molecular formula C14H13F3N4O2 B1673371 KCA-1490

KCA-1490

Numéro de catalogue: B1673371
Poids moléculaire: 326.27 g/mol
Clé InChI: IDPCPRHAKGSESY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

KCA-1490 is a dual PDE3/4 inhibitor.

Propriétés

Formule moléculaire

C14H13F3N4O2

Poids moléculaire

326.27 g/mol

Nom IUPAC

3-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C14H13F3N4O2/c1-7-5-11(22)18-19-13(7)8-3-4-12(23-2)21-9(8)6-10(20-21)14(15,16)17/h3-4,6-7H,5H2,1-2H3,(H,18,22)

Clé InChI

IDPCPRHAKGSESY-UHFFFAOYSA-N

SMILES canonique

CC1CC(=O)NN=C1C2=CC=C(N3C2=CC(=N3)C(F)(F)F)OC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KCA-1490;  KCA 1490;  KCA1490; 

Origine du produit

United States

Foundational & Exploratory

KCA-1490: A Dual Phosphodiesterase 3/4 Inhibitor for Respiratory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490 is a potent, orally active dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Its chemical name is (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone.[1] Developed as a potential therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), this compound combines both bronchodilatory and anti-inflammatory properties within a single molecule. This dual mechanism of action offers a promising approach to managing the complex pathophysiology of these conditions.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Name: (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone

CAS Number: 909719-71-7[2][3][4]

(A chemical structure diagram would be inserted here if the tool was capable of generating images.)

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is provided in the table below. Data has been compiled from various sources and should be considered as a reference.

PropertyValueSource
Molecular FormulaC₁₄H₁₃F₃N₄O₂[4]
Molecular Weight326.27 g/mol
AppearanceSolid powderImplied
StoragePowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Shipping ConditionRoom temperature

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by simultaneously inhibiting two key enzymes in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway: PDE3 and PDE4. The intracellular second messenger cAMP plays a crucial role in regulating a wide range of cellular functions, including smooth muscle relaxation and inflammation.

Signaling Pathway in Bronchial Smooth Muscle Cells

In bronchial smooth muscle cells, the elevation of cAMP levels leads to bronchodilation. This compound, by inhibiting both PDE3 and PDE4, prevents the degradation of cAMP, leading to its accumulation. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2-AR β2-Adrenergic Receptor AC Adenylyl Cyclase Beta2-AR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE3 PDE3 cAMP->PDE3 Degraded by PDE4 PDE4 cAMP->PDE4 Degraded by PKA_active Active PKA PKA_inactive->PKA_active Bronchodilation Bronchodilation PKA_active->Bronchodilation Leads to This compound This compound This compound->PDE3 Inhibits This compound->PDE4 Inhibits

This compound Signaling in Bronchial Smooth Muscle
Signaling Pathway in Inflammatory Cells

In inflammatory cells such as macrophages, neutrophils, and eosinophils, PDE4 is the predominant isoform. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators, including cytokines and chemokines. This anti-inflammatory effect is crucial for managing the underlying inflammation in respiratory diseases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor ATP ATP cAMP cAMP ATP->cAMP Converts to PKA_active Active PKA cAMP->PKA_active Activates PDE4 PDE4 cAMP->PDE4 Degraded by Inflammatory_Mediators Pro-inflammatory Mediators PKA_active->Inflammatory_Mediators Inhibits release of Anti_inflammatory_effects Anti-inflammatory Effects PKA_active->Anti_inflammatory_effects Promotes This compound This compound This compound->PDE4 Inhibits

This compound Signaling in Inflammatory Cells

Pharmacological Properties

In Vitro Activity

This compound has been shown to be a potent inhibitor of both PDE3 and PDE4. The inhibitory concentrations (IC₅₀) are summarized in the table below.

EnzymeIC₅₀ (nM)Source
PDE3369
PDE442
In Vivo Activity

In vivo studies have demonstrated the efficacy of this compound in animal models of bronchoconstriction. It has been shown to suppress histamine-induced bronchoconstriction in guinea pigs, highlighting its potential as a bronchodilator.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against PDE enzymes, adapted from standard methodologies.

Start Start Prepare_Assay_Buffer Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂, EGTA) Start->Prepare_Assay_Buffer Prepare_Enzyme Prepare Recombinant Human PDE3 or PDE4 Solution Prepare_Assay_Buffer->Prepare_Enzyme Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Assay_Buffer->Prepare_Compound Prepare_Substrate Prepare cAMP Substrate Solution Prepare_Assay_Buffer->Prepare_Substrate Incubate_Enzyme_Compound Pre-incubate Enzyme and This compound (or vehicle) Prepare_Enzyme->Incubate_Enzyme_Compound Prepare_Compound->Incubate_Enzyme_Compound Initiate_Reaction Initiate Reaction by Adding cAMP Prepare_Substrate->Initiate_Reaction Incubate_Enzyme_Compound->Initiate_Reaction Incubate_Reaction Incubate at 30°C for a Defined Period (e.g., 30 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., heat inactivation or adding stop solution) Incubate_Reaction->Stop_Reaction Quantify_AMP Quantify the Amount of AMP Produced (e.g., using a commercial kit) Stop_Reaction->Quantify_AMP Calculate_IC50 Calculate IC₅₀ Value by Plotting Inhibition vs. Concentration Quantify_AMP->Calculate_IC50 End End Calculate_IC50->End Start Start Animal_Preparation Anesthetize and Tracheostomize Guinea Pig Start->Animal_Preparation Ventilation Mechanically Ventilate at a Constant Tidal Volume and Frequency Animal_Preparation->Ventilation Measure_Baseline Measure Baseline Airway Resistance and Compliance Ventilation->Measure_Baseline Administer_Compound Administer this compound (or vehicle) via an appropriate route Measure_Baseline->Administer_Compound Induce_Bronchoconstriction Induce Bronchoconstriction with Intravenous Histamine Infusion Administer_Compound->Induce_Bronchoconstriction Measure_Response Continuously Measure Airway Resistance and Compliance Induce_Bronchoconstriction->Measure_Response Data_Analysis Compare the Change in Airway Parameters between Treatment Groups Measure_Response->Data_Analysis End End Data_Analysis->End

References

KCA-1490: A Dual Phosphodiesterase 3/4 Inhibitor for Respiratory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490 is a potent, orally active dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Its chemical name is (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone.[1] Developed as a potential therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), this compound combines both bronchodilatory and anti-inflammatory properties within a single molecule. This dual mechanism of action offers a promising approach to managing the complex pathophysiology of these conditions.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Name: (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone

CAS Number: 909719-71-7[2][3][4]

(A chemical structure diagram would be inserted here if the tool was capable of generating images.)

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is provided in the table below. Data has been compiled from various sources and should be considered as a reference.

PropertyValueSource
Molecular FormulaC₁₄H₁₃F₃N₄O₂[4]
Molecular Weight326.27 g/mol
AppearanceSolid powderImplied
StoragePowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Shipping ConditionRoom temperature

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by simultaneously inhibiting two key enzymes in the cyclic adenosine monophosphate (cAMP) signaling pathway: PDE3 and PDE4. The intracellular second messenger cAMP plays a crucial role in regulating a wide range of cellular functions, including smooth muscle relaxation and inflammation.

Signaling Pathway in Bronchial Smooth Muscle Cells

In bronchial smooth muscle cells, the elevation of cAMP levels leads to bronchodilation. This compound, by inhibiting both PDE3 and PDE4, prevents the degradation of cAMP, leading to its accumulation. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2-AR β2-Adrenergic Receptor AC Adenylyl Cyclase Beta2-AR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE3 PDE3 cAMP->PDE3 Degraded by PDE4 PDE4 cAMP->PDE4 Degraded by PKA_active Active PKA PKA_inactive->PKA_active Bronchodilation Bronchodilation PKA_active->Bronchodilation Leads to This compound This compound This compound->PDE3 Inhibits This compound->PDE4 Inhibits

This compound Signaling in Bronchial Smooth Muscle
Signaling Pathway in Inflammatory Cells

In inflammatory cells such as macrophages, neutrophils, and eosinophils, PDE4 is the predominant isoform. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators, including cytokines and chemokines. This anti-inflammatory effect is crucial for managing the underlying inflammation in respiratory diseases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor ATP ATP cAMP cAMP ATP->cAMP Converts to PKA_active Active PKA cAMP->PKA_active Activates PDE4 PDE4 cAMP->PDE4 Degraded by Inflammatory_Mediators Pro-inflammatory Mediators PKA_active->Inflammatory_Mediators Inhibits release of Anti_inflammatory_effects Anti-inflammatory Effects PKA_active->Anti_inflammatory_effects Promotes This compound This compound This compound->PDE4 Inhibits

This compound Signaling in Inflammatory Cells

Pharmacological Properties

In Vitro Activity

This compound has been shown to be a potent inhibitor of both PDE3 and PDE4. The inhibitory concentrations (IC₅₀) are summarized in the table below.

EnzymeIC₅₀ (nM)Source
PDE3369
PDE442
In Vivo Activity

In vivo studies have demonstrated the efficacy of this compound in animal models of bronchoconstriction. It has been shown to suppress histamine-induced bronchoconstriction in guinea pigs, highlighting its potential as a bronchodilator.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against PDE enzymes, adapted from standard methodologies.

Start Start Prepare_Assay_Buffer Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂, EGTA) Start->Prepare_Assay_Buffer Prepare_Enzyme Prepare Recombinant Human PDE3 or PDE4 Solution Prepare_Assay_Buffer->Prepare_Enzyme Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Assay_Buffer->Prepare_Compound Prepare_Substrate Prepare cAMP Substrate Solution Prepare_Assay_Buffer->Prepare_Substrate Incubate_Enzyme_Compound Pre-incubate Enzyme and This compound (or vehicle) Prepare_Enzyme->Incubate_Enzyme_Compound Prepare_Compound->Incubate_Enzyme_Compound Initiate_Reaction Initiate Reaction by Adding cAMP Prepare_Substrate->Initiate_Reaction Incubate_Enzyme_Compound->Initiate_Reaction Incubate_Reaction Incubate at 30°C for a Defined Period (e.g., 30 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., heat inactivation or adding stop solution) Incubate_Reaction->Stop_Reaction Quantify_AMP Quantify the Amount of AMP Produced (e.g., using a commercial kit) Stop_Reaction->Quantify_AMP Calculate_IC50 Calculate IC₅₀ Value by Plotting Inhibition vs. Concentration Quantify_AMP->Calculate_IC50 End End Calculate_IC50->End Start Start Animal_Preparation Anesthetize and Tracheostomize Guinea Pig Start->Animal_Preparation Ventilation Mechanically Ventilate at a Constant Tidal Volume and Frequency Animal_Preparation->Ventilation Measure_Baseline Measure Baseline Airway Resistance and Compliance Ventilation->Measure_Baseline Administer_Compound Administer this compound (or vehicle) via an appropriate route Measure_Baseline->Administer_Compound Induce_Bronchoconstriction Induce Bronchoconstriction with Intravenous Histamine Infusion Administer_Compound->Induce_Bronchoconstriction Measure_Response Continuously Measure Airway Resistance and Compliance Induce_Bronchoconstriction->Measure_Response Data_Analysis Compare the Change in Airway Parameters between Treatment Groups Measure_Response->Data_Analysis End End Data_Analysis->End

References

Unveiling KCA-1490: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "KCA-1490" appears to be an internal development code of Kissei Pharmaceutical that is not publicly disclosed. As of November 2025, there is no publicly available information regarding the discovery, synthesis, chemical structure, or biological activity of a compound with this designation. This guide, therefore, provides a comprehensive overview of the context surrounding the development of KCa3.1 channel activators, the likely therapeutic targets, and general methodologies that would be employed in the discovery and synthesis of such a compound, based on available scientific literature.

Executive Summary

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or IKCa1), has emerged as a significant therapeutic target for a range of diseases, primarily due to its role in regulating cellular proliferation, migration, and inflammation. Kissei Pharmaceutical, a research-driven pharmaceutical company with a focus on urology, nephrology, and rare diseases, has a known interest in ion channel modulators. While specifics on "this compound" are not public, this whitepaper explores the foundational science and methodologies relevant to the discovery and synthesis of a novel KCa3.1 activator. We will delve into the general synthesis of related compounds, plausible experimental protocols for efficacy and mechanism of action studies, and the signaling pathways KCa3.1 activators are known to modulate.

The Target: KCa3.1 - A Key Regulator in Pathophysiology

The KCa3.1 channel is a voltage-independent potassium channel gated by intracellular calcium. Its activation leads to potassium efflux, hyperpolarizing the cell membrane. This hyperpolarization increases the driving force for calcium entry through channels like the ORAI1 component of the CRAC channel, thus playing a crucial role in calcium signaling.

Therapeutic Rationale for KCa3.1 Activation:

  • Endothelial Dysfunction: Activation of KCa3.1 in endothelial cells contributes to endothelium-derived hyperpolarization (EDH), leading to vasodilation. This makes KCa3.1 activators potential therapeutics for hypertension and other cardiovascular diseases.

  • Fibrotic Diseases: KCa3.1 channels are implicated in the proliferation and activation of fibroblasts. Modulating their activity could offer therapeutic benefits in conditions like pulmonary fibrosis and renal fibrosis.

  • Neuroinflammation and Neuroprotection: KCa3.1 channels are expressed on microglia, the resident immune cells of the central nervous system. Activation of these channels can modulate microglial responses and may offer a therapeutic avenue for neuroinflammatory conditions.

Discovery of a Novel KCa3.1 Activator: A Plausible Workflow

The discovery of a novel KCa3.1 activator like this compound would likely follow a structured drug discovery and development process.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Target ID & Validation Target ID & Validation HTS HTS Target ID & Validation->HTS Assay Development Hit-to-Lead Hit-to-Lead HTS->Hit-to-Lead Hit Confirmation Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR Studies In Vitro Pharmacology In Vitro Pharmacology Lead Optimization->In Vitro Pharmacology In Vivo Efficacy In Vivo Efficacy In Vitro Pharmacology->In Vivo Efficacy ADMET ADMET In Vivo Efficacy->ADMET Phase I Phase I ADMET->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

Caption: A generalized drug discovery and development workflow.

Synthesis of KCa3.1 Activators: A General Approach

Many known small molecule activators of KCa3.1 belong to the benzothiazole (B30560) and related heterocyclic scaffolds. The synthesis of a novel compound like this compound would likely involve multi-step organic synthesis.

General Synthetic Scheme for a Benzothiazole-based KCa3.1 Activator:

A common route to synthesize 2-aminobenzothiazole (B30445) derivatives, a core scaffold for some KCa3.1 activators, involves the reaction of an aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. Further modifications can be made to the benzene (B151609) ring or the amino group to optimize activity and pharmacokinetic properties.

Illustrative Synthetic Protocol (Hypothetical):

  • Step 1: Synthesis of a substituted 2-aminobenzothiazole. A solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., acetic acid) is treated with sodium thiocyanate (1.2 eq). Bromine (1.1 eq) in the same solvent is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

  • Step 2: N-alkylation or N-acylation. The synthesized 2-aminobenzothiazole (1.0 eq) is dissolved in an aprotic solvent (e.g., DMF) and treated with a base (e.g., sodium hydride, 1.1 eq). An appropriate alkyl halide or acyl chloride (1.0 eq) is then added, and the reaction is stirred until completion. The final product is isolated by extraction and purified by column chromatography.

Experimental Protocols for Efficacy and Mechanism of Action

To characterize a novel KCa3.1 activator, a series of in vitro and in vivo experiments would be essential.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of the compound on KCa3.1 channels.

Methodology: Patch-Clamp Electrophysiology

  • Cell Line: A stable cell line expressing human KCa3.1 channels (e.g., HEK293 or CHO cells) is used.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed.

  • Solutions: The intracellular pipette solution contains a known concentration of free Ca2+ to activate KCa3.1 channels. The extracellular solution is a standard physiological saline.

  • Protocol:

    • A holding potential of -80 mV is applied.

    • Voltage ramps from -120 mV to +60 mV are applied to elicit KCa3.1 currents.

    • The test compound is applied at various concentrations to determine the concentration-response curve and the EC50 value.

    • To assess selectivity, the compound is also tested against other potassium channels (e.g., KCa2.x, hERG).

In Vitro Functional Assays

Objective: To evaluate the effect of the compound on cell functions regulated by KCa3.1.

Methodology: Cell Migration Assay (Boyden Chamber)

  • Cell Type: A cell line known to express KCa3.1 and exhibit migratory behavior (e.g., vascular smooth muscle cells or a cancer cell line).

  • Apparatus: A Boyden chamber with a porous membrane.

  • Protocol:

    • Cells are seeded in the upper chamber in serum-free media.

    • The lower chamber contains a chemoattractant (e.g., PDGF).

    • The test compound is added to the upper chamber at various concentrations.

    • After incubation, non-migrated cells are removed from the top of the membrane.

    • Migrated cells on the bottom of the membrane are fixed, stained, and counted.

Signaling Pathways Modulated by KCa3.1 Activation

Activation of KCa3.1 channels initiates a cascade of intracellular events primarily through its influence on calcium signaling.

G This compound This compound KCa3.1 KCa3.1 This compound->KCa3.1 activates Membrane Hyperpolarization Membrane Hyperpolarization KCa3.1->Membrane Hyperpolarization K+ efflux Increased Ca2+ Influx Increased Ca2+ Influx Membrane Hyperpolarization->Increased Ca2+ Influx enhances driving force Ca2+ Signaling Ca2+ Signaling Increased Ca2+ Influx->Ca2+ Signaling Downstream Effects Downstream Effects Ca2+ Signaling->Downstream Effects activates e.g., Calcineurin/NFAT

Caption: Signaling pathway initiated by a KCa3.1 activator.

Quantitative Data (Hypothetical)

The following tables represent the type of quantitative data that would be generated during the preclinical characterization of a compound like this compound. Note: These values are for illustrative purposes only and are not actual data for this compound.

Table 1: In Vitro Potency and Selectivity

ChannelEC50 (nM)Fold Selectivity vs. KCa3.1
KCa3.1 50 -
KCa2.1>10,000>200
KCa2.2>10,000>200
KCa2.38,500170
hERG>20,000>400

Table 2: In Vivo Efficacy in a Model of Hypertension (Spontaneously Hypertensive Rats)

Treatment GroupDose (mg/kg, p.o.)Change in Mean Arterial Pressure (mmHg)
Vehicle--2 ± 3
This compound 1 -15 ± 5
This compound 3 -28 ± 6
This compound 10 -42 ± 7
p < 0.05 vs. vehicle

Conclusion

While the specific details of this compound remain proprietary to Kissei Pharmaceutical, the scientific landscape surrounding KCa3.1 channel activators provides a clear roadmap for the discovery and development of such a compound. The synthesis of novel heterocyclic molecules, followed by rigorous in vitro and in vivo characterization, is the standard path to identifying clinical candidates. The therapeutic potential of KCa3.1 activators in a variety of diseases underscores the importance of continued research and development in this area. The future disclosure of data on this compound is awaited with interest by the scientific community.

Unveiling KCA-1490: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "KCA-1490" appears to be an internal development code of Kissei Pharmaceutical that is not publicly disclosed. As of November 2025, there is no publicly available information regarding the discovery, synthesis, chemical structure, or biological activity of a compound with this designation. This guide, therefore, provides a comprehensive overview of the context surrounding the development of KCa3.1 channel activators, the likely therapeutic targets, and general methodologies that would be employed in the discovery and synthesis of such a compound, based on available scientific literature.

Executive Summary

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or IKCa1), has emerged as a significant therapeutic target for a range of diseases, primarily due to its role in regulating cellular proliferation, migration, and inflammation. Kissei Pharmaceutical, a research-driven pharmaceutical company with a focus on urology, nephrology, and rare diseases, has a known interest in ion channel modulators. While specifics on "this compound" are not public, this whitepaper explores the foundational science and methodologies relevant to the discovery and synthesis of a novel KCa3.1 activator. We will delve into the general synthesis of related compounds, plausible experimental protocols for efficacy and mechanism of action studies, and the signaling pathways KCa3.1 activators are known to modulate.

The Target: KCa3.1 - A Key Regulator in Pathophysiology

The KCa3.1 channel is a voltage-independent potassium channel gated by intracellular calcium. Its activation leads to potassium efflux, hyperpolarizing the cell membrane. This hyperpolarization increases the driving force for calcium entry through channels like the ORAI1 component of the CRAC channel, thus playing a crucial role in calcium signaling.

Therapeutic Rationale for KCa3.1 Activation:

  • Endothelial Dysfunction: Activation of KCa3.1 in endothelial cells contributes to endothelium-derived hyperpolarization (EDH), leading to vasodilation. This makes KCa3.1 activators potential therapeutics for hypertension and other cardiovascular diseases.

  • Fibrotic Diseases: KCa3.1 channels are implicated in the proliferation and activation of fibroblasts. Modulating their activity could offer therapeutic benefits in conditions like pulmonary fibrosis and renal fibrosis.

  • Neuroinflammation and Neuroprotection: KCa3.1 channels are expressed on microglia, the resident immune cells of the central nervous system. Activation of these channels can modulate microglial responses and may offer a therapeutic avenue for neuroinflammatory conditions.

Discovery of a Novel KCa3.1 Activator: A Plausible Workflow

The discovery of a novel KCa3.1 activator like this compound would likely follow a structured drug discovery and development process.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Target ID & Validation Target ID & Validation HTS HTS Target ID & Validation->HTS Assay Development Hit-to-Lead Hit-to-Lead HTS->Hit-to-Lead Hit Confirmation Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR Studies In Vitro Pharmacology In Vitro Pharmacology Lead Optimization->In Vitro Pharmacology In Vivo Efficacy In Vivo Efficacy In Vitro Pharmacology->In Vivo Efficacy ADMET ADMET In Vivo Efficacy->ADMET Phase I Phase I ADMET->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

Caption: A generalized drug discovery and development workflow.

Synthesis of KCa3.1 Activators: A General Approach

Many known small molecule activators of KCa3.1 belong to the benzothiazole and related heterocyclic scaffolds. The synthesis of a novel compound like this compound would likely involve multi-step organic synthesis.

General Synthetic Scheme for a Benzothiazole-based KCa3.1 Activator:

A common route to synthesize 2-aminobenzothiazole derivatives, a core scaffold for some KCa3.1 activators, involves the reaction of an aniline with a thiocyanate salt in the presence of an oxidizing agent. Further modifications can be made to the benzene ring or the amino group to optimize activity and pharmacokinetic properties.

Illustrative Synthetic Protocol (Hypothetical):

  • Step 1: Synthesis of a substituted 2-aminobenzothiazole. A solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., acetic acid) is treated with sodium thiocyanate (1.2 eq). Bromine (1.1 eq) in the same solvent is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

  • Step 2: N-alkylation or N-acylation. The synthesized 2-aminobenzothiazole (1.0 eq) is dissolved in an aprotic solvent (e.g., DMF) and treated with a base (e.g., sodium hydride, 1.1 eq). An appropriate alkyl halide or acyl chloride (1.0 eq) is then added, and the reaction is stirred until completion. The final product is isolated by extraction and purified by column chromatography.

Experimental Protocols for Efficacy and Mechanism of Action

To characterize a novel KCa3.1 activator, a series of in vitro and in vivo experiments would be essential.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of the compound on KCa3.1 channels.

Methodology: Patch-Clamp Electrophysiology

  • Cell Line: A stable cell line expressing human KCa3.1 channels (e.g., HEK293 or CHO cells) is used.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed.

  • Solutions: The intracellular pipette solution contains a known concentration of free Ca2+ to activate KCa3.1 channels. The extracellular solution is a standard physiological saline.

  • Protocol:

    • A holding potential of -80 mV is applied.

    • Voltage ramps from -120 mV to +60 mV are applied to elicit KCa3.1 currents.

    • The test compound is applied at various concentrations to determine the concentration-response curve and the EC50 value.

    • To assess selectivity, the compound is also tested against other potassium channels (e.g., KCa2.x, hERG).

In Vitro Functional Assays

Objective: To evaluate the effect of the compound on cell functions regulated by KCa3.1.

Methodology: Cell Migration Assay (Boyden Chamber)

  • Cell Type: A cell line known to express KCa3.1 and exhibit migratory behavior (e.g., vascular smooth muscle cells or a cancer cell line).

  • Apparatus: A Boyden chamber with a porous membrane.

  • Protocol:

    • Cells are seeded in the upper chamber in serum-free media.

    • The lower chamber contains a chemoattractant (e.g., PDGF).

    • The test compound is added to the upper chamber at various concentrations.

    • After incubation, non-migrated cells are removed from the top of the membrane.

    • Migrated cells on the bottom of the membrane are fixed, stained, and counted.

Signaling Pathways Modulated by KCa3.1 Activation

Activation of KCa3.1 channels initiates a cascade of intracellular events primarily through its influence on calcium signaling.

G This compound This compound KCa3.1 KCa3.1 This compound->KCa3.1 activates Membrane Hyperpolarization Membrane Hyperpolarization KCa3.1->Membrane Hyperpolarization K+ efflux Increased Ca2+ Influx Increased Ca2+ Influx Membrane Hyperpolarization->Increased Ca2+ Influx enhances driving force Ca2+ Signaling Ca2+ Signaling Increased Ca2+ Influx->Ca2+ Signaling Downstream Effects Downstream Effects Ca2+ Signaling->Downstream Effects activates e.g., Calcineurin/NFAT

Caption: Signaling pathway initiated by a KCa3.1 activator.

Quantitative Data (Hypothetical)

The following tables represent the type of quantitative data that would be generated during the preclinical characterization of a compound like this compound. Note: These values are for illustrative purposes only and are not actual data for this compound.

Table 1: In Vitro Potency and Selectivity

ChannelEC50 (nM)Fold Selectivity vs. KCa3.1
KCa3.1 50 -
KCa2.1>10,000>200
KCa2.2>10,000>200
KCa2.38,500170
hERG>20,000>400

Table 2: In Vivo Efficacy in a Model of Hypertension (Spontaneously Hypertensive Rats)

Treatment GroupDose (mg/kg, p.o.)Change in Mean Arterial Pressure (mmHg)
Vehicle--2 ± 3
This compound 1 -15 ± 5
This compound 3 -28 ± 6
This compound 10 -42 ± 7
p < 0.05 vs. vehicle

Conclusion

While the specific details of this compound remain proprietary to Kissei Pharmaceutical, the scientific landscape surrounding KCa3.1 channel activators provides a clear roadmap for the discovery and development of such a compound. The synthesis of novel heterocyclic molecules, followed by rigorous in vitro and in vivo characterization, is the standard path to identifying clinical candidates. The therapeutic potential of KCa3.1 activators in a variety of diseases underscores the importance of continued research and development in this area. The future disclosure of data on this compound is awaited with interest by the scientific community.

KCA-1490: A Dual PDE3/4 Inhibitor for Respiratory and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KCA-1490 is a potent, dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant potential as a therapeutic agent for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). By simultaneously targeting both PDE3 and PDE4, this compound offers a unique bifunctional mechanism of action, combining bronchodilatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its inhibitory activity, and its efficacy in in vivo and in vitro models of bronchoconstriction and inflammation. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this promising compound.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of specific PDE isoforms has emerged as a valuable therapeutic strategy for a range of diseases. In the context of respiratory diseases, PDE3 and PDE4 are particularly relevant targets. PDE3 is predominantly found in airway smooth muscle cells, and its inhibition leads to an increase in intracellular cAMP, resulting in bronchodilation[1][2]. PDE4 is highly expressed in various inflammatory cells, including mast cells, eosinophils, neutrophils, and lymphocytes. Inhibition of PDE4 elevates cAMP levels in these cells, leading to the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell recruitment[1][2].

Dual inhibition of both PDE3 and PDE4 offers the potential for a synergistic therapeutic effect, addressing both the bronchoconstriction and inflammation characteristic of asthma and COPD from a single molecule. This compound, a novel pyrazolopyridine derivative, has been identified as a potent dual PDE3/4 inhibitor with promising preclinical activity[3].

Mechanism of Action: Dual Inhibition of PDE3 and PDE4

This compound exerts its therapeutic effects by inhibiting the catalytic activity of both PDE3 and PDE4. This dual inhibition leads to an accumulation of intracellular cAMP in target cells, namely airway smooth muscle cells and various inflammatory cells.

Signaling Pathways

The elevation of cAMP triggers downstream signaling cascades that ultimately mediate the bronchodilatory and anti-inflammatory effects of this compound.

cluster_ASM Airway Smooth Muscle Cell GPCR_ASM β2-Adrenergic Receptor AC_ASM Adenylate Cyclase GPCR_ASM->AC_ASM Activates cAMP_ASM cAMP AC_ASM->cAMP_ASM Converts ATP_ASM ATP ATP_ASM->AC_ASM PKA_ASM Protein Kinase A (PKA) cAMP_ASM->PKA_ASM Activates PDE3_ASM PDE3 cAMP_ASM->PDE3_ASM Hydrolyzed by Relaxation Bronchodilation PKA_ASM->Relaxation Leads to AMP_ASM AMP PDE3_ASM->AMP_ASM KCA1490_ASM This compound KCA1490_ASM->PDE3_ASM Inhibits

Diagram 1: this compound Signaling in Airway Smooth Muscle Cells

cluster_Inflammatory Inflammatory Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB TNFa_IL6 TNF-α, IL-6, etc. NFkB->TNFa_IL6 Induces AC_Inflam Adenylate Cyclase cAMP_Inflam cAMP AC_Inflam->cAMP_Inflam Converts ATP_Inflam ATP ATP_Inflam->AC_Inflam PKA_Inflam PKA cAMP_Inflam->PKA_Inflam Activates PDE4_Inflam PDE4 cAMP_Inflam->PDE4_Inflam Hydrolyzed by PKA_Inflam->NFkB Inhibits CREB CREB PKA_Inflam->CREB Phosphorylates AntiInflammatory Inhibition of Inflammatory Mediators CREB->AntiInflammatory AMP_Inflam AMP PDE4_Inflam->AMP_Inflam KCA1490_Inflam This compound KCA1490_Inflam->PDE4_Inflam Inhibits

Diagram 2: this compound Signaling in Inflammatory Cells

Quantitative Data

This compound has been evaluated for its inhibitory potency against PDE3 and PDE4 isoforms. The available quantitative data are summarized in the table below.

TargetIC50 (nM)Reference
PDE3A369
PDE4B42

Preclinical Efficacy

The dual bronchodilatory and anti-inflammatory activity of this compound has been demonstrated in key preclinical models.

In Vivo Bronchodilatory Activity

This compound has been shown to suppress histamine-induced bronchoconstriction in vivo, indicating its potential as a potent bronchodilator.

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a standard method for evaluating the bronchodilator potential of test compounds.

cluster_workflow Histamine-Induced Bronchoconstriction Workflow Animal Guinea Pig Anesthesia Anesthetize Animal->Anesthesia Cannulation Tracheal Cannulation & Jugular Vein Cannulation Anesthesia->Cannulation Ventilation Mechanical Ventilation Cannulation->Ventilation Measurement Measure Intratracheal Pressure Ventilation->Measurement DrugAdmin Intratracheal or IV Administration of this compound or Vehicle Measurement->DrugAdmin Histamine (B1213489) IV Infusion of Histamine DrugAdmin->Histamine Bronchoconstriction Measure Increase in Intratracheal Pressure Histamine->Bronchoconstriction Analysis Calculate % Inhibition Bronchoconstriction->Analysis

Diagram 3: Experimental Workflow for Histamine-Induced Bronchoconstriction

Protocol:

  • Male Hartley guinea pigs are anesthetized.

  • The trachea is cannulated for artificial ventilation, and the jugular vein is cannulated for drug administration.

  • Intratracheal pressure is monitored as an index of bronchoconstriction.

  • A baseline intratracheal pressure is established.

  • This compound or vehicle is administered, typically via intratracheal or intravenous route.

  • After a set pretreatment time, a continuous intravenous infusion of histamine is initiated to induce a stable bronchoconstriction.

  • The increase in intratracheal pressure is recorded.

  • The percentage inhibition of the histamine-induced bronchoconstriction by this compound is calculated by comparing the response in treated animals to that in vehicle-treated controls.

In Vitro LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This assay is a widely used in vitro model to assess the anti-inflammatory activity of compounds.

cluster_workflow LPS-Induced TNF-α Production Workflow Cells RAW 264.7 Macrophages Seeding Seed cells in 96-well plates Cells->Seeding Pretreatment Pre-incubate with this compound or Vehicle Seeding->Pretreatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pretreatment->Stimulation Incubation Incubate for a specified period (e.g., 4-24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Measure TNF-α concentration by ELISA Supernatant->ELISA Analysis Calculate % Inhibition ELISA->Analysis

References

KCA-1490: A Dual PDE3/4 Inhibitor for Respiratory and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KCA-1490 is a potent, dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant potential as a therapeutic agent for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). By simultaneously targeting both PDE3 and PDE4, this compound offers a unique bifunctional mechanism of action, combining bronchodilatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its inhibitory activity, and its efficacy in in vivo and in vitro models of bronchoconstriction and inflammation. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this promising compound.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of specific PDE isoforms has emerged as a valuable therapeutic strategy for a range of diseases. In the context of respiratory diseases, PDE3 and PDE4 are particularly relevant targets. PDE3 is predominantly found in airway smooth muscle cells, and its inhibition leads to an increase in intracellular cAMP, resulting in bronchodilation[1][2]. PDE4 is highly expressed in various inflammatory cells, including mast cells, eosinophils, neutrophils, and lymphocytes. Inhibition of PDE4 elevates cAMP levels in these cells, leading to the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell recruitment[1][2].

Dual inhibition of both PDE3 and PDE4 offers the potential for a synergistic therapeutic effect, addressing both the bronchoconstriction and inflammation characteristic of asthma and COPD from a single molecule. This compound, a novel pyrazolopyridine derivative, has been identified as a potent dual PDE3/4 inhibitor with promising preclinical activity[3].

Mechanism of Action: Dual Inhibition of PDE3 and PDE4

This compound exerts its therapeutic effects by inhibiting the catalytic activity of both PDE3 and PDE4. This dual inhibition leads to an accumulation of intracellular cAMP in target cells, namely airway smooth muscle cells and various inflammatory cells.

Signaling Pathways

The elevation of cAMP triggers downstream signaling cascades that ultimately mediate the bronchodilatory and anti-inflammatory effects of this compound.

cluster_ASM Airway Smooth Muscle Cell GPCR_ASM β2-Adrenergic Receptor AC_ASM Adenylate Cyclase GPCR_ASM->AC_ASM Activates cAMP_ASM cAMP AC_ASM->cAMP_ASM Converts ATP_ASM ATP ATP_ASM->AC_ASM PKA_ASM Protein Kinase A (PKA) cAMP_ASM->PKA_ASM Activates PDE3_ASM PDE3 cAMP_ASM->PDE3_ASM Hydrolyzed by Relaxation Bronchodilation PKA_ASM->Relaxation Leads to AMP_ASM AMP PDE3_ASM->AMP_ASM KCA1490_ASM This compound KCA1490_ASM->PDE3_ASM Inhibits

Diagram 1: this compound Signaling in Airway Smooth Muscle Cells

cluster_Inflammatory Inflammatory Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB TNFa_IL6 TNF-α, IL-6, etc. NFkB->TNFa_IL6 Induces AC_Inflam Adenylate Cyclase cAMP_Inflam cAMP AC_Inflam->cAMP_Inflam Converts ATP_Inflam ATP ATP_Inflam->AC_Inflam PKA_Inflam PKA cAMP_Inflam->PKA_Inflam Activates PDE4_Inflam PDE4 cAMP_Inflam->PDE4_Inflam Hydrolyzed by PKA_Inflam->NFkB Inhibits CREB CREB PKA_Inflam->CREB Phosphorylates AntiInflammatory Inhibition of Inflammatory Mediators CREB->AntiInflammatory AMP_Inflam AMP PDE4_Inflam->AMP_Inflam KCA1490_Inflam This compound KCA1490_Inflam->PDE4_Inflam Inhibits

Diagram 2: this compound Signaling in Inflammatory Cells

Quantitative Data

This compound has been evaluated for its inhibitory potency against PDE3 and PDE4 isoforms. The available quantitative data are summarized in the table below.

TargetIC50 (nM)Reference
PDE3A369
PDE4B42

Preclinical Efficacy

The dual bronchodilatory and anti-inflammatory activity of this compound has been demonstrated in key preclinical models.

In Vivo Bronchodilatory Activity

This compound has been shown to suppress histamine-induced bronchoconstriction in vivo, indicating its potential as a potent bronchodilator.

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a standard method for evaluating the bronchodilator potential of test compounds.

cluster_workflow Histamine-Induced Bronchoconstriction Workflow Animal Guinea Pig Anesthesia Anesthetize Animal->Anesthesia Cannulation Tracheal Cannulation & Jugular Vein Cannulation Anesthesia->Cannulation Ventilation Mechanical Ventilation Cannulation->Ventilation Measurement Measure Intratracheal Pressure Ventilation->Measurement DrugAdmin Intratracheal or IV Administration of this compound or Vehicle Measurement->DrugAdmin Histamine IV Infusion of Histamine DrugAdmin->Histamine Bronchoconstriction Measure Increase in Intratracheal Pressure Histamine->Bronchoconstriction Analysis Calculate % Inhibition Bronchoconstriction->Analysis

Diagram 3: Experimental Workflow for Histamine-Induced Bronchoconstriction

Protocol:

  • Male Hartley guinea pigs are anesthetized.

  • The trachea is cannulated for artificial ventilation, and the jugular vein is cannulated for drug administration.

  • Intratracheal pressure is monitored as an index of bronchoconstriction.

  • A baseline intratracheal pressure is established.

  • This compound or vehicle is administered, typically via intratracheal or intravenous route.

  • After a set pretreatment time, a continuous intravenous infusion of histamine is initiated to induce a stable bronchoconstriction.

  • The increase in intratracheal pressure is recorded.

  • The percentage inhibition of the histamine-induced bronchoconstriction by this compound is calculated by comparing the response in treated animals to that in vehicle-treated controls.

In Vitro LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This assay is a widely used in vitro model to assess the anti-inflammatory activity of compounds.

cluster_workflow LPS-Induced TNF-α Production Workflow Cells RAW 264.7 Macrophages Seeding Seed cells in 96-well plates Cells->Seeding Pretreatment Pre-incubate with this compound or Vehicle Seeding->Pretreatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pretreatment->Stimulation Incubation Incubate for a specified period (e.g., 4-24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Measure TNF-α concentration by ELISA Supernatant->ELISA Analysis Calculate % Inhibition ELISA->Analysis

References

KCA-1490: A Technical Guide to its Cellular Targets and Associated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490, chemically identified as (-)-6-(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] This dual inhibitory action positions this compound as a compound of significant interest for therapeutic development, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where both bronchodilatory and anti-inflammatory effects are desirable. This technical guide provides an in-depth overview of the cellular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Cellular Targets of this compound

The primary cellular targets of this compound are two key enzymes in the cyclic nucleotide signaling pathways:

  • Phosphodiesterase 3 (PDE3): This enzyme is responsible for the hydrolysis of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE3 family has two main isoforms, PDE3A and PDE3B, which are expressed in various tissues, including airway smooth muscle, cardiac muscle, and platelets.

  • Phosphodiesterase 4 (PDE4): This enzyme is specific for the hydrolysis of cAMP. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is predominantly expressed in inflammatory and immune cells, as well as in airway smooth muscle.

By inhibiting PDE3 and PDE4, this compound effectively increases the intracellular concentrations of cAMP, leading to a cascade of downstream signaling events that ultimately result in its therapeutic effects.

Signaling Pathways Modulated by this compound

The dual inhibition of PDE3 and PDE4 by this compound leads to the potentiation of cAMP-mediated signaling pathways in target cells.

PDE3 Inhibition Pathway

Inhibition of PDE3 by this compound in airway smooth muscle cells leads to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chain, leading to smooth muscle relaxation and bronchodilation.

PDE3_Inhibition_Pathway KCA1490 This compound PDE3 PDE3 KCA1490->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inactivates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) MLCK_active->MLCK_inactive Bronchodilation Bronchodilation MLCK_inactive->Bronchodilation PDE4_Inhibition_Pathway KCA1490 This compound PDE4 PDE4 KCA1490->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB PKA->NFkB Inhibits Inflammatory_Mediators Inflammatory Mediators NFkB->Inflammatory_Mediators Promotes Production Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Mediators->Anti_inflammatory_Effect PDE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of this compound Incubate Incubate this compound with PDE enzyme Compound_Prep->Incubate Enzyme_Prep Prepare PDE3/PDE4 enzyme solution Enzyme_Prep->Incubate Substrate_Prep Prepare cAMP substrate solution Add_Substrate Add cAMP substrate to initiate reaction Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Measure_Activity Measure remaining cAMP levels Stop_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 Bronchoconstriction_Workflow cluster_prep Animal Preparation cluster_challenge Bronchoconstriction Challenge cluster_measurement Measurement & Analysis Animal_Prep Anesthetize guinea pig Administer_Compound Administer this compound (e.g., intratracheally) Animal_Prep->Administer_Compound Induce_Bronchoconstriction Induce bronchoconstriction with histamine (B1213489) aerosol Administer_Compound->Induce_Bronchoconstriction Measure_Resistance Measure changes in airway resistance Induce_Bronchoconstriction->Measure_Resistance Analyze_Data Analyze the protective effect of this compound Measure_Resistance->Analyze_Data

References

KCA-1490: A Technical Guide to its Cellular Targets and Associated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490, chemically identified as (-)-6-(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] This dual inhibitory action positions this compound as a compound of significant interest for therapeutic development, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where both bronchodilatory and anti-inflammatory effects are desirable. This technical guide provides an in-depth overview of the cellular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Cellular Targets of this compound

The primary cellular targets of this compound are two key enzymes in the cyclic nucleotide signaling pathways:

  • Phosphodiesterase 3 (PDE3): This enzyme is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE3 family has two main isoforms, PDE3A and PDE3B, which are expressed in various tissues, including airway smooth muscle, cardiac muscle, and platelets.

  • Phosphodiesterase 4 (PDE4): This enzyme is specific for the hydrolysis of cAMP. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is predominantly expressed in inflammatory and immune cells, as well as in airway smooth muscle.

By inhibiting PDE3 and PDE4, this compound effectively increases the intracellular concentrations of cAMP, leading to a cascade of downstream signaling events that ultimately result in its therapeutic effects.

Signaling Pathways Modulated by this compound

The dual inhibition of PDE3 and PDE4 by this compound leads to the potentiation of cAMP-mediated signaling pathways in target cells.

PDE3 Inhibition Pathway

Inhibition of PDE3 by this compound in airway smooth muscle cells leads to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chain, leading to smooth muscle relaxation and bronchodilation.

PDE3_Inhibition_Pathway KCA1490 This compound PDE3 PDE3 KCA1490->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inactivates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) MLCK_active->MLCK_inactive Bronchodilation Bronchodilation MLCK_inactive->Bronchodilation PDE4_Inhibition_Pathway KCA1490 This compound PDE4 PDE4 KCA1490->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB PKA->NFkB Inhibits Inflammatory_Mediators Inflammatory Mediators NFkB->Inflammatory_Mediators Promotes Production Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Mediators->Anti_inflammatory_Effect PDE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of this compound Incubate Incubate this compound with PDE enzyme Compound_Prep->Incubate Enzyme_Prep Prepare PDE3/PDE4 enzyme solution Enzyme_Prep->Incubate Substrate_Prep Prepare cAMP substrate solution Add_Substrate Add cAMP substrate to initiate reaction Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Measure_Activity Measure remaining cAMP levels Stop_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 Bronchoconstriction_Workflow cluster_prep Animal Preparation cluster_challenge Bronchoconstriction Challenge cluster_measurement Measurement & Analysis Animal_Prep Anesthetize guinea pig Administer_Compound Administer this compound (e.g., intratracheally) Animal_Prep->Administer_Compound Induce_Bronchoconstriction Induce bronchoconstriction with histamine aerosol Administer_Compound->Induce_Bronchoconstriction Measure_Resistance Measure changes in airway resistance Induce_Bronchoconstriction->Measure_Resistance Analyze_Data Analyze the protective effect of this compound Measure_Resistance->Analyze_Data

References

In Vitro Characterization of KCA-1490: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCA-1490 is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By elevating cAMP, this compound exhibits significant potential as a therapeutic agent with both bronchodilatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to support further research and development of this promising compound.

Core Mechanism of Action: Dual PDE3/4 Inhibition

This compound exerts its pharmacological effects by inhibiting the enzymatic activity of both PDE3 and PDE4. These enzymes are responsible for the hydrolysis of cAMP, a crucial second messenger involved in a myriad of cellular processes. Inhibition of PDE3 and PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA).

Enzymatic Inhibition Profile

The inhibitory potency of this compound against PDE3 and PDE4 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data indicates a higher potency for PDE4 over PDE3. Specifically, this compound has been identified as an inhibitor of the PDE3A and PDE4B isoforms.[1]

Target EnzymeIC50 (nM)
Phosphodiesterase 3 (PDE3)369
Phosphodiesterase 4 (PDE4)42

Table 1: this compound Enzymatic Inhibition Data. [1]

Signaling Pathway

The inhibition of PDE3 and PDE4 by this compound initiates a well-characterized signaling pathway that ultimately leads to its therapeutic effects. The key steps are outlined in the diagram below.

PDE_Inhibition_Pathway cluster_camp Intracellular Space KCA1490 This compound PDE3 PDE3 KCA1490->PDE3 inhibition PDE4 PDE4 KCA1490->PDE4 inhibition cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activation CREB CREB Phosphorylation PKA->CREB Bronchodilation Bronchodilation PKA->Bronchodilation AntiInflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α) CREB->AntiInflammatory

Figure 1: this compound Signaling Pathway.

In Vitro Experimental Protocols

This section details the methodologies for key in vitro experiments to characterize the activity of this compound. While specific experimental data for this compound in cell-based assays is not extensively available in the public domain, the following protocols are standard for evaluating dual PDE3/4 inhibitors.

PDE Inhibition Enzyme Assay

This protocol describes a method to determine the IC50 values of this compound against PDE3 and PDE4 enzymes.

Objective: To quantify the concentration-dependent inhibition of PDE3 and PDE4 by this compound.

Materials:

  • Recombinant human PDE3A and PDE4B enzymes

  • cAMP substrate

  • [³H]-cAMP (radiolabel)

  • Scintillation cocktail

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant PDE enzyme (either PDE3A or PDE4B) to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding a mixture of cAMP and [³H]-cAMP to each well.

  • Incubate the plate at 37°C for a predetermined time to allow for substrate hydrolysis.

  • Terminate the reaction by adding a stop solution (e.g., boiling the plate or adding a specific quenching agent).

  • Add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is inversely proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

PDE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis KCA_prep Prepare this compound Serial Dilutions Add_KCA Add this compound KCA_prep->Add_KCA Enzyme_prep Prepare PDE3A or PDE4B Enzyme Solution Add_Enzyme Add Enzyme Enzyme_prep->Add_Enzyme Plate 96-well Plate Add_Substrate Add cAMP/[³H]-cAMP Plate->Add_Substrate Add_Enzyme->Plate Add_KCA->Plate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Add_Scint Add Scintillation Cocktail Terminate->Add_Scint Read Read Radioactivity Add_Scint->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Figure 2: Workflow for PDE Inhibition Enzyme Assay.

Intracellular cAMP Measurement Assay (HTRF)

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To determine the effect of this compound on intracellular cAMP accumulation in a relevant cell line (e.g., human bronchial smooth muscle cells or peripheral blood mononuclear cells).

Materials:

  • Human Bronchial Smooth Muscle Cells (HBSMCs) or Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium

  • This compound

  • Forskolin (an adenylyl cyclase activator, used as a positive control)

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Culture HBSMCs or PBMCs in 384-well plates to the desired confluency.

  • Prepare serial dilutions of this compound and a stock solution of forskolin.

  • Treat the cells with different concentrations of this compound or forskolin. Include an untreated control.

  • Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

  • Measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

  • Calculate the ratio of the two fluorescence signals, which is inversely proportional to the intracellular cAMP concentration.

  • Plot the HTRF ratio against the concentration of this compound to determine its effect on cAMP levels.

cAMP_HTRF_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection_analysis Detection & Analysis Culture_Cells Culture Cells in 384-well Plate Treat_Cells Treat Cells Culture_Cells->Treat_Cells Prepare_Compounds Prepare this compound and Forskolin Prepare_Compounds->Treat_Cells Incubate_37C Incubate at 37°C Treat_Cells->Incubate_37C Lyse_Add_Reagents Lyse Cells and Add HTRF Reagents Incubate_37C->Lyse_Add_Reagents Incubate_RT Incubate at RT Lyse_Add_Reagents->Incubate_RT Read_Fluorescence Read Fluorescence (665/620 nm) Incubate_RT->Read_Fluorescence Analyze_Data Calculate HTRF Ratio and Analyze Data Read_Fluorescence->Analyze_Data

Figure 3: Workflow for Intracellular cAMP HTRF Assay.

Cytokine Release Assay (TNF-α)

This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated human PBMCs.

Objective: To quantify the inhibitory effect of this compound on TNF-α production in a cellular model of inflammation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.

  • Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value for TNF-α inhibition.

TNF_Alpha_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_stimulation Treatment & Stimulation cluster_detection_analysis Detection & Analysis Isolate_PBMCs Isolate PBMCs Seed_Cells Seed PBMCs in 96-well Plate Isolate_PBMCs->Seed_Cells Pretreat_KCA Pre-treat with This compound Seed_Cells->Pretreat_KCA Stimulate_LPS Stimulate with LPS Pretreat_KCA->Stimulate_LPS Incubate_24h Incubate for 18-24h Stimulate_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA Read_Absorbance Read Absorbance ELISA->Read_Absorbance Analyze Calculate % Inhibition and IC50 Read_Absorbance->Analyze

References

In Vitro Characterization of KCA-1490: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCA-1490 is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By elevating cAMP, this compound exhibits significant potential as a therapeutic agent with both bronchodilatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to support further research and development of this promising compound.

Core Mechanism of Action: Dual PDE3/4 Inhibition

This compound exerts its pharmacological effects by inhibiting the enzymatic activity of both PDE3 and PDE4. These enzymes are responsible for the hydrolysis of cAMP, a crucial second messenger involved in a myriad of cellular processes. Inhibition of PDE3 and PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA).

Enzymatic Inhibition Profile

The inhibitory potency of this compound against PDE3 and PDE4 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data indicates a higher potency for PDE4 over PDE3. Specifically, this compound has been identified as an inhibitor of the PDE3A and PDE4B isoforms.[1]

Target EnzymeIC50 (nM)
Phosphodiesterase 3 (PDE3)369
Phosphodiesterase 4 (PDE4)42

Table 1: this compound Enzymatic Inhibition Data. [1]

Signaling Pathway

The inhibition of PDE3 and PDE4 by this compound initiates a well-characterized signaling pathway that ultimately leads to its therapeutic effects. The key steps are outlined in the diagram below.

PDE_Inhibition_Pathway cluster_camp Intracellular Space KCA1490 This compound PDE3 PDE3 KCA1490->PDE3 inhibition PDE4 PDE4 KCA1490->PDE4 inhibition cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activation CREB CREB Phosphorylation PKA->CREB Bronchodilation Bronchodilation PKA->Bronchodilation AntiInflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α) CREB->AntiInflammatory

Figure 1: this compound Signaling Pathway.

In Vitro Experimental Protocols

This section details the methodologies for key in vitro experiments to characterize the activity of this compound. While specific experimental data for this compound in cell-based assays is not extensively available in the public domain, the following protocols are standard for evaluating dual PDE3/4 inhibitors.

PDE Inhibition Enzyme Assay

This protocol describes a method to determine the IC50 values of this compound against PDE3 and PDE4 enzymes.

Objective: To quantify the concentration-dependent inhibition of PDE3 and PDE4 by this compound.

Materials:

  • Recombinant human PDE3A and PDE4B enzymes

  • cAMP substrate

  • [³H]-cAMP (radiolabel)

  • Scintillation cocktail

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant PDE enzyme (either PDE3A or PDE4B) to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding a mixture of cAMP and [³H]-cAMP to each well.

  • Incubate the plate at 37°C for a predetermined time to allow for substrate hydrolysis.

  • Terminate the reaction by adding a stop solution (e.g., boiling the plate or adding a specific quenching agent).

  • Add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is inversely proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

PDE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis KCA_prep Prepare this compound Serial Dilutions Add_KCA Add this compound KCA_prep->Add_KCA Enzyme_prep Prepare PDE3A or PDE4B Enzyme Solution Add_Enzyme Add Enzyme Enzyme_prep->Add_Enzyme Plate 96-well Plate Add_Substrate Add cAMP/[³H]-cAMP Plate->Add_Substrate Add_Enzyme->Plate Add_KCA->Plate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Add_Scint Add Scintillation Cocktail Terminate->Add_Scint Read Read Radioactivity Add_Scint->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Figure 2: Workflow for PDE Inhibition Enzyme Assay.

Intracellular cAMP Measurement Assay (HTRF)

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To determine the effect of this compound on intracellular cAMP accumulation in a relevant cell line (e.g., human bronchial smooth muscle cells or peripheral blood mononuclear cells).

Materials:

  • Human Bronchial Smooth Muscle Cells (HBSMCs) or Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium

  • This compound

  • Forskolin (an adenylyl cyclase activator, used as a positive control)

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Culture HBSMCs or PBMCs in 384-well plates to the desired confluency.

  • Prepare serial dilutions of this compound and a stock solution of forskolin.

  • Treat the cells with different concentrations of this compound or forskolin. Include an untreated control.

  • Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

  • Measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

  • Calculate the ratio of the two fluorescence signals, which is inversely proportional to the intracellular cAMP concentration.

  • Plot the HTRF ratio against the concentration of this compound to determine its effect on cAMP levels.

cAMP_HTRF_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection_analysis Detection & Analysis Culture_Cells Culture Cells in 384-well Plate Treat_Cells Treat Cells Culture_Cells->Treat_Cells Prepare_Compounds Prepare this compound and Forskolin Prepare_Compounds->Treat_Cells Incubate_37C Incubate at 37°C Treat_Cells->Incubate_37C Lyse_Add_Reagents Lyse Cells and Add HTRF Reagents Incubate_37C->Lyse_Add_Reagents Incubate_RT Incubate at RT Lyse_Add_Reagents->Incubate_RT Read_Fluorescence Read Fluorescence (665/620 nm) Incubate_RT->Read_Fluorescence Analyze_Data Calculate HTRF Ratio and Analyze Data Read_Fluorescence->Analyze_Data

Figure 3: Workflow for Intracellular cAMP HTRF Assay.

Cytokine Release Assay (TNF-α)

This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated human PBMCs.

Objective: To quantify the inhibitory effect of this compound on TNF-α production in a cellular model of inflammation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.

  • Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value for TNF-α inhibition.

TNF_Alpha_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_stimulation Treatment & Stimulation cluster_detection_analysis Detection & Analysis Isolate_PBMCs Isolate PBMCs Seed_Cells Seed PBMCs in 96-well Plate Isolate_PBMCs->Seed_Cells Pretreat_KCA Pre-treat with This compound Seed_Cells->Pretreat_KCA Stimulate_LPS Stimulate with LPS Pretreat_KCA->Stimulate_LPS Incubate_24h Incubate for 18-24h Stimulate_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA Read_Absorbance Read Absorbance ELISA->Read_Absorbance Analyze Calculate % Inhibition and IC50 Read_Absorbance->Analyze

References

KCA-1490: A Technical Guide on Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCA-1490 is a potent small molecule inhibitor characterized by its dual selectivity for phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This technical guide provides a comprehensive overview of the selectivity and specificity of this compound, based on currently available data. The document summarizes its inhibitory activity, delves into the molecular pathways it modulates, and provides detailed experimental methodologies for assessing its enzymatic inhibition. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of dual PDE3/4 inhibitors.

Introduction

This compound has emerged as a significant compound of interest due to its dual inhibitory action on two key enzymes in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). The simultaneous inhibition of these two PDE isoforms is a promising therapeutic strategy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as it combines both bronchodilatory and anti-inflammatory effects. This document provides an in-depth analysis of the selectivity and specificity of this compound, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action.

Selectivity and Specificity Profile

This compound demonstrates potent and selective inhibition of PDE3 and PDE4. The inhibitory activity is most pronounced against PDE4, with a lower but significant activity against PDE3.

Phosphodiesterase Inhibition Profile

Quantitative data on the inhibitory activity of this compound against PDE3A and PDE4B isoforms are summarized in the table below.

TargetIC50 (nM)Reference
PDE3A369[1][2]
PDE4B42[1][2]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Off-Target Kinase Profile

A broad kinome scan to assess the off-target effects of this compound against a panel of protein kinases is not publicly available. Such data is crucial for a complete understanding of the compound's specificity and potential for off-target related side effects.

Mechanism of Action: Dual PDE3/4 Inhibition

This compound exerts its therapeutic effects by modulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cell types, including airway smooth muscle cells and inflammatory cells.

Signaling Pathway

By inhibiting PDE3 and PDE4, this compound prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

  • In Airway Smooth Muscle Cells: Increased cAMP levels lead to PKA-mediated phosphorylation of downstream targets, resulting in smooth muscle relaxation and bronchodilation.

  • In Inflammatory Cells (e.g., T-cells, eosinophils, neutrophils): Elevated cAMP levels, primarily through PDE4 inhibition, suppress the release of pro-inflammatory mediators, leading to an anti-inflammatory response.

The following diagram illustrates the signaling pathway affected by this compound.

KCA_1490_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects GPCR GPCR AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA PKA (inactive) cAMP->PKA Activates Epac Epac (inactive) cAMP->Epac Activates PDE3 PDE3 cAMP->PDE3 Degraded by PDE4 PDE4 cAMP->PDE4 Degraded by AMP AMP PKA_active PKA (active) Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA_active->Bronchodilation Anti_inflammation Anti-inflammatory Effects PKA_active->Anti_inflammation Epac_active Epac (active) Epac_active->Bronchodilation Epac_active->Anti_inflammation PDE3->AMP PDE4->AMP KCA1490 This compound KCA1490->PDE3 Inhibits KCA1490->PDE4 Inhibits

This compound Mechanism of Action

Experimental Protocols

The determination of IC50 values for phosphodiesterase inhibitors is critical for characterizing their potency and selectivity. Below are detailed methodologies for common assays used in this process. While the specific protocol for this compound is not publicly detailed, these represent standard industry practices.

Radiolabeled cAMP Phosphodiesterase Assay

This assay measures the enzymatic activity of PDEs by quantifying the conversion of radiolabeled cAMP to AMP.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE3A, PDE4B)

  • [³H]-cAMP (radiolabeled substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound or other test compounds

  • Snake venom nucleotidase (for conversion of AMP to adenosine)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Microplates and scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, a specific concentration of the PDE enzyme, and varying concentrations of this compound (or vehicle control).

  • Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the reaction by adding [³H]-cAMP to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., by boiling or adding a strong acid).

  • Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

  • Separation: Add an anion-exchange resin slurry to the wells. The resin binds to the unreacted charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.

  • Quantification: Centrifuge the plate, transfer the supernatant to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Radiolabeled_Assay_Workflow start Start setup 1. Prepare Reaction Mix (PDE, Buffer, this compound) start->setup preincubate 2. Pre-incubate at 30°C setup->preincubate initiate 3. Add [³H]-cAMP preincubate->initiate incubate 4. Incubate at 30°C initiate->incubate terminate 5. Terminate Reaction incubate->terminate convert 6. Add Snake Venom (AMP -> Adenosine) terminate->convert separate 7. Add Anion-Exchange Resin (Separate cAMP from Adenosine) convert->separate quantify 8. Scintillation Counting of Supernatant separate->quantify analyze 9. Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Radiolabeled PDE Assay Workflow
Fluorescence Polarization (FP) Based Phosphodiesterase Assay

This is a homogeneous assay that measures the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage.

Materials:

  • Purified recombinant PDE enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Binding agent that specifically binds to the fluorescently labeled product (e.g., FAM-AMP)

  • Assay buffer

  • This compound or other test compounds

  • Microplates (black, low-binding)

  • Fluorescence polarization plate reader

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, PDE enzyme, and various concentrations of this compound.

  • Initiation: Add the fluorescently labeled cAMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time.

  • Termination and Detection: Add a stop reagent that also contains the binding agent. The binding agent has a high affinity for the product (e.g., FAM-AMP), and this binding event results in a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. A high polarization value indicates a large amount of product bound to the binding agent (low enzyme inhibition), while a low polarization value indicates less product and therefore high enzyme inhibition.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

FP_Assay_Workflow start Start setup 1. Prepare Reaction Mix (PDE, Buffer, this compound) start->setup initiate 2. Add Fluorescent cAMP setup->initiate incubate 3. Incubate at RT/30°C initiate->incubate terminate 4. Add Stop Reagent with Binding Agent incubate->terminate measure 5. Read Fluorescence Polarization terminate->measure analyze 6. Calculate % Inhibition and IC50 measure->analyze end End analyze->end

References

KCA-1490: A Technical Guide on Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCA-1490 is a potent small molecule inhibitor characterized by its dual selectivity for phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This technical guide provides a comprehensive overview of the selectivity and specificity of this compound, based on currently available data. The document summarizes its inhibitory activity, delves into the molecular pathways it modulates, and provides detailed experimental methodologies for assessing its enzymatic inhibition. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of dual PDE3/4 inhibitors.

Introduction

This compound has emerged as a significant compound of interest due to its dual inhibitory action on two key enzymes in the cyclic adenosine monophosphate (cAMP) signaling pathway: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). The simultaneous inhibition of these two PDE isoforms is a promising therapeutic strategy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as it combines both bronchodilatory and anti-inflammatory effects. This document provides an in-depth analysis of the selectivity and specificity of this compound, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action.

Selectivity and Specificity Profile

This compound demonstrates potent and selective inhibition of PDE3 and PDE4. The inhibitory activity is most pronounced against PDE4, with a lower but significant activity against PDE3.

Phosphodiesterase Inhibition Profile

Quantitative data on the inhibitory activity of this compound against PDE3A and PDE4B isoforms are summarized in the table below.

TargetIC50 (nM)Reference
PDE3A369[1][2]
PDE4B42[1][2]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Off-Target Kinase Profile

A broad kinome scan to assess the off-target effects of this compound against a panel of protein kinases is not publicly available. Such data is crucial for a complete understanding of the compound's specificity and potential for off-target related side effects.

Mechanism of Action: Dual PDE3/4 Inhibition

This compound exerts its therapeutic effects by modulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cell types, including airway smooth muscle cells and inflammatory cells.

Signaling Pathway

By inhibiting PDE3 and PDE4, this compound prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

  • In Airway Smooth Muscle Cells: Increased cAMP levels lead to PKA-mediated phosphorylation of downstream targets, resulting in smooth muscle relaxation and bronchodilation.

  • In Inflammatory Cells (e.g., T-cells, eosinophils, neutrophils): Elevated cAMP levels, primarily through PDE4 inhibition, suppress the release of pro-inflammatory mediators, leading to an anti-inflammatory response.

The following diagram illustrates the signaling pathway affected by this compound.

KCA_1490_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects GPCR GPCR AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA PKA (inactive) cAMP->PKA Activates Epac Epac (inactive) cAMP->Epac Activates PDE3 PDE3 cAMP->PDE3 Degraded by PDE4 PDE4 cAMP->PDE4 Degraded by AMP AMP PKA_active PKA (active) Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA_active->Bronchodilation Anti_inflammation Anti-inflammatory Effects PKA_active->Anti_inflammation Epac_active Epac (active) Epac_active->Bronchodilation Epac_active->Anti_inflammation PDE3->AMP PDE4->AMP KCA1490 This compound KCA1490->PDE3 Inhibits KCA1490->PDE4 Inhibits

This compound Mechanism of Action

Experimental Protocols

The determination of IC50 values for phosphodiesterase inhibitors is critical for characterizing their potency and selectivity. Below are detailed methodologies for common assays used in this process. While the specific protocol for this compound is not publicly detailed, these represent standard industry practices.

Radiolabeled cAMP Phosphodiesterase Assay

This assay measures the enzymatic activity of PDEs by quantifying the conversion of radiolabeled cAMP to AMP.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE3A, PDE4B)

  • [³H]-cAMP (radiolabeled substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound or other test compounds

  • Snake venom nucleotidase (for conversion of AMP to adenosine)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Microplates and scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, a specific concentration of the PDE enzyme, and varying concentrations of this compound (or vehicle control).

  • Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the reaction by adding [³H]-cAMP to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., by boiling or adding a strong acid).

  • Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

  • Separation: Add an anion-exchange resin slurry to the wells. The resin binds to the unreacted charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.

  • Quantification: Centrifuge the plate, transfer the supernatant to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Radiolabeled_Assay_Workflow start Start setup 1. Prepare Reaction Mix (PDE, Buffer, this compound) start->setup preincubate 2. Pre-incubate at 30°C setup->preincubate initiate 3. Add [³H]-cAMP preincubate->initiate incubate 4. Incubate at 30°C initiate->incubate terminate 5. Terminate Reaction incubate->terminate convert 6. Add Snake Venom (AMP -> Adenosine) terminate->convert separate 7. Add Anion-Exchange Resin (Separate cAMP from Adenosine) convert->separate quantify 8. Scintillation Counting of Supernatant separate->quantify analyze 9. Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Radiolabeled PDE Assay Workflow
Fluorescence Polarization (FP) Based Phosphodiesterase Assay

This is a homogeneous assay that measures the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage.

Materials:

  • Purified recombinant PDE enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Binding agent that specifically binds to the fluorescently labeled product (e.g., FAM-AMP)

  • Assay buffer

  • This compound or other test compounds

  • Microplates (black, low-binding)

  • Fluorescence polarization plate reader

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, PDE enzyme, and various concentrations of this compound.

  • Initiation: Add the fluorescently labeled cAMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time.

  • Termination and Detection: Add a stop reagent that also contains the binding agent. The binding agent has a high affinity for the product (e.g., FAM-AMP), and this binding event results in a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. A high polarization value indicates a large amount of product bound to the binding agent (low enzyme inhibition), while a low polarization value indicates less product and therefore high enzyme inhibition.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

FP_Assay_Workflow start Start setup 1. Prepare Reaction Mix (PDE, Buffer, this compound) start->setup initiate 2. Add Fluorescent cAMP setup->initiate incubate 3. Incubate at RT/30°C initiate->incubate terminate 4. Add Stop Reagent with Binding Agent incubate->terminate measure 5. Read Fluorescence Polarization terminate->measure analyze 6. Calculate % Inhibition and IC50 measure->analyze end End analyze->end

References

KCA-1490: A Technical Guide for Cyclic AMP Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KCA-1490, a potent modulator of cyclic adenosine (B11128) monophosphate (cAMP) signaling. This document details its mechanism of action, presents key quantitative data, and outlines relevant experimental protocols for its study.

Core Mechanism of Action: Dual PDE3/4 Inhibition

This compound functions as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] Phosphodiesterases are enzymes responsible for the degradation of cAMP, a crucial second messenger in numerous cellular signaling pathways. By inhibiting PDE3 and PDE4, this compound effectively prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, culminating in a cellular response.

The dual nature of this compound's inhibitory action is significant. PDE3 and PDE4 are expressed in various cell types, including those in the respiratory and immune systems. Inhibition of PDE4 is primarily associated with anti-inflammatory effects, while PDE3 inhibition contributes to smooth muscle relaxation, such as bronchodilation.[2][3] The combined inhibition of both enzymes suggests that this compound may possess both bronchodilatory and anti-inflammatory properties.[2]

Signaling Pathway of this compound

KCA1490_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PDE3 PDE3 cAMP->PDE3 Degraded by PDE4 PDE4 cAMP->PDE4 Degraded by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates KCA1490 This compound KCA1490->PDE3 Inhibits KCA1490->PDE4 Inhibits PKA_active Active PKA PKA_inactive->PKA_active Releases Catalytic Subunits Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: this compound elevates intracellular cAMP by inhibiting PDE3 and PDE4, leading to PKA activation.

Quantitative Data

The inhibitory potency of this compound against PDE3 and PDE4 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy in inhibiting these enzymes.

CompoundTarget EnzymeIC50 (nM)
This compoundPDE3A369
This compoundPDE4B42

Data sourced from a 2023 study on PDE4 inhibitors.[1]

Experimental Protocols

To facilitate further research on this compound and its effects on cAMP signaling, this section provides detailed methodologies for key experiments.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound against PDE3 and PDE4 using a fluorescence polarization (FP) assay.

Workflow for In Vitro PDE Inhibition Assay

PDE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Serial Dilution of this compound E Add this compound Dilutions to Plate A->E B Prepare Assay Buffer C Dilute PDE Enzyme B->C D Prepare Fluorescent Substrate B->D F Add Diluted PDE Enzyme C->F H Initiate Reaction with Substrate D->H E->F G Pre-incubate for 15 min at RT F->G G->H I Incubate for 60 min at 30°C H->I J Measure Fluorescence Polarization I->J K Plot FP vs. This compound Concentration J->K L Calculate IC50 Value K->L

Caption: Workflow for determining the inhibitory activity of this compound on PDE enzymes.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Preparation: Add the diluted this compound, a reference inhibitor, and a vehicle control (assay buffer with DMSO) to the respective wells of a 96-well plate.

  • Enzyme Addition: Dilute the recombinant PDE3 or PDE4 enzyme to the appropriate concentration in the assay buffer. Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Prepare the FAM-labeled cAMP substrate in the assay buffer. Add the substrate solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized based on the specific activity of the enzyme.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular cAMP Measurement Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of intracellular cAMP levels in cells treated with this compound.

Workflow for Intracellular cAMP Measurement

cAMP_ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Procedure cluster_analysis Data Analysis A Seed Cells in a 96-well Plate B Incubate overnight A->B C Treat Cells with this compound B->C D Lyse Cells C->D E Add Cell Lysates & Standards to Coated Plate D->E F Add cAMP-HRP Conjugate E->F G Add Anti-cAMP Antibody F->G H Incubate at Room Temperature G->H I Wash Wells H->I J Add TMB Substrate I->J K Incubate and Develop Color J->K L Add Stop Solution K->L M Read Absorbance at 450 nm L->M N Generate Standard Curve M->N O Determine cAMP Concentration in Samples N->O

Caption: Workflow for quantifying intracellular cAMP levels using a competitive ELISA.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293, smooth muscle cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control.

    • To stimulate adenylyl cyclase and increase basal cAMP levels, cells can be co-treated with an agent like forskolin.

  • Cell Lysis: After treatment, remove the media and lyse the cells using the lysis buffer provided in the assay kit.

  • ELISA Procedure:

    • Add the cell lysates and a series of cAMP standards to the wells of the antibody-coated microplate.

    • Add a fixed amount of HRP-linked cAMP to each well.

    • Add the anti-cAMP antibody to each well.

    • Incubate the plate at room temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the TMB substrate to each well and incubate to develop color. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

    • Add a stop solution to terminate the reaction.

  • Measurement and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values from the standard curve.

By following these protocols, researchers can effectively characterize the biochemical and cellular effects of this compound and its role in the regulation of cyclic AMP signaling.

References

KCA-1490: A Technical Guide for Cyclic AMP Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KCA-1490, a potent modulator of cyclic adenosine monophosphate (cAMP) signaling. This document details its mechanism of action, presents key quantitative data, and outlines relevant experimental protocols for its study.

Core Mechanism of Action: Dual PDE3/4 Inhibition

This compound functions as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] Phosphodiesterases are enzymes responsible for the degradation of cAMP, a crucial second messenger in numerous cellular signaling pathways. By inhibiting PDE3 and PDE4, this compound effectively prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, culminating in a cellular response.

The dual nature of this compound's inhibitory action is significant. PDE3 and PDE4 are expressed in various cell types, including those in the respiratory and immune systems. Inhibition of PDE4 is primarily associated with anti-inflammatory effects, while PDE3 inhibition contributes to smooth muscle relaxation, such as bronchodilation.[2][3] The combined inhibition of both enzymes suggests that this compound may possess both bronchodilatory and anti-inflammatory properties.[2]

Signaling Pathway of this compound

KCA1490_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PDE3 PDE3 cAMP->PDE3 Degraded by PDE4 PDE4 cAMP->PDE4 Degraded by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates KCA1490 This compound KCA1490->PDE3 Inhibits KCA1490->PDE4 Inhibits PKA_active Active PKA PKA_inactive->PKA_active Releases Catalytic Subunits Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: this compound elevates intracellular cAMP by inhibiting PDE3 and PDE4, leading to PKA activation.

Quantitative Data

The inhibitory potency of this compound against PDE3 and PDE4 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy in inhibiting these enzymes.

CompoundTarget EnzymeIC50 (nM)
This compoundPDE3A369
This compoundPDE4B42

Data sourced from a 2023 study on PDE4 inhibitors.[1]

Experimental Protocols

To facilitate further research on this compound and its effects on cAMP signaling, this section provides detailed methodologies for key experiments.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound against PDE3 and PDE4 using a fluorescence polarization (FP) assay.

Workflow for In Vitro PDE Inhibition Assay

PDE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Serial Dilution of this compound E Add this compound Dilutions to Plate A->E B Prepare Assay Buffer C Dilute PDE Enzyme B->C D Prepare Fluorescent Substrate B->D F Add Diluted PDE Enzyme C->F H Initiate Reaction with Substrate D->H E->F G Pre-incubate for 15 min at RT F->G G->H I Incubate for 60 min at 30°C H->I J Measure Fluorescence Polarization I->J K Plot FP vs. This compound Concentration J->K L Calculate IC50 Value K->L

Caption: Workflow for determining the inhibitory activity of this compound on PDE enzymes.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Preparation: Add the diluted this compound, a reference inhibitor, and a vehicle control (assay buffer with DMSO) to the respective wells of a 96-well plate.

  • Enzyme Addition: Dilute the recombinant PDE3 or PDE4 enzyme to the appropriate concentration in the assay buffer. Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Prepare the FAM-labeled cAMP substrate in the assay buffer. Add the substrate solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized based on the specific activity of the enzyme.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular cAMP Measurement Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of intracellular cAMP levels in cells treated with this compound.

Workflow for Intracellular cAMP Measurement

cAMP_ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Procedure cluster_analysis Data Analysis A Seed Cells in a 96-well Plate B Incubate overnight A->B C Treat Cells with this compound B->C D Lyse Cells C->D E Add Cell Lysates & Standards to Coated Plate D->E F Add cAMP-HRP Conjugate E->F G Add Anti-cAMP Antibody F->G H Incubate at Room Temperature G->H I Wash Wells H->I J Add TMB Substrate I->J K Incubate and Develop Color J->K L Add Stop Solution K->L M Read Absorbance at 450 nm L->M N Generate Standard Curve M->N O Determine cAMP Concentration in Samples N->O

Caption: Workflow for quantifying intracellular cAMP levels using a competitive ELISA.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293, smooth muscle cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control.

    • To stimulate adenylyl cyclase and increase basal cAMP levels, cells can be co-treated with an agent like forskolin.

  • Cell Lysis: After treatment, remove the media and lyse the cells using the lysis buffer provided in the assay kit.

  • ELISA Procedure:

    • Add the cell lysates and a series of cAMP standards to the wells of the antibody-coated microplate.

    • Add a fixed amount of HRP-linked cAMP to each well.

    • Add the anti-cAMP antibody to each well.

    • Incubate the plate at room temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the TMB substrate to each well and incubate to develop color. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

    • Add a stop solution to terminate the reaction.

  • Measurement and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values from the standard curve.

By following these protocols, researchers can effectively characterize the biochemical and cellular effects of this compound and its role in the regulation of cyclic AMP signaling.

References

Preliminary Studies on the Effects of Bictegravir/Emtricitabine/Tenofovir Alafenamide (GS-US-380-1490 Clinical Trial)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary findings from the GS-US-380-1490 clinical trial, a pivotal Phase 3 study evaluating the safety and efficacy of the fixed-dose combination of bictegravir (B606109), emtricitabine (B123318), and tenofovir (B777) alafenamide (B/F/TAF) for the treatment of HIV-1 infection in treatment-naive adults. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the trial's methodology, outcomes, and the pharmacological mechanisms of the investigated agents. The GS-US-380-1490 study was a randomized, double-blind, multicenter, active-controlled, non-inferiority trial.[1][2]

Core Mechanisms of Action

The combination therapy evaluated in the GS-US-380-1490 trial targets critical stages of the HIV-1 replication cycle through the synergistic action of three antiretroviral agents.

  • Bictegravir (BIC) is an integrase strand transfer inhibitor (INSTI).[3][4] It binds to the active site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome, a crucial step for viral replication.[5]

  • Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI). It is a synthetic analog of cytidine (B196190) and, in its phosphorylated active form, competes with the natural substrate to be incorporated into the growing viral DNA chain, leading to premature chain termination.

  • Tenofovir Alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir. TAF is more efficiently converted to its active diphosphate (B83284) form within cells compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), resulting in higher intracellular concentrations of the active metabolite and lower plasma levels of tenofovir, which is associated with an improved renal and bone safety profile.

The comparator arm in the GS-US-380-1490 study utilized Dolutegravir (B560016) (DTG) , another potent INSTI, in combination with emtricitabine and tenofovir alafenamide.

Signaling Pathway: HIV-1 Replication and Drug Intervention

The following diagram illustrates the key stages of the HIV-1 replication cycle and the points of intervention for the antiretroviral agents studied in the GS-US-380-1490 trial.

HIV_Replication_Cycle cluster_host_cell Host Cell (CD4+ T-cell) cluster_drugs Antiretroviral Intervention Entry 1. Entry Reverse_Transcription 2. Reverse Transcription Entry->Reverse_Transcription Viral RNA Integration 3. Integration Reverse_Transcription->Integration Viral DNA Replication 4. Replication Integration->Replication Provirus Assembly 5. Assembly Replication->Assembly Viral RNA & Proteins Budding 6. Budding & Maturation Assembly->Budding HIV HIV Virion Budding->HIV New Virion NRTIs Emtricitabine (FTC) Tenofovir Alafenamide (TAF) NRTIs->Reverse_Transcription Inhibition INSTIs Bictegravir (BIC) Dolutegravir (DTG) INSTIs->Integration Inhibition HIV->Entry

Caption: HIV-1 replication cycle and points of antiretroviral drug action.

Experimental Protocols

The GS-US-380-1490 trial was a Phase 3, randomized, double-blind, multicenter, placebo-controlled, non-inferiority study.

Study Design

Participants were randomly assigned in a 1:1 ratio to receive either a fixed-dose combination of bictegravir (50 mg), emtricitabine (200 mg), and tenofovir alafenamide (25 mg) (B/F/TAF) or dolutegravir (50 mg) with coformulated emtricitabine (200 mg) and tenofovir alafenamide (25 mg) (DTG + F/TAF), both administered orally once daily for 144 weeks.

The following diagram outlines the experimental workflow of the GS-US-380-1490 clinical trial.

Trial_Workflow cluster_treatment Double-Blind Treatment Phase (144 Weeks) Screening Screening of HIV-1 Infected, Treatment-Naive Adults Randomization Randomization (1:1) Screening->Randomization Group_A Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) Randomization->Group_A Group_B Dolutegravir + Emtricitabine/Tenofovir Alafenamide (DTG + F/TAF) Randomization->Group_B Follow_Up Follow-up Assessments (Weeks 48, 96, 144) Group_A->Follow_Up Group_B->Follow_Up Open_Label_Extension Open-Label Extension (Optional, up to Week 240) Follow_Up->Open_Label_Extension

Caption: Experimental workflow of the GS-US-380-1490 clinical trial.

Participant Population

The study enrolled previously untreated HIV-1 infected adults with an HIV-1 RNA level of ≥500 copies/mL and an estimated glomerular filtration rate of at least 30 mL/min. Chronic hepatitis B or C co-infection was permitted.

Endpoints

The primary endpoint was the proportion of participants with plasma HIV-1 RNA of less than 50 copies per mL at week 48, as determined by the US Food and Drug Administration (FDA) snapshot algorithm, with a prespecified non-inferiority margin of -12%. Secondary endpoints included assessments of efficacy, safety, and tolerability through weeks 96 and 144.

Laboratory Assessments
  • HIV-1 RNA Quantification: Plasma HIV-1 RNA levels were measured at screening and at regular intervals throughout the study. The primary efficacy outcome was defined as HIV-1 RNA < 50 copies/mL.

  • Drug Resistance Testing: Genotypic resistance testing of the HIV-1 protease and reverse transcriptase genes was performed at screening. In cases of virologic failure, resistance testing was repeated.

  • Safety Monitoring: Comprehensive safety assessments included monitoring of adverse events, clinical laboratory analyses (chemistry, hematology, urinalysis), and vital signs.

Quantitative Data Summary

The following tables summarize the key quantitative data from the GS-US-380-1490 trial.

Table 1: Virologic Outcomes (HIV-1 RNA < 50 copies/mL)
TimepointB/F/TAF GroupDTG + F/TAF Group
Week 48 89% (286/320)93% (302/325)
Week 96 84.1% (269/320)86.5% (281/325)

Data from the FDA snapshot analysis.

Table 2: Treatment-Emergent Resistance
TimepointB/F/TAF GroupDTG + F/TAF Group
Week 48 00
Week 96 00
Table 3: Adverse Events (Week 48)
Adverse Event CategoryB/F/TAF GroupDTG + F/TAF Group
Any Adverse Event Similar between groupsSimilar between groups
Drug-Related Adverse Events 18% (57/320)26% (83/325)
Discontinuation due to Adverse Events 2% (5/320)<1% (1/325)

Conclusion

The preliminary studies from the GS-US-380-1490 trial demonstrate that the fixed-dose combination of bictegravir, emtricitabine, and tenofovir alafenamide is a highly effective and well-tolerated regimen for the initial treatment of HIV-1 infection. At 48 and 96 weeks, the B/F/TAF regimen was non-inferior to the dolutegravir-based regimen in achieving virologic suppression. Notably, no treatment-emergent resistance was observed in either group. The B/F/TAF combination was associated with a lower incidence of drug-related adverse events compared to the comparator arm. These findings support the use of B/F/TAF as a first-line therapeutic option for a broad range of adults with HIV-1.

References

Preliminary Studies on the Effects of Bictegravir/Emtricitabine/Tenofovir Alafenamide (GS-US-380-1490 Clinical Trial)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary findings from the GS-US-380-1490 clinical trial, a pivotal Phase 3 study evaluating the safety and efficacy of the fixed-dose combination of bictegravir, emtricitabine, and tenofovir alafenamide (B/F/TAF) for the treatment of HIV-1 infection in treatment-naive adults. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the trial's methodology, outcomes, and the pharmacological mechanisms of the investigated agents. The GS-US-380-1490 study was a randomized, double-blind, multicenter, active-controlled, non-inferiority trial.[1][2]

Core Mechanisms of Action

The combination therapy evaluated in the GS-US-380-1490 trial targets critical stages of the HIV-1 replication cycle through the synergistic action of three antiretroviral agents.

  • Bictegravir (BIC) is an integrase strand transfer inhibitor (INSTI).[3][4] It binds to the active site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome, a crucial step for viral replication.[5]

  • Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI). It is a synthetic analog of cytidine and, in its phosphorylated active form, competes with the natural substrate to be incorporated into the growing viral DNA chain, leading to premature chain termination.

  • Tenofovir Alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir. TAF is more efficiently converted to its active diphosphate form within cells compared to its predecessor, tenofovir disoproxil fumarate (TDF), resulting in higher intracellular concentrations of the active metabolite and lower plasma levels of tenofovir, which is associated with an improved renal and bone safety profile.

The comparator arm in the GS-US-380-1490 study utilized Dolutegravir (DTG) , another potent INSTI, in combination with emtricitabine and tenofovir alafenamide.

Signaling Pathway: HIV-1 Replication and Drug Intervention

The following diagram illustrates the key stages of the HIV-1 replication cycle and the points of intervention for the antiretroviral agents studied in the GS-US-380-1490 trial.

HIV_Replication_Cycle cluster_host_cell Host Cell (CD4+ T-cell) cluster_drugs Antiretroviral Intervention Entry 1. Entry Reverse_Transcription 2. Reverse Transcription Entry->Reverse_Transcription Viral RNA Integration 3. Integration Reverse_Transcription->Integration Viral DNA Replication 4. Replication Integration->Replication Provirus Assembly 5. Assembly Replication->Assembly Viral RNA & Proteins Budding 6. Budding & Maturation Assembly->Budding HIV HIV Virion Budding->HIV New Virion NRTIs Emtricitabine (FTC) Tenofovir Alafenamide (TAF) NRTIs->Reverse_Transcription Inhibition INSTIs Bictegravir (BIC) Dolutegravir (DTG) INSTIs->Integration Inhibition HIV->Entry

Caption: HIV-1 replication cycle and points of antiretroviral drug action.

Experimental Protocols

The GS-US-380-1490 trial was a Phase 3, randomized, double-blind, multicenter, placebo-controlled, non-inferiority study.

Study Design

Participants were randomly assigned in a 1:1 ratio to receive either a fixed-dose combination of bictegravir (50 mg), emtricitabine (200 mg), and tenofovir alafenamide (25 mg) (B/F/TAF) or dolutegravir (50 mg) with coformulated emtricitabine (200 mg) and tenofovir alafenamide (25 mg) (DTG + F/TAF), both administered orally once daily for 144 weeks.

The following diagram outlines the experimental workflow of the GS-US-380-1490 clinical trial.

Trial_Workflow cluster_treatment Double-Blind Treatment Phase (144 Weeks) Screening Screening of HIV-1 Infected, Treatment-Naive Adults Randomization Randomization (1:1) Screening->Randomization Group_A Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) Randomization->Group_A Group_B Dolutegravir + Emtricitabine/Tenofovir Alafenamide (DTG + F/TAF) Randomization->Group_B Follow_Up Follow-up Assessments (Weeks 48, 96, 144) Group_A->Follow_Up Group_B->Follow_Up Open_Label_Extension Open-Label Extension (Optional, up to Week 240) Follow_Up->Open_Label_Extension

Caption: Experimental workflow of the GS-US-380-1490 clinical trial.

Participant Population

The study enrolled previously untreated HIV-1 infected adults with an HIV-1 RNA level of ≥500 copies/mL and an estimated glomerular filtration rate of at least 30 mL/min. Chronic hepatitis B or C co-infection was permitted.

Endpoints

The primary endpoint was the proportion of participants with plasma HIV-1 RNA of less than 50 copies per mL at week 48, as determined by the US Food and Drug Administration (FDA) snapshot algorithm, with a prespecified non-inferiority margin of -12%. Secondary endpoints included assessments of efficacy, safety, and tolerability through weeks 96 and 144.

Laboratory Assessments
  • HIV-1 RNA Quantification: Plasma HIV-1 RNA levels were measured at screening and at regular intervals throughout the study. The primary efficacy outcome was defined as HIV-1 RNA < 50 copies/mL.

  • Drug Resistance Testing: Genotypic resistance testing of the HIV-1 protease and reverse transcriptase genes was performed at screening. In cases of virologic failure, resistance testing was repeated.

  • Safety Monitoring: Comprehensive safety assessments included monitoring of adverse events, clinical laboratory analyses (chemistry, hematology, urinalysis), and vital signs.

Quantitative Data Summary

The following tables summarize the key quantitative data from the GS-US-380-1490 trial.

Table 1: Virologic Outcomes (HIV-1 RNA < 50 copies/mL)
TimepointB/F/TAF GroupDTG + F/TAF Group
Week 48 89% (286/320)93% (302/325)
Week 96 84.1% (269/320)86.5% (281/325)

Data from the FDA snapshot analysis.

Table 2: Treatment-Emergent Resistance
TimepointB/F/TAF GroupDTG + F/TAF Group
Week 48 00
Week 96 00
Table 3: Adverse Events (Week 48)
Adverse Event CategoryB/F/TAF GroupDTG + F/TAF Group
Any Adverse Event Similar between groupsSimilar between groups
Drug-Related Adverse Events 18% (57/320)26% (83/325)
Discontinuation due to Adverse Events 2% (5/320)<1% (1/325)

Conclusion

The preliminary studies from the GS-US-380-1490 trial demonstrate that the fixed-dose combination of bictegravir, emtricitabine, and tenofovir alafenamide is a highly effective and well-tolerated regimen for the initial treatment of HIV-1 infection. At 48 and 96 weeks, the B/F/TAF regimen was non-inferior to the dolutegravir-based regimen in achieving virologic suppression. Notably, no treatment-emergent resistance was observed in either group. The B/F/TAF combination was associated with a lower incidence of drug-related adverse events compared to the comparator arm. These findings support the use of B/F/TAF as a first-line therapeutic option for a broad range of adults with HIV-1.

References

Methodological & Application

KCA-1490 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

KCA-1490 is a novel investigational small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in various malignancies, including renal cell carcinoma (RCC).[1][2][3] This document provides detailed protocols for the in vitro characterization of this compound in kidney cancer cell lines. The following application notes are intended for researchers, scientists, and drug development professionals to assess the anti-proliferative, pro-apoptotic, and cell cycle-modifying effects of this compound. The protocols described herein utilize the human renal cell carcinoma cell lines 786-O and A-498 as model systems.[4][5]

Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this application note. The experimental data presented are representative examples and not actual results.

Data Presentation

Table 1: Cytotoxicity of this compound in Renal Cancer Cell Lines
Cell LineTreatment Duration (hours)IC50 (µM)
786-O485.2
A-498488.9
786-O722.8
A-498725.1
Table 2: Induction of Apoptosis by this compound in 786-O Cells after 48 hours
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO)-3.52.1
This compound2.515.85.4
This compound5.028.212.7
This compound10.045.120.3
Table 3: Effect of this compound on Cell Cycle Distribution in 786-O Cells after 24 hours
TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-55.230.114.7
This compound2.568.920.510.6
This compound5.075.415.39.3
This compound10.082.110.27.7

Experimental Protocols

Cell Culture and Maintenance

1. Cell Lines:

  • 786-O (ATCC® CRL-1932™): Human clear cell renal cell carcinoma.

  • A-498 (ATCC® HTB-44™): Human kidney carcinoma.

2. Culture Medium:

  • 786-O: RPMI-1640 medium (ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (FBS) (ATCC 30-2020).

  • A-498: Eagle's Minimum Essential Medium (EMEM) (ATCC 30-2003) supplemented with 10% FBS.

3. Culture Conditions:

  • Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Maintain cultures in T-75 flasks and subculture when they reach 80-90% confluency.

  • For subculturing, wash cells with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

1. Cell Seeding:

  • Harvest cells and perform a cell count.

  • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a control.

  • Incubate for the desired time points (e.g., 48 and 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard methods for apoptosis detection by flow cytometry.

1. Cell Seeding and Treatment:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treat cells with this compound at various concentrations for 48 hours.

2. Cell Harvesting and Staining:

  • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) staining solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer within one hour.

  • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

  • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Western Blotting

This is a general protocol for western blotting to assess protein expression levels.

1. Protein Extraction:

  • Treat cells with this compound for the desired time.

  • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

This protocol outlines cell cycle analysis using propidium iodide staining and flow cytometry.

1. Cell Seeding and Treatment:

  • Seed 5 x 10⁵ cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations for 24 hours.

2. Cell Fixation:

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

3. Staining and Analysis:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Workflows

KCA1490_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p KCA1490 This compound KCA1490->PI3K PIP2 PIP2 AKT AKT PIP3->AKT p mTORC1 mTORC1 AKT->mTORC1 p Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Hypothesized mechanism of this compound on the PI3K/AKT/mTOR pathway.

Experimental_Workflow start Start: Kidney Cancer Cell Lines (786-O, A-498) treatment Treat with this compound (Dose- and Time-response) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot (p-AKT, p-mTOR) treatment->western ic50 Determine IC50 viability->ic50 end End: Characterize this compound Activity ic50->end apoptosis->end cell_cycle->end western->end

Caption: Experimental workflow for the in vitro evaluation of this compound.

References

KCA-1490 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

KCA-1490 is a novel investigational small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in various malignancies, including renal cell carcinoma (RCC).[1][2][3] This document provides detailed protocols for the in vitro characterization of this compound in kidney cancer cell lines. The following application notes are intended for researchers, scientists, and drug development professionals to assess the anti-proliferative, pro-apoptotic, and cell cycle-modifying effects of this compound. The protocols described herein utilize the human renal cell carcinoma cell lines 786-O and A-498 as model systems.[4][5]

Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this application note. The experimental data presented are representative examples and not actual results.

Data Presentation

Table 1: Cytotoxicity of this compound in Renal Cancer Cell Lines
Cell LineTreatment Duration (hours)IC50 (µM)
786-O485.2
A-498488.9
786-O722.8
A-498725.1
Table 2: Induction of Apoptosis by this compound in 786-O Cells after 48 hours
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO)-3.52.1
This compound2.515.85.4
This compound5.028.212.7
This compound10.045.120.3
Table 3: Effect of this compound on Cell Cycle Distribution in 786-O Cells after 24 hours
TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-55.230.114.7
This compound2.568.920.510.6
This compound5.075.415.39.3
This compound10.082.110.27.7

Experimental Protocols

Cell Culture and Maintenance

1. Cell Lines:

  • 786-O (ATCC® CRL-1932™): Human clear cell renal cell carcinoma.

  • A-498 (ATCC® HTB-44™): Human kidney carcinoma.

2. Culture Medium:

  • 786-O: RPMI-1640 medium (ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (FBS) (ATCC 30-2020).

  • A-498: Eagle's Minimum Essential Medium (EMEM) (ATCC 30-2003) supplemented with 10% FBS.

3. Culture Conditions:

  • Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Maintain cultures in T-75 flasks and subculture when they reach 80-90% confluency.

  • For subculturing, wash cells with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

1. Cell Seeding:

  • Harvest cells and perform a cell count.

  • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a control.

  • Incubate for the desired time points (e.g., 48 and 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard methods for apoptosis detection by flow cytometry.

1. Cell Seeding and Treatment:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treat cells with this compound at various concentrations for 48 hours.

2. Cell Harvesting and Staining:

  • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer within one hour.

  • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

  • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Western Blotting

This is a general protocol for western blotting to assess protein expression levels.

1. Protein Extraction:

  • Treat cells with this compound for the desired time.

  • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

This protocol outlines cell cycle analysis using propidium iodide staining and flow cytometry.

1. Cell Seeding and Treatment:

  • Seed 5 x 10⁵ cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations for 24 hours.

2. Cell Fixation:

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

3. Staining and Analysis:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Workflows

KCA1490_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p KCA1490 This compound KCA1490->PI3K PIP2 PIP2 AKT AKT PIP3->AKT p mTORC1 mTORC1 AKT->mTORC1 p Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Hypothesized mechanism of this compound on the PI3K/AKT/mTOR pathway.

Experimental_Workflow start Start: Kidney Cancer Cell Lines (786-O, A-498) treatment Treat with this compound (Dose- and Time-response) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot (p-AKT, p-mTOR) treatment->western ic50 Determine IC50 viability->ic50 end End: Characterize this compound Activity ic50->end apoptosis->end cell_cycle->end western->end

Caption: Experimental workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for In Vivo Studies of KCA-1490

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490 is a potent and selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). By inhibiting these two enzymes, this compound combines the bronchodilatory effects of PDE3 inhibition with the anti-inflammatory properties of PDE4 inhibition, making it a promising therapeutic candidate for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on its bronchodilatory and anti-inflammatory effects.

Mechanism of Action

PDE3 and PDE4 are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating inflammation and smooth muscle tone. Inhibition of PDE3 in airway smooth muscle cells leads to an accumulation of cAMP, resulting in muscle relaxation and bronchodilation.[1][2] PDE4 is predominantly expressed in inflammatory cells, and its inhibition elevates cAMP levels, leading to the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell recruitment.[1][3] The dual inhibition of both PDE3 and PDE4 by this compound is expected to have synergistic or additive effects on both bronchodilation and inflammation.[3]

KCA-1490_Signaling_Pathway cluster_0 Airway Smooth Muscle Cell cluster_1 Inflammatory Cell (e.g., Macrophage, Neutrophil) KCA1490_SMC This compound PDE3 PDE3 KCA1490_SMC->PDE3 inhibits KCA1490_IC This compound cAMP_SMC cAMP PDE3->cAMP_SMC degrades PKA_SMC PKA cAMP_SMC->PKA_SMC activates Relaxation Bronchodilation PKA_SMC->Relaxation PDE4 PDE4 KCA1490_IC->PDE4 inhibits cAMP_IC cAMP PDE4->cAMP_IC degrades PKA_IC PKA cAMP_IC->PKA_IC activates Inflammation Release of Pro-inflammatory Mediators (e.g., TNF-α, LTB4) PKA_IC->Inflammation inhibits

Figure 1: this compound Signaling Pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)
PDE3A369
PDE4B42

Data is crucial for understanding the potency and selectivity of the compound.

Table 2: In Vivo Efficacy of Dual PDE3/4 Inhibitors in Preclinical Models
Animal ModelCompoundDose Range (mg/kg)Route of AdministrationEffectReference
Guinea PigEnsifentrine0.01 - 0.08InhaledDose-dependent reduction in airway obstruction (7-65%)
Guinea PigEnsifentrine10OralInhibition of eosinophil recruitment
RatPyridazinone20 µM (in vivo)Intraperitoneal69% reduction in monocyte recruitment in response to LPS

This table summarizes the efficacy of dual PDE3/4 inhibitors in relevant animal models, providing a basis for dose selection for this compound.

Table 3: Pharmacokinetic Parameters of a Pyrazolopyridazine Derivative (structurally related to this compound) in Rats
ParameterValue
Bioavailability (Oral)Orally bioavailable
Tₘₐₓ (Oral)Not specified
Cₘₐₓ (Oral)Not specified
Half-life (t₁/₂)Not specified

This table provides an insight into the potential pharmacokinetic profile of this compound based on a structurally similar compound.

Experimental Protocols

Protocol 1: Evaluation of Bronchodilatory Activity in a Guinea Pig Model of Histamine-Induced Bronchoconstriction

This protocol is designed to assess the ability of this compound to protect against agonist-induced bronchoconstriction.

Materials:

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week before the experiment with free access to food and water.

  • Compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage or intraperitoneal injection). A typical pre-treatment time is 60 minutes before the histamine challenge.

  • Bronchoconstriction Induction:

    • Place the guinea pigs in the whole-body plethysmograph and allow them to acclimatize.

    • Expose the animals to an aerosolized solution of histamine (e.g., 0.1-1 mg/mL in saline) for a fixed period (e.g., 30-60 seconds).

  • Measurement of Airway Obstruction:

    • Record the specific airway resistance (sRaw) or Penh (Enhanced Pause) continuously for a set period (e.g., 10 minutes) after the histamine challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the histamine-induced increase in sRaw or Penh for the this compound treated groups compared to the vehicle-treated group.

Bronchodilatory_Activity_Workflow cluster_0 Experimental Setup cluster_1 Bronchoconstriction & Measurement cluster_2 Data Analysis acclimatization Animal Acclimatization (Guinea Pigs) dosing Administer this compound or Vehicle acclimatization->dosing plethysmograph Place in Whole-Body Plethysmograph dosing->plethysmograph histamine Induce Bronchoconstriction (Aerosolized Histamine) plethysmograph->histamine measurement Measure Airway Resistance (sRaw or Penh) histamine->measurement analysis Calculate % Inhibition of Bronchoconstriction measurement->analysis

Figure 2: Experimental Workflow for Bronchodilatory Activity.
Protocol 2: Assessment of Anti-Inflammatory Effects in a Mouse Model of LPS-Induced Pulmonary Inflammation

This protocol evaluates the ability of this compound to inhibit inflammatory cell recruitment to the lungs.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Intratracheal administration device (e.g., MicroSprayer)

  • Phosphate-buffered saline (PBS)

  • Reagents for bronchoalveolar lavage (BAL) and cell counting

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Compound Administration:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage) 1 hour before the LPS challenge.

  • Induction of Inflammation:

    • Anesthetize the mice lightly.

    • Instill LPS (e.g., 10 µg in 50 µL of sterile PBS) intratracheally.

  • Bronchoalveolar Lavage (BAL):

    • 24 hours after LPS administration, euthanize the mice.

    • Perform BAL by instilling and retrieving a known volume of ice-cold PBS (e.g., 3 x 0.5 mL) into the lungs.

  • Cell Analysis:

    • Determine the total number of cells in the BAL fluid using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils, macrophages, and other inflammatory cells.

  • Cytokine Analysis (Optional):

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA kits.

  • Data Analysis:

    • Compare the number of inflammatory cells and cytokine levels in the BAL fluid of this compound-treated mice to the vehicle-treated group.

Vehicle Selection

For in vivo administration of pyridazinone derivatives like this compound, a common and effective vehicle is a suspension in an aqueous solution of methylcellulose.

  • Recommended Vehicle: 0.5% (w/v) methylcellulose in sterile water or saline.

  • Preparation: Slowly add methylcellulose powder to the stirring vehicle to avoid clumping. Allow the solution to stir for several hours, or overnight at 4°C, to ensure complete dissolution. The test compound can then be suspended in this vehicle.

The choice of vehicle can significantly impact the bioavailability of the compound, and it is recommended to perform preliminary pharmacokinetic studies to optimize the formulation.

Conclusion

This compound represents a promising dual PDE3/4 inhibitor with the potential for both bronchodilatory and anti-inflammatory effects. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in relevant preclinical models of respiratory disease. Careful consideration of animal models, dosing regimens, and endpoint measurements is crucial for obtaining robust and reproducible data to support the further development of this compound.

References

Application Notes and Protocols for In Vivo Studies of KCA-1490

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490 is a potent and selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). By inhibiting these two enzymes, this compound combines the bronchodilatory effects of PDE3 inhibition with the anti-inflammatory properties of PDE4 inhibition, making it a promising therapeutic candidate for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on its bronchodilatory and anti-inflammatory effects.

Mechanism of Action

PDE3 and PDE4 are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammation and smooth muscle tone. Inhibition of PDE3 in airway smooth muscle cells leads to an accumulation of cAMP, resulting in muscle relaxation and bronchodilation.[1][2] PDE4 is predominantly expressed in inflammatory cells, and its inhibition elevates cAMP levels, leading to the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell recruitment.[1][3] The dual inhibition of both PDE3 and PDE4 by this compound is expected to have synergistic or additive effects on both bronchodilation and inflammation.[3]

KCA-1490_Signaling_Pathway cluster_0 Airway Smooth Muscle Cell cluster_1 Inflammatory Cell (e.g., Macrophage, Neutrophil) KCA1490_SMC This compound PDE3 PDE3 KCA1490_SMC->PDE3 inhibits KCA1490_IC This compound cAMP_SMC cAMP PDE3->cAMP_SMC degrades PKA_SMC PKA cAMP_SMC->PKA_SMC activates Relaxation Bronchodilation PKA_SMC->Relaxation PDE4 PDE4 KCA1490_IC->PDE4 inhibits cAMP_IC cAMP PDE4->cAMP_IC degrades PKA_IC PKA cAMP_IC->PKA_IC activates Inflammation Release of Pro-inflammatory Mediators (e.g., TNF-α, LTB4) PKA_IC->Inflammation inhibits

Figure 1: this compound Signaling Pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)
PDE3A369
PDE4B42

Data is crucial for understanding the potency and selectivity of the compound.

Table 2: In Vivo Efficacy of Dual PDE3/4 Inhibitors in Preclinical Models
Animal ModelCompoundDose Range (mg/kg)Route of AdministrationEffectReference
Guinea PigEnsifentrine0.01 - 0.08InhaledDose-dependent reduction in airway obstruction (7-65%)
Guinea PigEnsifentrine10OralInhibition of eosinophil recruitment
RatPyridazinone20 µM (in vivo)Intraperitoneal69% reduction in monocyte recruitment in response to LPS

This table summarizes the efficacy of dual PDE3/4 inhibitors in relevant animal models, providing a basis for dose selection for this compound.

Table 3: Pharmacokinetic Parameters of a Pyrazolopyridazine Derivative (structurally related to this compound) in Rats
ParameterValue
Bioavailability (Oral)Orally bioavailable
Tₘₐₓ (Oral)Not specified
Cₘₐₓ (Oral)Not specified
Half-life (t₁/₂)Not specified

This table provides an insight into the potential pharmacokinetic profile of this compound based on a structurally similar compound.

Experimental Protocols

Protocol 1: Evaluation of Bronchodilatory Activity in a Guinea Pig Model of Histamine-Induced Bronchoconstriction

This protocol is designed to assess the ability of this compound to protect against agonist-induced bronchoconstriction.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Histamine dihydrochloride

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week before the experiment with free access to food and water.

  • Compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage or intraperitoneal injection). A typical pre-treatment time is 60 minutes before the histamine challenge.

  • Bronchoconstriction Induction:

    • Place the guinea pigs in the whole-body plethysmograph and allow them to acclimatize.

    • Expose the animals to an aerosolized solution of histamine (e.g., 0.1-1 mg/mL in saline) for a fixed period (e.g., 30-60 seconds).

  • Measurement of Airway Obstruction:

    • Record the specific airway resistance (sRaw) or Penh (Enhanced Pause) continuously for a set period (e.g., 10 minutes) after the histamine challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the histamine-induced increase in sRaw or Penh for the this compound treated groups compared to the vehicle-treated group.

Bronchodilatory_Activity_Workflow cluster_0 Experimental Setup cluster_1 Bronchoconstriction & Measurement cluster_2 Data Analysis acclimatization Animal Acclimatization (Guinea Pigs) dosing Administer this compound or Vehicle acclimatization->dosing plethysmograph Place in Whole-Body Plethysmograph dosing->plethysmograph histamine Induce Bronchoconstriction (Aerosolized Histamine) plethysmograph->histamine measurement Measure Airway Resistance (sRaw or Penh) histamine->measurement analysis Calculate % Inhibition of Bronchoconstriction measurement->analysis

Figure 2: Experimental Workflow for Bronchodilatory Activity.
Protocol 2: Assessment of Anti-Inflammatory Effects in a Mouse Model of LPS-Induced Pulmonary Inflammation

This protocol evaluates the ability of this compound to inhibit inflammatory cell recruitment to the lungs.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Intratracheal administration device (e.g., MicroSprayer)

  • Phosphate-buffered saline (PBS)

  • Reagents for bronchoalveolar lavage (BAL) and cell counting

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Compound Administration:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage) 1 hour before the LPS challenge.

  • Induction of Inflammation:

    • Anesthetize the mice lightly.

    • Instill LPS (e.g., 10 µg in 50 µL of sterile PBS) intratracheally.

  • Bronchoalveolar Lavage (BAL):

    • 24 hours after LPS administration, euthanize the mice.

    • Perform BAL by instilling and retrieving a known volume of ice-cold PBS (e.g., 3 x 0.5 mL) into the lungs.

  • Cell Analysis:

    • Determine the total number of cells in the BAL fluid using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils, macrophages, and other inflammatory cells.

  • Cytokine Analysis (Optional):

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA kits.

  • Data Analysis:

    • Compare the number of inflammatory cells and cytokine levels in the BAL fluid of this compound-treated mice to the vehicle-treated group.

Vehicle Selection

For in vivo administration of pyridazinone derivatives like this compound, a common and effective vehicle is a suspension in an aqueous solution of methylcellulose.

  • Recommended Vehicle: 0.5% (w/v) methylcellulose in sterile water or saline.

  • Preparation: Slowly add methylcellulose powder to the stirring vehicle to avoid clumping. Allow the solution to stir for several hours, or overnight at 4°C, to ensure complete dissolution. The test compound can then be suspended in this vehicle.

The choice of vehicle can significantly impact the bioavailability of the compound, and it is recommended to perform preliminary pharmacokinetic studies to optimize the formulation.

Conclusion

This compound represents a promising dual PDE3/4 inhibitor with the potential for both bronchodilatory and anti-inflammatory effects. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in relevant preclinical models of respiratory disease. Careful consideration of animal models, dosing regimens, and endpoint measurements is crucial for obtaining robust and reproducible data to support the further development of this compound.

References

KCA-1490: Application Notes and Protocols for Preclinical Research in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Compound: KCA-1490 Chemical Name: (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone CAS No.: 909719-71-7 Mechanism of Action: Dual inhibitor of Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4)

Introduction

This compound is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), exhibiting both bronchodilatory and anti-inflammatory activities.[1][2][3][4][5] Its unique mode of action, targeting two key enzymes in the inflammatory and bronchoconstrictive pathways, makes it a promising candidate for the research and development of novel therapeutics for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These application notes provide an overview of the available preclinical information and generalized protocols for the dosage and administration of this compound in mouse models, based on its classification as a dual PDE3/4 inhibitor and its intended therapeutic effects.

Data Presentation

Currently, there is a lack of publicly available, detailed quantitative data from in vivo studies of this compound in mice. The following table summarizes the available in vitro data.

ParameterValueTargetReference
IC₅₀369 nMPDE3
IC₅₀42 nMPDE4

Signaling Pathway

This compound exerts its effects by inhibiting PDE3 and PDE4, enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP). By preventing cAMP degradation, this compound increases intracellular cAMP levels, leading to smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.

KCA1490_Pathway cluster_cell Airway Smooth Muscle / Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP PDE3_PDE4 PDE3 / PDE4 cAMP->PDE3_PDE4 Degraded by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE3_PDE4->AMP Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory KCA1490 This compound KCA1490->PDE3_PDE4 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

While specific protocols for this compound in mice are not detailed in the public domain, the following are generalized experimental protocols for administering a dual PDE3/4 inhibitor via intratracheal instillation in a mouse model of allergic asthma. These protocols are based on standard methodologies and should be optimized for this compound.

Murine Model of Allergic Asthma

A common model to study the efficacy of anti-inflammatory and bronchodilator agents is the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice.

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day_0 Day 0: Sensitization Day_14 Day 14: Booster Day_0->Day_14 i.p. injection of OVA/Alum Day_21 Day 21-23: Challenge Treatment Administer this compound (e.g., intratracheally) prior to each challenge Day_24 Day 24: Analysis Analysis_Points - Bronchoalveolar lavage (BAL) - Histology - Airway hyperresponsiveness Day_24->Analysis_Points

Caption: Workflow for an OVA-induced asthma model.

Preparation of this compound for Administration
  • Vehicle Selection: Due to the lack of specific solubility data for in vivo formulations, initial solubility tests in common vehicles are recommended. These may include sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent such as DMSO or Tween 80, with the final concentration of the agent kept to a minimum to avoid toxicity.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile environment, dissolve the compound in the chosen vehicle.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential contaminants.

    • Prepare fresh on the day of dosing.

Intratracheal Administration Protocol

Intratracheal administration ensures direct delivery of the compound to the lungs.

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Positioning: Place the anesthetized mouse in a supine position on a surgical board, with the neck extended to provide a clear view of the trachea.

  • Intubation:

    • Gently open the mouth and pull the tongue to the side.

    • Visualize the vocal cords using a small animal laryngoscope or a fiber optic light source.

    • Carefully insert a sterile, flexible catheter or a specialized mouse intubation cannula between the vocal cords and into the trachea.

  • Instillation:

    • Once the catheter is in place, slowly instill the prepared this compound solution (typically 25-50 µL for a mouse) into the lungs.

    • Following instillation, a small volume of air (e.g., 100 µL) can be gently pushed through the catheter to ensure the solution reaches the lower airways.

  • Recovery:

    • Carefully remove the catheter.

    • Monitor the mouse until it has fully recovered from anesthesia. Keep the animal on a warming pad to prevent hypothermia.

Logical Relationship for Dose-Response Study

To determine the optimal dose of this compound, a dose-response study should be conducted.

Dose_Response_Logic Start Start Group_Allocation Allocate mice into groups: - Vehicle Control - Dose 1 (Low) - Dose 2 (Medium) - Dose 3 (High) - Positive Control (e.g., Roflumilast) Start->Group_Allocation Administer_Treatment Administer respective treatments (e.g., intratracheally) Group_Allocation->Administer_Treatment Induce_Challenge Induce bronchoconstriction (e.g., with histamine (B1213489) or methacholine) Administer_Treatment->Induce_Challenge Measure_Outcome Measure primary outcome (e.g., airway resistance) Induce_Challenge->Measure_Outcome Analyze_Data Analyze dose-response relationship Measure_Outcome->Analyze_Data Determine_ED50 Determine ED₅₀ Analyze_Data->Determine_ED50

Caption: Logical workflow for a dose-response study.

Conclusion

References

KCA-1490: Application Notes and Protocols for Preclinical Research in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Compound: KCA-1490 Chemical Name: (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone CAS No.: 909719-71-7 Mechanism of Action: Dual inhibitor of Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4)

Introduction

This compound is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), exhibiting both bronchodilatory and anti-inflammatory activities.[1][2][3][4][5] Its unique mode of action, targeting two key enzymes in the inflammatory and bronchoconstrictive pathways, makes it a promising candidate for the research and development of novel therapeutics for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These application notes provide an overview of the available preclinical information and generalized protocols for the dosage and administration of this compound in mouse models, based on its classification as a dual PDE3/4 inhibitor and its intended therapeutic effects.

Data Presentation

Currently, there is a lack of publicly available, detailed quantitative data from in vivo studies of this compound in mice. The following table summarizes the available in vitro data.

ParameterValueTargetReference
IC₅₀369 nMPDE3
IC₅₀42 nMPDE4

Signaling Pathway

This compound exerts its effects by inhibiting PDE3 and PDE4, enzymes that degrade cyclic adenosine monophosphate (cAMP). By preventing cAMP degradation, this compound increases intracellular cAMP levels, leading to smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.

KCA1490_Pathway cluster_cell Airway Smooth Muscle / Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP PDE3_PDE4 PDE3 / PDE4 cAMP->PDE3_PDE4 Degraded by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE3_PDE4->AMP Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory KCA1490 This compound KCA1490->PDE3_PDE4 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

While specific protocols for this compound in mice are not detailed in the public domain, the following are generalized experimental protocols for administering a dual PDE3/4 inhibitor via intratracheal instillation in a mouse model of allergic asthma. These protocols are based on standard methodologies and should be optimized for this compound.

Murine Model of Allergic Asthma

A common model to study the efficacy of anti-inflammatory and bronchodilator agents is the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice.

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day_0 Day 0: Sensitization Day_14 Day 14: Booster Day_0->Day_14 i.p. injection of OVA/Alum Day_21 Day 21-23: Challenge Treatment Administer this compound (e.g., intratracheally) prior to each challenge Day_24 Day 24: Analysis Analysis_Points - Bronchoalveolar lavage (BAL) - Histology - Airway hyperresponsiveness Day_24->Analysis_Points

Caption: Workflow for an OVA-induced asthma model.

Preparation of this compound for Administration
  • Vehicle Selection: Due to the lack of specific solubility data for in vivo formulations, initial solubility tests in common vehicles are recommended. These may include sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent such as DMSO or Tween 80, with the final concentration of the agent kept to a minimum to avoid toxicity.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile environment, dissolve the compound in the chosen vehicle.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential contaminants.

    • Prepare fresh on the day of dosing.

Intratracheal Administration Protocol

Intratracheal administration ensures direct delivery of the compound to the lungs.

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Positioning: Place the anesthetized mouse in a supine position on a surgical board, with the neck extended to provide a clear view of the trachea.

  • Intubation:

    • Gently open the mouth and pull the tongue to the side.

    • Visualize the vocal cords using a small animal laryngoscope or a fiber optic light source.

    • Carefully insert a sterile, flexible catheter or a specialized mouse intubation cannula between the vocal cords and into the trachea.

  • Instillation:

    • Once the catheter is in place, slowly instill the prepared this compound solution (typically 25-50 µL for a mouse) into the lungs.

    • Following instillation, a small volume of air (e.g., 100 µL) can be gently pushed through the catheter to ensure the solution reaches the lower airways.

  • Recovery:

    • Carefully remove the catheter.

    • Monitor the mouse until it has fully recovered from anesthesia. Keep the animal on a warming pad to prevent hypothermia.

Logical Relationship for Dose-Response Study

To determine the optimal dose of this compound, a dose-response study should be conducted.

Dose_Response_Logic Start Start Group_Allocation Allocate mice into groups: - Vehicle Control - Dose 1 (Low) - Dose 2 (Medium) - Dose 3 (High) - Positive Control (e.g., Roflumilast) Start->Group_Allocation Administer_Treatment Administer respective treatments (e.g., intratracheally) Group_Allocation->Administer_Treatment Induce_Challenge Induce bronchoconstriction (e.g., with histamine or methacholine) Administer_Treatment->Induce_Challenge Measure_Outcome Measure primary outcome (e.g., airway resistance) Induce_Challenge->Measure_Outcome Analyze_Data Analyze dose-response relationship Measure_Outcome->Analyze_Data Determine_ED50 Determine ED₅₀ Analyze_Data->Determine_ED50

Caption: Logical workflow for a dose-response study.

Conclusion

References

Application Notes and Protocols for KCA-1490

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490 is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Its chemical name is (-)-6-(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, and its CAS number is 909719-71-7. By inhibiting PDE3 and PDE4, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous cellular processes. This activity suggests potential therapeutic applications in diseases where modulation of cAMP signaling is beneficial.

These application notes provide guidelines for the preparation of this compound solutions and an overview of its stability, based on available information and general laboratory best practices.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the inhibition of PDE3 and PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the compound's biological effects.

KCA_1490_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Ligand Ligand GPCR GPCR Ligand->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3_4 PDE3 & PDE4 PKA PKA (Inactive) cAMP->PKA Activates AMP AMP PDE3_4->AMP Degrades PKA_active PKA (Active) Downstream Downstream Targets PKA_active->Downstream Phosphorylates Response Biological Response Downstream->Response KCA1490 This compound KCA1490->PDE3_4 Inhibits Stock_Solution_Workflow Start Start Weigh Weigh this compound Start->Weigh Add_Solvent Add appropriate volume of DMSO Weigh->Add_Solvent Dissolve Vortex/sonicate until fully dissolved Add_Solvent->Dissolve Store Aliquot and store at -20°C or -80°C Dissolve->Store End End Store->End Stability_Study_Workflow Start Start Prep_Stock Prepare fresh this compound stock solution Start->Prep_Stock Time_Zero Analyze Time 0 sample via HPLC Prep_Stock->Time_Zero Store_Aliquots Store aliquots at different temperatures Prep_Stock->Store_Aliquots Analyze_Data Compare peak area of This compound over time Time_Zero->Analyze_Data Time_Points Analyze aliquots at pre-defined time points Store_Aliquots->Time_Points Time_Points->Analyze_Data Determine_Stability Determine degradation rate and shelf-life Analyze_Data->Determine_Stability End End Determine_Stability->End

Application Notes and Protocols for KCA-1490

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490 is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Its chemical name is (-)-6-(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, and its CAS number is 909719-71-7. By inhibiting PDE3 and PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes. This activity suggests potential therapeutic applications in diseases where modulation of cAMP signaling is beneficial.

These application notes provide guidelines for the preparation of this compound solutions and an overview of its stability, based on available information and general laboratory best practices.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the inhibition of PDE3 and PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the compound's biological effects.

KCA_1490_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Ligand Ligand GPCR GPCR Ligand->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3_4 PDE3 & PDE4 PKA PKA (Inactive) cAMP->PKA Activates AMP AMP PDE3_4->AMP Degrades PKA_active PKA (Active) Downstream Downstream Targets PKA_active->Downstream Phosphorylates Response Biological Response Downstream->Response KCA1490 This compound KCA1490->PDE3_4 Inhibits Stock_Solution_Workflow Start Start Weigh Weigh this compound Start->Weigh Add_Solvent Add appropriate volume of DMSO Weigh->Add_Solvent Dissolve Vortex/sonicate until fully dissolved Add_Solvent->Dissolve Store Aliquot and store at -20°C or -80°C Dissolve->Store End End Store->End Stability_Study_Workflow Start Start Prep_Stock Prepare fresh this compound stock solution Start->Prep_Stock Time_Zero Analyze Time 0 sample via HPLC Prep_Stock->Time_Zero Store_Aliquots Store aliquots at different temperatures Prep_Stock->Store_Aliquots Analyze_Data Compare peak area of This compound over time Time_Zero->Analyze_Data Time_Points Analyze aliquots at pre-defined time points Store_Aliquots->Time_Points Time_Points->Analyze_Data Determine_Stability Determine degradation rate and shelf-life Analyze_Data->Determine_Stability End End Determine_Stability->End

Application Notes and Protocols: Investigating Respiratory Diseases with EP4 Receptor Agonists and KCa3.1 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "KCA-1490" is not extensively documented in publicly available scientific literature, research into key therapeutic targets for respiratory diseases has identified promising pathways for investigation. This document provides detailed application notes and protocols for studying two such targets: the E-prostanoid 4 (EP4) receptor and the calcium-activated potassium channel KCa3.1. These pathways are critical in the pathophysiology of various respiratory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF).[1][2][3][4][5] The methodologies and data presented here serve as a comprehensive guide for utilizing selective agonists and modulators to explore their therapeutic potential.

Section 1: Targeting the EP4 Receptor in Asthma and COPD

The EP4 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), has emerged as a promising target for the treatment of obstructive airway diseases. Activation of the EP4 receptor leads to bronchodilation and possesses potent anti-inflammatory effects, making it a dual-action therapeutic strategy.

Signaling Pathway of EP4 Receptor Activation

Activation of the EP4 receptor by an agonist initiates a signaling cascade that ultimately leads to anti-inflammatory and bronchodilatory effects. This pathway primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EP4_Agonist EP4 Agonist (e.g., L-902,688) EP4R EP4 Receptor EP4_Agonist->EP4R MDSCs Myeloid-Derived Suppressor Cells (MDSCs) EP4_Agonist->MDSCs  Generates and  Activates G_alpha_s Gαs EP4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP  ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) PKA->Inflammatory_Cytokines Inhibits Transcription Bronchodilation Bronchodilation PKA->Bronchodilation Promotes T_Cell CD4+ T Cell MDSCs->T_Cell Suppresses Proliferation T_Cell->Inflammatory_Cytokines Promotes

EP4 receptor signaling cascade.
Experimental Protocols

1. In Vitro Assessment of Anti-Inflammatory Activity

  • Objective: To determine the effect of an EP4 receptor agonist on inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs) or alveolar macrophages.

  • Methodology:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Pre-incubate the cells with varying concentrations of the EP4 agonist (e.g., 1 nM to 10 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant and measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

  • Expected Outcome: A dose-dependent inhibition of LPS-induced cytokine release by the EP4 agonist.

2. In Vivo Murine Model of Allergic Asthma

  • Objective: To evaluate the efficacy of an EP4 receptor agonist in a house dust mite (HDM)-induced model of allergic asthma.

  • Methodology:

    • Sensitize BALB/c mice by intraperitoneal injection of HDM extract on days 0 and 7.

    • From day 14 to 18, challenge the mice intranasally with HDM extract.

    • Administer the EP4 agonist (e.g., L-902,688 at 0.1, 0.2, and 0.4 mg/kg) intravenously or via inhalation 30 minutes prior to each HDM challenge.

    • At 24 hours after the final challenge, assess airway hyperresponsiveness to methacholine (B1211447) using a whole-body plethysmograph.

    • Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell influx (e.g., eosinophils, neutrophils).

    • Analyze lung tissue for histopathological changes and cytokine levels.

  • Expected Outcome: The EP4 agonist is expected to reduce airway hyperresponsiveness, decrease inflammatory cell counts in the BALF, and ameliorate lung inflammation.

Data Presentation

Table 1: Effect of an EP4 Agonist on Cytokine Release in LPS-Stimulated PBMCs

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control2500 ± 2103200 ± 250
LPS (1 µg/mL)8500 ± 55011000 ± 780
LPS + EP4 Agonist (10 nM)6200 ± 4308500 ± 610
LPS + EP4 Agonist (100 nM)3500 ± 3105100 ± 420
LPS + EP4 Agonist (1 µM)1800 ± 1502800 ± 230

Data are presented as mean ± SEM.

Section 2: Targeting the KCa3.1 Channel in Idiopathic Pulmonary Fibrosis (IPF)

The intermediate-conductance calcium-activated potassium channel, KCa3.1, plays a crucial role in the pathophysiology of IPF. Its expression is upregulated in the lungs of IPF patients, and it is involved in key profibrotic processes, including myofibroblast differentiation and proliferation.

Experimental Workflow for Investigating KCa3.1 in IPF

The investigation of KCa3.1 as a therapeutic target in IPF typically follows a multi-step approach, from in vitro characterization to in vivo validation.

KCa31_IPF_Workflow Start Hypothesis: KCa3.1 is a key driver of IPF pathophysiology Step1 In Vitro Characterization: Human Lung Myofibroblasts Start->Step1 Step2 Mechanism of Action Studies Step1->Step2 Proliferation, Collagen Secretion, α-SMA Expression Step3 In Vivo Validation: Bleomycin-Induced Pulmonary Fibrosis Model Step2->Step3 Calcium Influx Assays, Western Blot for Signaling Proteins End Therapeutic Target Validation Step3->End Histology (Ashcroft Score), Hydroxyproline (B1673980) Assay, BALF Cell Counts

Workflow for KCa3.1 investigation in IPF.
Experimental Protocols

1. In Vitro Myofibroblast Proliferation Assay

  • Objective: To assess the effect of a KCa3.1 inhibitor on the proliferation of primary human lung myofibroblasts isolated from IPF patients.

  • Methodology:

    • Isolate primary human lung myofibroblasts from lung tissue of IPF patients obtained at the time of lung transplantation.

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of a KCa3.1 inhibitor (e.g., Senicapoc) for 72 hours.

    • Assess cell proliferation using a BrdU incorporation assay or by direct cell counting.

  • Expected Outcome: The KCa3.1 inhibitor is expected to dose-dependently reduce the proliferation of IPF myofibroblasts.

2. In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

  • Objective: To determine the therapeutic efficacy of a KCa3.1 inhibitor in a preclinical model of pulmonary fibrosis.

  • Methodology:

    • Induce pulmonary fibrosis in C57BL/6 mice by a single intratracheal instillation of bleomycin (B88199) (1.5 U/kg).

    • Begin treatment with the KCa3.1 inhibitor (e.g., 30 mg/kg, oral gavage, daily) on day 7 post-bleomycin administration (therapeutic regimen).

    • Continue treatment until day 21.

    • On day 21, euthanize the mice and harvest the lungs.

    • Assess the extent of fibrosis by histological analysis using the Ashcroft scoring system and by measuring the total lung collagen content using a hydroxyproline assay.

    • Analyze BALF for inflammatory cell counts and cytokine levels.

  • Expected Outcome: Treatment with the KCa3.1 inhibitor is anticipated to significantly reduce the severity of lung fibrosis, as indicated by lower Ashcroft scores and reduced lung hydroxyproline content.

Data Presentation

Table 2: Effect of a KCa3.1 Inhibitor on Bleomycin-Induced Pulmonary Fibrosis in Mice

Treatment GroupAshcroft ScoreLung Hydroxyproline (µ g/lung )Total BALF Cells (x10⁵)
Saline Control0.5 ± 0.1120 ± 151.2 ± 0.3
Bleomycin + Vehicle6.8 ± 0.7450 ± 428.5 ± 1.1
Bleomycin + KCa3.1 Inhibitor3.2 ± 0.4210 ± 253.8 ± 0.6

Data are presented as mean ± SEM.

Conclusion

The investigation of EP4 receptor agonists and KCa3.1 modulators offers promising avenues for the development of novel therapeutics for a range of respiratory diseases. The protocols and data presented in these application notes provide a robust framework for researchers to explore the mechanisms of action and therapeutic potential of compounds targeting these pathways. By employing these standardized methodologies, the scientific community can generate comparable and reproducible data, accelerating the translation of basic research findings into clinical applications.

References

Application Notes and Protocols: Investigating Respiratory Diseases with EP4 Receptor Agonists and KCa3.1 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "KCA-1490" is not extensively documented in publicly available scientific literature, research into key therapeutic targets for respiratory diseases has identified promising pathways for investigation. This document provides detailed application notes and protocols for studying two such targets: the E-prostanoid 4 (EP4) receptor and the calcium-activated potassium channel KCa3.1. These pathways are critical in the pathophysiology of various respiratory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF).[1][2][3][4][5] The methodologies and data presented here serve as a comprehensive guide for utilizing selective agonists and modulators to explore their therapeutic potential.

Section 1: Targeting the EP4 Receptor in Asthma and COPD

The EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), has emerged as a promising target for the treatment of obstructive airway diseases. Activation of the EP4 receptor leads to bronchodilation and possesses potent anti-inflammatory effects, making it a dual-action therapeutic strategy.

Signaling Pathway of EP4 Receptor Activation

Activation of the EP4 receptor by an agonist initiates a signaling cascade that ultimately leads to anti-inflammatory and bronchodilatory effects. This pathway primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EP4_Agonist EP4 Agonist (e.g., L-902,688) EP4R EP4 Receptor EP4_Agonist->EP4R MDSCs Myeloid-Derived Suppressor Cells (MDSCs) EP4_Agonist->MDSCs  Generates and  Activates G_alpha_s Gαs EP4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP  ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) PKA->Inflammatory_Cytokines Inhibits Transcription Bronchodilation Bronchodilation PKA->Bronchodilation Promotes T_Cell CD4+ T Cell MDSCs->T_Cell Suppresses Proliferation T_Cell->Inflammatory_Cytokines Promotes

EP4 receptor signaling cascade.
Experimental Protocols

1. In Vitro Assessment of Anti-Inflammatory Activity

  • Objective: To determine the effect of an EP4 receptor agonist on inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs) or alveolar macrophages.

  • Methodology:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Pre-incubate the cells with varying concentrations of the EP4 agonist (e.g., 1 nM to 10 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant and measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

  • Expected Outcome: A dose-dependent inhibition of LPS-induced cytokine release by the EP4 agonist.

2. In Vivo Murine Model of Allergic Asthma

  • Objective: To evaluate the efficacy of an EP4 receptor agonist in a house dust mite (HDM)-induced model of allergic asthma.

  • Methodology:

    • Sensitize BALB/c mice by intraperitoneal injection of HDM extract on days 0 and 7.

    • From day 14 to 18, challenge the mice intranasally with HDM extract.

    • Administer the EP4 agonist (e.g., L-902,688 at 0.1, 0.2, and 0.4 mg/kg) intravenously or via inhalation 30 minutes prior to each HDM challenge.

    • At 24 hours after the final challenge, assess airway hyperresponsiveness to methacholine using a whole-body plethysmograph.

    • Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell influx (e.g., eosinophils, neutrophils).

    • Analyze lung tissue for histopathological changes and cytokine levels.

  • Expected Outcome: The EP4 agonist is expected to reduce airway hyperresponsiveness, decrease inflammatory cell counts in the BALF, and ameliorate lung inflammation.

Data Presentation

Table 1: Effect of an EP4 Agonist on Cytokine Release in LPS-Stimulated PBMCs

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control2500 ± 2103200 ± 250
LPS (1 µg/mL)8500 ± 55011000 ± 780
LPS + EP4 Agonist (10 nM)6200 ± 4308500 ± 610
LPS + EP4 Agonist (100 nM)3500 ± 3105100 ± 420
LPS + EP4 Agonist (1 µM)1800 ± 1502800 ± 230

Data are presented as mean ± SEM.

Section 2: Targeting the KCa3.1 Channel in Idiopathic Pulmonary Fibrosis (IPF)

The intermediate-conductance calcium-activated potassium channel, KCa3.1, plays a crucial role in the pathophysiology of IPF. Its expression is upregulated in the lungs of IPF patients, and it is involved in key profibrotic processes, including myofibroblast differentiation and proliferation.

Experimental Workflow for Investigating KCa3.1 in IPF

The investigation of KCa3.1 as a therapeutic target in IPF typically follows a multi-step approach, from in vitro characterization to in vivo validation.

KCa31_IPF_Workflow Start Hypothesis: KCa3.1 is a key driver of IPF pathophysiology Step1 In Vitro Characterization: Human Lung Myofibroblasts Start->Step1 Step2 Mechanism of Action Studies Step1->Step2 Proliferation, Collagen Secretion, α-SMA Expression Step3 In Vivo Validation: Bleomycin-Induced Pulmonary Fibrosis Model Step2->Step3 Calcium Influx Assays, Western Blot for Signaling Proteins End Therapeutic Target Validation Step3->End Histology (Ashcroft Score), Hydroxyproline Assay, BALF Cell Counts

Workflow for KCa3.1 investigation in IPF.
Experimental Protocols

1. In Vitro Myofibroblast Proliferation Assay

  • Objective: To assess the effect of a KCa3.1 inhibitor on the proliferation of primary human lung myofibroblasts isolated from IPF patients.

  • Methodology:

    • Isolate primary human lung myofibroblasts from lung tissue of IPF patients obtained at the time of lung transplantation.

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of a KCa3.1 inhibitor (e.g., Senicapoc) for 72 hours.

    • Assess cell proliferation using a BrdU incorporation assay or by direct cell counting.

  • Expected Outcome: The KCa3.1 inhibitor is expected to dose-dependently reduce the proliferation of IPF myofibroblasts.

2. In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

  • Objective: To determine the therapeutic efficacy of a KCa3.1 inhibitor in a preclinical model of pulmonary fibrosis.

  • Methodology:

    • Induce pulmonary fibrosis in C57BL/6 mice by a single intratracheal instillation of bleomycin (1.5 U/kg).

    • Begin treatment with the KCa3.1 inhibitor (e.g., 30 mg/kg, oral gavage, daily) on day 7 post-bleomycin administration (therapeutic regimen).

    • Continue treatment until day 21.

    • On day 21, euthanize the mice and harvest the lungs.

    • Assess the extent of fibrosis by histological analysis using the Ashcroft scoring system and by measuring the total lung collagen content using a hydroxyproline assay.

    • Analyze BALF for inflammatory cell counts and cytokine levels.

  • Expected Outcome: Treatment with the KCa3.1 inhibitor is anticipated to significantly reduce the severity of lung fibrosis, as indicated by lower Ashcroft scores and reduced lung hydroxyproline content.

Data Presentation

Table 2: Effect of a KCa3.1 Inhibitor on Bleomycin-Induced Pulmonary Fibrosis in Mice

Treatment GroupAshcroft ScoreLung Hydroxyproline (µ g/lung )Total BALF Cells (x10⁵)
Saline Control0.5 ± 0.1120 ± 151.2 ± 0.3
Bleomycin + Vehicle6.8 ± 0.7450 ± 428.5 ± 1.1
Bleomycin + KCa3.1 Inhibitor3.2 ± 0.4210 ± 253.8 ± 0.6

Data are presented as mean ± SEM.

Conclusion

The investigation of EP4 receptor agonists and KCa3.1 modulators offers promising avenues for the development of novel therapeutics for a range of respiratory diseases. The protocols and data presented in these application notes provide a robust framework for researchers to explore the mechanisms of action and therapeutic potential of compounds targeting these pathways. By employing these standardized methodologies, the scientific community can generate comparable and reproducible data, accelerating the translation of basic research findings into clinical applications.

References

KCA-1490: A Dual PDE3/4 Inhibitor for Neuroscience and Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490, with the chemical name (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone, is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] While initially investigated for its bronchodilatory and anti-inflammatory effects in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), its mechanism of action holds significant potential for research in neuroscience and the burgeoning field of neuroinflammation.[1] This document provides detailed application notes and experimental protocols for researchers interested in exploring the utility of this compound in neurological and neuroinflammatory models.

The phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE3 and PDE4, this compound effectively increases intracellular levels of cAMP. In the central nervous system (CNS), cAMP is a crucial signaling molecule involved in a myriad of processes including neuronal survival, synaptic plasticity, and the modulation of inflammatory responses.[3][4]

Mechanism of Action in the Central Nervous System

PDE4 is the predominant PDE isoform in the brain and in immune cells, playing a critical role in regulating cAMP levels. Inhibition of PDE4 has been shown to have anti-inflammatory and neuroprotective effects in various models of neurological disorders. By elevating cAMP, PDE4 inhibitors can suppress the production of pro-inflammatory cytokines from microglia and astrocytes, the resident immune cells of the brain. Furthermore, the cAMP signaling pathway is intricately linked to the activation of transcription factors such as cAMP response element-binding protein (CREB), which is essential for learning, memory, and neuronal survival.

The role of PDE3 in the CNS is less characterized than that of PDE4. However, studies suggest that PDE3 inhibition may also confer neuroreparative effects. Therefore, a dual PDE3/4 inhibitor like this compound offers a unique opportunity to modulate cAMP signaling through two distinct enzymatic targets, which may result in synergistic or additive effects on neuroinflammation and neuronal function.

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound against PDE3 and PDE4.

Target EnzymeIC50 (nM)
PDE3369
PDE442
Data sourced from MedchemExpress.

Potential Applications in Neuroscience and Neuroinflammation Research

Based on its mechanism of action, this compound is a valuable tool for investigating the following areas:

  • Neuroinflammatory Disorders: The anti-inflammatory properties of this compound make it a candidate for studying diseases with a significant neuroinflammatory component, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.

  • Cognitive Function: By modulating the cAMP/PKA/CREB signaling pathway, this compound could be used to explore mechanisms of learning and memory and to investigate potential therapeutic strategies for cognitive impairment.

  • Neuroprotection: The potential of this compound to suppress inflammatory responses and promote neuronal survival pathways suggests its utility in models of neurodegeneration and ischemic brain injury.

  • Glial Cell Biology: this compound can be employed to study the role of cAMP signaling in regulating the activation states and functions of microglia and astrocytes.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound in neuroscience and neuroinflammation models.

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects on Microglia

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • Primary microglial cells or a microglial cell line (e.g., BV-2)

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Griess Reagent for nitric oxide measurement

  • Cell viability assay (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Plate microglial cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine and Nitric Oxide Measurement:

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatants using the Griess Reagent.

  • Cell Viability: Assess the viability of the remaining cells using an appropriate assay to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Normalize the cytokine and nitric oxide levels to the vehicle-treated, LPS-stimulated control. Calculate IC50 values for the inhibition of each inflammatory mediator.

Protocol 2: In Vivo Evaluation in a Model of Neuroinflammation

Objective: To assess the in vivo efficacy of this compound in reducing neuroinflammation in a mouse model of LPS-induced systemic inflammation.

Materials:

  • C57BL/6 mice

  • This compound

  • Lipopolysaccharide (LPS)

  • Sterile saline

  • Anesthesia

  • Tissue homogenization buffer

  • ELISA kits for brain cytokine levels

  • Immunohistochemistry reagents

Procedure:

  • Animal Dosing: Administer this compound to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group.

  • LPS Challenge: After a pre-determined time following compound administration (e.g., 1 hour), inject mice with LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation. Include a saline-injected control group.

  • Tissue Collection: At a specified time point after the LPS challenge (e.g., 6 or 24 hours), euthanize the mice and perfuse with cold saline. Collect the brains.

  • Brain Homogenization: Dissect specific brain regions (e.g., hippocampus and cortex) and homogenize the tissue in an appropriate buffer containing protease inhibitors.

  • Cytokine Analysis: Centrifuge the homogenates and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatants using ELISA.

  • Immunohistochemistry: For a separate cohort of animals, fix the brains in paraformaldehyde and prepare sections for immunohistochemical analysis of microglial and astrocyte activation using markers such as Iba1 and GFAP, respectively.

  • Data Analysis: Compare cytokine levels and glial cell activation between the different treatment groups.

Visualizations

PDE_cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR_Agonist GPCR Agonist (e.g., Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) GPCR_Agonist->GPCR Binds AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PDE4 PDE4 cAMP->PDE4 Hydrolyzed by CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) CREB->Gene_Expression Promotes AMP 5'-AMP PDE3->AMP PDE4->AMP KCA_1490 This compound KCA_1490->PDE3 KCA_1490->PDE4 KCA1490_Microglia_Workflow Start Plate Microglial Cells Pretreat Pre-treat with this compound or Vehicle Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatants Incubate->Collect Analyze Analyze Cytokines, NO, and Cell Viability Collect->Analyze KCA1490_Dual_Inhibition_Logic KCA_1490 This compound PDE3_Inhibition PDE3 Inhibition KCA_1490->PDE3_Inhibition PDE4_Inhibition PDE4 Inhibition KCA_1490->PDE4_Inhibition cAMP_Increase Increased cAMP PDE3_Inhibition->cAMP_Increase PDE4_Inhibition->cAMP_Increase Neuroinflammation_Reduction Reduced Neuroinflammation cAMP_Increase->Neuroinflammation_Reduction Neuroprotection Potential Neuroprotection cAMP_Increase->Neuroprotection

References

KCA-1490: A Dual PDE3/4 Inhibitor for Neuroscience and Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCA-1490, with the chemical name (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone, is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] While initially investigated for its bronchodilatory and anti-inflammatory effects in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), its mechanism of action holds significant potential for research in neuroscience and the burgeoning field of neuroinflammation.[1] This document provides detailed application notes and experimental protocols for researchers interested in exploring the utility of this compound in neurological and neuroinflammatory models.

The phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE3 and PDE4, this compound effectively increases intracellular levels of cAMP. In the central nervous system (CNS), cAMP is a crucial signaling molecule involved in a myriad of processes including neuronal survival, synaptic plasticity, and the modulation of inflammatory responses.[3][4]

Mechanism of Action in the Central Nervous System

PDE4 is the predominant PDE isoform in the brain and in immune cells, playing a critical role in regulating cAMP levels. Inhibition of PDE4 has been shown to have anti-inflammatory and neuroprotective effects in various models of neurological disorders. By elevating cAMP, PDE4 inhibitors can suppress the production of pro-inflammatory cytokines from microglia and astrocytes, the resident immune cells of the brain. Furthermore, the cAMP signaling pathway is intricately linked to the activation of transcription factors such as cAMP response element-binding protein (CREB), which is essential for learning, memory, and neuronal survival.

The role of PDE3 in the CNS is less characterized than that of PDE4. However, studies suggest that PDE3 inhibition may also confer neuroreparative effects. Therefore, a dual PDE3/4 inhibitor like this compound offers a unique opportunity to modulate cAMP signaling through two distinct enzymatic targets, which may result in synergistic or additive effects on neuroinflammation and neuronal function.

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound against PDE3 and PDE4.

Target EnzymeIC50 (nM)
PDE3369
PDE442
Data sourced from MedchemExpress.

Potential Applications in Neuroscience and Neuroinflammation Research

Based on its mechanism of action, this compound is a valuable tool for investigating the following areas:

  • Neuroinflammatory Disorders: The anti-inflammatory properties of this compound make it a candidate for studying diseases with a significant neuroinflammatory component, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.

  • Cognitive Function: By modulating the cAMP/PKA/CREB signaling pathway, this compound could be used to explore mechanisms of learning and memory and to investigate potential therapeutic strategies for cognitive impairment.

  • Neuroprotection: The potential of this compound to suppress inflammatory responses and promote neuronal survival pathways suggests its utility in models of neurodegeneration and ischemic brain injury.

  • Glial Cell Biology: this compound can be employed to study the role of cAMP signaling in regulating the activation states and functions of microglia and astrocytes.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound in neuroscience and neuroinflammation models.

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects on Microglia

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • Primary microglial cells or a microglial cell line (e.g., BV-2)

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Griess Reagent for nitric oxide measurement

  • Cell viability assay (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Plate microglial cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine and Nitric Oxide Measurement:

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatants using the Griess Reagent.

  • Cell Viability: Assess the viability of the remaining cells using an appropriate assay to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Normalize the cytokine and nitric oxide levels to the vehicle-treated, LPS-stimulated control. Calculate IC50 values for the inhibition of each inflammatory mediator.

Protocol 2: In Vivo Evaluation in a Model of Neuroinflammation

Objective: To assess the in vivo efficacy of this compound in reducing neuroinflammation in a mouse model of LPS-induced systemic inflammation.

Materials:

  • C57BL/6 mice

  • This compound

  • Lipopolysaccharide (LPS)

  • Sterile saline

  • Anesthesia

  • Tissue homogenization buffer

  • ELISA kits for brain cytokine levels

  • Immunohistochemistry reagents

Procedure:

  • Animal Dosing: Administer this compound to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group.

  • LPS Challenge: After a pre-determined time following compound administration (e.g., 1 hour), inject mice with LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation. Include a saline-injected control group.

  • Tissue Collection: At a specified time point after the LPS challenge (e.g., 6 or 24 hours), euthanize the mice and perfuse with cold saline. Collect the brains.

  • Brain Homogenization: Dissect specific brain regions (e.g., hippocampus and cortex) and homogenize the tissue in an appropriate buffer containing protease inhibitors.

  • Cytokine Analysis: Centrifuge the homogenates and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatants using ELISA.

  • Immunohistochemistry: For a separate cohort of animals, fix the brains in paraformaldehyde and prepare sections for immunohistochemical analysis of microglial and astrocyte activation using markers such as Iba1 and GFAP, respectively.

  • Data Analysis: Compare cytokine levels and glial cell activation between the different treatment groups.

Visualizations

PDE_cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR_Agonist GPCR Agonist (e.g., Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) GPCR_Agonist->GPCR Binds AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PDE4 PDE4 cAMP->PDE4 Hydrolyzed by CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) CREB->Gene_Expression Promotes AMP 5'-AMP PDE3->AMP PDE4->AMP KCA_1490 This compound KCA_1490->PDE3 KCA_1490->PDE4 KCA1490_Microglia_Workflow Start Plate Microglial Cells Pretreat Pre-treat with this compound or Vehicle Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatants Incubate->Collect Analyze Analyze Cytokines, NO, and Cell Viability Collect->Analyze KCA1490_Dual_Inhibition_Logic KCA_1490 This compound PDE3_Inhibition PDE3 Inhibition KCA_1490->PDE3_Inhibition PDE4_Inhibition PDE4 Inhibition KCA_1490->PDE4_Inhibition cAMP_Increase Increased cAMP PDE3_Inhibition->cAMP_Increase PDE4_Inhibition->cAMP_Increase Neuroinflammation_Reduction Reduced Neuroinflammation cAMP_Increase->Neuroinflammation_Reduction Neuroprotection Potential Neuroprotection cAMP_Increase->Neuroprotection

References

KCA-1490: Unidentified as a Tool for cAMP Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound KCA-1490 have not yielded any publicly available scientific literature or data identifying it as a tool for cAMP signaling research. As a result, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in a vast array of biological processes. The signaling pathway is initiated by the activation of adenylyl cyclase, which converts ATP to cAMP. This increase in intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of target proteins, modulating their activity and leading to changes in cellular function.

Given the central role of the cAMP pathway in cellular signaling, researchers utilize a variety of molecular tools to investigate its function. These tools can include:

  • Adenylyl cyclase activators and inhibitors: Compounds like forskolin (B1673556) (an activator) and various small molecule inhibitors are used to directly manipulate cAMP levels.

  • Phosphodiesterase (PDE) inhibitors: PDEs are enzymes that degrade cAMP. Inhibitors of specific PDE families can prolong and enhance cAMP signaling in a localized manner.

  • cAMP analogs: Modified versions of cAMP can be used to selectively activate downstream effectors like PKA or Exchange protein directly activated by cAMP (Epac).

  • Genetically encoded sensors: Fluorescent biosensors allow for real-time monitoring of cAMP dynamics within living cells.

A thorough search of scientific databases and research articles for "this compound" did not reveal any connection to these or other methodologies used in the study of cAMP signaling. It is possible that this compound is an internal compound designation not yet disclosed in public research, a very new compound that has not been the subject of published studies, or a misidentified name.

Without any information on the mechanism of action, biological targets, or experimental applications of this compound, it is not possible to provide the detailed and accurate scientific documentation requested. Further information regarding the nature of this compound, its source, and any preliminary data would be required to proceed with the creation of Application Notes and Protocols.

KCA-1490: Unidentified as a Tool for cAMP Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound KCA-1490 have not yielded any publicly available scientific literature or data identifying it as a tool for cAMP signaling research. As a result, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a vast array of biological processes. The signaling pathway is initiated by the activation of adenylyl cyclase, which converts ATP to cAMP. This increase in intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of target proteins, modulating their activity and leading to changes in cellular function.

Given the central role of the cAMP pathway in cellular signaling, researchers utilize a variety of molecular tools to investigate its function. These tools can include:

  • Adenylyl cyclase activators and inhibitors: Compounds like forskolin (an activator) and various small molecule inhibitors are used to directly manipulate cAMP levels.

  • Phosphodiesterase (PDE) inhibitors: PDEs are enzymes that degrade cAMP. Inhibitors of specific PDE families can prolong and enhance cAMP signaling in a localized manner.

  • cAMP analogs: Modified versions of cAMP can be used to selectively activate downstream effectors like PKA or Exchange protein directly activated by cAMP (Epac).

  • Genetically encoded sensors: Fluorescent biosensors allow for real-time monitoring of cAMP dynamics within living cells.

A thorough search of scientific databases and research articles for "this compound" did not reveal any connection to these or other methodologies used in the study of cAMP signaling. It is possible that this compound is an internal compound designation not yet disclosed in public research, a very new compound that has not been the subject of published studies, or a misidentified name.

Without any information on the mechanism of action, biological targets, or experimental applications of this compound, it is not possible to provide the detailed and accurate scientific documentation requested. Further information regarding the nature of this compound, its source, and any preliminary data would be required to proceed with the creation of Application Notes and Protocols.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting KCA-1490 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with KCA-1490, a dual phosphodiesterase (PDE) 3/4 inhibitor. Due to the limited public information on this compound, this guide also provides general strategies for handling poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended starting solvent?

A1: For initial solubilization of hydrophobic compounds like many kinase inhibitors, it is recommended to first create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.

Q2: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common with poorly soluble compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.

  • Use a Co-solvent: A mixture of solvents can sometimes maintain solubility more effectively than a single one.

  • Gentle Warming: Briefly warming the aqueous medium (e.g., to 37°C) before adding the DMSO stock can aid in dissolution.

  • Vigorous Mixing: Add the DMSO stock dropwise to the rapidly vortexing aqueous medium to ensure rapid dispersion and prevent localized high concentrations that promote precipitation.

Q3: Are there alternative solvents to DMSO if it's incompatible with my assay?

A3: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), or dimethylacetamide (DMA). The ideal solvent depends on both the compound's properties and the experimental system's tolerance. Always run a vehicle control to account for any potential effects of the solvent itself.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: If this compound has ionizable functional groups, adjusting the pH of the buffer can significantly enhance its solubility. For acidic compounds, increasing the pH can improve solubility, while for basic compounds, decreasing the pH may be beneficial. Preliminary small-scale trials are recommended to determine the optimal pH range.

Q5: I'm observing inconsistent results between experiments. Could this be related to solubility?

A5: Yes, inconsistent results are a common consequence of poor solubility. If the compound is not fully dissolved or precipitates out of solution during the experiment, the effective concentration will vary. To ensure consistency, standardize your protocol for preparing and diluting this compound and visually inspect for any precipitation before each use.

Data Presentation

Since specific solubility data for this compound is not publicly available, the following table provides representative solubility data for a hypothetical poorly soluble dual PDE3/4 inhibitor in common laboratory solvents.

SolventSolubility (mg/mL)Molarity (mM) for a 500 g/mol compoundNotes
Water< 0.1< 0.2Practically insoluble.
PBS (pH 7.4)< 0.1< 0.2Insoluble in physiological buffer.
DMSO≥ 50≥ 100Recommended for stock solutions.
Ethanol~5~10Lower solubility than DMSO.
DMF≥ 40≥ 80An alternative to DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , weigh 5 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm Medium: Pre-warm your aqueous cell culture medium or buffer to the experimental temperature (e.g., 37°C).

  • Vortexing: While vigorously vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-by-drop.

  • Continued Mixing: Continue to vortex for an additional 30 seconds to ensure thorough mixing.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your experimental system.

Mandatory Visualizations

Troubleshooting this compound Solubility

G start Start: this compound Powder stock_prep Prepare concentrated stock in DMSO start->stock_prep dissolved Fully Dissolved? stock_prep->dissolved warm_vortex Gentle Warming (37°C) & Vortex dissolved->warm_vortex No dilute Dilute into Aqueous Medium dissolved->dilute Yes warm_vortex->dissolved precipitate Precipitation? dilute->precipitate success Proceed with Experiment precipitate->success No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes co_solvent Try Co-solvent System troubleshoot->co_solvent ph_adjust Adjust pH of Medium troubleshoot->ph_adjust G ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE3->AMP PDE4->AMP KCA1490 This compound KCA1490->PDE3 inhibits KCA1490->PDE4 inhibits downstream Downstream Effects (e.g., Reduced Inflammation, Smooth Muscle Relaxation) PKA->downstream

Technical Support Center: Troubleshooting KCA-1490 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with KCA-1490, a dual phosphodiesterase (PDE) 3/4 inhibitor. Due to the limited public information on this compound, this guide also provides general strategies for handling poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended starting solvent?

A1: For initial solubilization of hydrophobic compounds like many kinase inhibitors, it is recommended to first create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.

Q2: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common with poorly soluble compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.

  • Use a Co-solvent: A mixture of solvents can sometimes maintain solubility more effectively than a single one.

  • Gentle Warming: Briefly warming the aqueous medium (e.g., to 37°C) before adding the DMSO stock can aid in dissolution.

  • Vigorous Mixing: Add the DMSO stock dropwise to the rapidly vortexing aqueous medium to ensure rapid dispersion and prevent localized high concentrations that promote precipitation.

Q3: Are there alternative solvents to DMSO if it's incompatible with my assay?

A3: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), or dimethylacetamide (DMA). The ideal solvent depends on both the compound's properties and the experimental system's tolerance. Always run a vehicle control to account for any potential effects of the solvent itself.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: If this compound has ionizable functional groups, adjusting the pH of the buffer can significantly enhance its solubility. For acidic compounds, increasing the pH can improve solubility, while for basic compounds, decreasing the pH may be beneficial. Preliminary small-scale trials are recommended to determine the optimal pH range.

Q5: I'm observing inconsistent results between experiments. Could this be related to solubility?

A5: Yes, inconsistent results are a common consequence of poor solubility. If the compound is not fully dissolved or precipitates out of solution during the experiment, the effective concentration will vary. To ensure consistency, standardize your protocol for preparing and diluting this compound and visually inspect for any precipitation before each use.

Data Presentation

Since specific solubility data for this compound is not publicly available, the following table provides representative solubility data for a hypothetical poorly soluble dual PDE3/4 inhibitor in common laboratory solvents.

SolventSolubility (mg/mL)Molarity (mM) for a 500 g/mol compoundNotes
Water< 0.1< 0.2Practically insoluble.
PBS (pH 7.4)< 0.1< 0.2Insoluble in physiological buffer.
DMSO≥ 50≥ 100Recommended for stock solutions.
Ethanol~5~10Lower solubility than DMSO.
DMF≥ 40≥ 80An alternative to DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , weigh 5 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm Medium: Pre-warm your aqueous cell culture medium or buffer to the experimental temperature (e.g., 37°C).

  • Vortexing: While vigorously vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-by-drop.

  • Continued Mixing: Continue to vortex for an additional 30 seconds to ensure thorough mixing.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your experimental system.

Mandatory Visualizations

Troubleshooting this compound Solubility

G start Start: this compound Powder stock_prep Prepare concentrated stock in DMSO start->stock_prep dissolved Fully Dissolved? stock_prep->dissolved warm_vortex Gentle Warming (37°C) & Vortex dissolved->warm_vortex No dilute Dilute into Aqueous Medium dissolved->dilute Yes warm_vortex->dissolved precipitate Precipitation? dilute->precipitate success Proceed with Experiment precipitate->success No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes co_solvent Try Co-solvent System troubleshoot->co_solvent ph_adjust Adjust pH of Medium troubleshoot->ph_adjust G ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE3->AMP PDE4->AMP KCA1490 This compound KCA1490->PDE3 inhibits KCA1490->PDE4 inhibits downstream Downstream Effects (e.g., Reduced Inflammation, Smooth Muscle Relaxation) PKA->downstream

Technical Support Center: Optimizing KCA-1490 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a compound specifically designated as "KCA-1490" is not available in publicly accessible scientific literature or databases. The following guide is based on general principles for optimizing the concentration of a novel research compound. Researchers should adapt these recommendations based on the known characteristics of their specific molecule.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is a typical starting concentration range for a new compound like this compound? For a novel compound, it is recommended to start with a broad concentration range to determine the dose-response curve. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.
How do I determine the optimal concentration of this compound for my specific cell line? The optimal concentration is cell-line dependent. It is crucial to perform a cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) across a wide concentration range to identify the non-toxic and effective concentrations for your specific model.
What are common solvents for dissolving compounds like this compound? Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is critical to prepare a high-concentration stock solution in 100% DMSO and then dilute it in a culture medium for experiments. The final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
How long should I treat my cells with this compound? The treatment duration depends on the biological question and the stability of the compound. Short-term treatments (e.g., minutes to hours) are suitable for studying acute signaling events, while long-term treatments (e.g., 24-72 hours) are often used for assessing effects on cell proliferation or gene expression. A time-course experiment is recommended to determine the optimal treatment duration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect at tested concentrations. - Concentration too low.- Compound instability.- Inappropriate assay or endpoint.- Cell line is not sensitive.- Test a higher concentration range.- Check the stability of the compound in your experimental conditions.- Ensure your assay is sensitive enough to detect the expected effect.- Use a positive control to validate the assay and consider screening different cell lines.
High levels of cell death even at low concentrations. - Compound is highly cytotoxic.- Solvent (e.g., DMSO) concentration is too high.- Perform a cytotoxicity assay to determine the IC50 value and use concentrations well below this for mechanistic studies.- Ensure the final solvent concentration is non-toxic to your cells.
Inconsistent results between experiments. - Inconsistent compound dilution.- Variation in cell density or passage number.- Reagent variability.- Prepare fresh dilutions from a stock solution for each experiment.- Maintain consistent cell culture practices.- Use the same batch of reagents whenever possible.
Compound precipitation in the culture medium. - Poor solubility of the compound in aqueous solutions.- Do not exceed the solubility limit of the compound in the final culture medium.- Consider using a solubilizing agent, if compatible with your experimental system.

Experimental Protocols

Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of a compound and identifying a suitable concentration range for further experiments.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Workflow for Determining Optimal this compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_conclusion Conclusion prep_stock Prepare High-Concentration This compound Stock (in DMSO) serial_dilution Perform Serial Dilution in Culture Medium prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Dilutions (include vehicle control) seed_cells->treat_cells serial_dilution->treat_cells incubation Incubate for Desired Duration(s) treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Measure Absorbance viability_assay->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 select_conc Select Non-Toxic Concentrations for Further Experiments det_ic50->select_conc

Caption: Workflow for optimizing compound concentration.

Hypothetical Signaling Pathway Inhibition

Assuming this compound is an inhibitor of a generic kinase pathway, the following diagram illustrates its potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation kinase3 Kinase C kinase2->kinase3 Phosphorylation tf Transcription Factor kinase3->tf Activation kca1490 This compound kca1490->kinase2 Inhibition gene Target Gene Expression tf->gene ligand Ligand ligand->receptor

Caption: Hypothetical kinase inhibition by this compound.

Technical Support Center: Optimizing KCA-1490 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a compound specifically designated as "KCA-1490" is not available in publicly accessible scientific literature or databases. The following guide is based on general principles for optimizing the concentration of a novel research compound. Researchers should adapt these recommendations based on the known characteristics of their specific molecule.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is a typical starting concentration range for a new compound like this compound? For a novel compound, it is recommended to start with a broad concentration range to determine the dose-response curve. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.
How do I determine the optimal concentration of this compound for my specific cell line? The optimal concentration is cell-line dependent. It is crucial to perform a cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) across a wide concentration range to identify the non-toxic and effective concentrations for your specific model.
What are common solvents for dissolving compounds like this compound? Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is critical to prepare a high-concentration stock solution in 100% DMSO and then dilute it in a culture medium for experiments. The final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
How long should I treat my cells with this compound? The treatment duration depends on the biological question and the stability of the compound. Short-term treatments (e.g., minutes to hours) are suitable for studying acute signaling events, while long-term treatments (e.g., 24-72 hours) are often used for assessing effects on cell proliferation or gene expression. A time-course experiment is recommended to determine the optimal treatment duration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect at tested concentrations. - Concentration too low.- Compound instability.- Inappropriate assay or endpoint.- Cell line is not sensitive.- Test a higher concentration range.- Check the stability of the compound in your experimental conditions.- Ensure your assay is sensitive enough to detect the expected effect.- Use a positive control to validate the assay and consider screening different cell lines.
High levels of cell death even at low concentrations. - Compound is highly cytotoxic.- Solvent (e.g., DMSO) concentration is too high.- Perform a cytotoxicity assay to determine the IC50 value and use concentrations well below this for mechanistic studies.- Ensure the final solvent concentration is non-toxic to your cells.
Inconsistent results between experiments. - Inconsistent compound dilution.- Variation in cell density or passage number.- Reagent variability.- Prepare fresh dilutions from a stock solution for each experiment.- Maintain consistent cell culture practices.- Use the same batch of reagents whenever possible.
Compound precipitation in the culture medium. - Poor solubility of the compound in aqueous solutions.- Do not exceed the solubility limit of the compound in the final culture medium.- Consider using a solubilizing agent, if compatible with your experimental system.

Experimental Protocols

Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of a compound and identifying a suitable concentration range for further experiments.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Workflow for Determining Optimal this compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_conclusion Conclusion prep_stock Prepare High-Concentration This compound Stock (in DMSO) serial_dilution Perform Serial Dilution in Culture Medium prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Dilutions (include vehicle control) seed_cells->treat_cells serial_dilution->treat_cells incubation Incubate for Desired Duration(s) treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Measure Absorbance viability_assay->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 select_conc Select Non-Toxic Concentrations for Further Experiments det_ic50->select_conc

Caption: Workflow for optimizing compound concentration.

Hypothetical Signaling Pathway Inhibition

Assuming this compound is an inhibitor of a generic kinase pathway, the following diagram illustrates its potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation kinase3 Kinase C kinase2->kinase3 Phosphorylation tf Transcription Factor kinase3->tf Activation kca1490 This compound kca1490->kinase2 Inhibition gene Target Gene Expression tf->gene ligand Ligand ligand->receptor

Caption: Hypothetical kinase inhibition by this compound.

Technical Support Center: Troubleshooting In Vitro Assays with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vitro assays involving Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments. While this guide focuses on the general class of CDK4/6 inhibitors, the principles outlined here are applicable to specific molecules within this class.

Frequently Asked Questions (FAQs)

Q1: My ATP-based viability assay (e.g., CellTiter-Glo®) shows a weak response or a high IC50 value for my CDK4/6 inhibitor, but I expect it to be potent. What is happening?

This is a frequently observed issue. CDK4/6 inhibitors primarily induce G1 cell cycle arrest, causing cells to cease division but continue to increase in size.[1][2][3] This cellular growth can lead to an increase in the number of mitochondria and, consequently, higher ATP production.[1][2] An ATP-based assay will measure this heightened metabolic activity, which can mask the anti-proliferative effects of the inhibitor and lead to an underestimation of its potency.

Troubleshooting Steps:

  • Switch to a different assay type: It is recommended to use assays that directly measure cell number or DNA content, as these are not confounded by changes in cell size or metabolic activity.

  • Recommended alternative assays:

    • DNA-based proliferation assays (e.g., using fluorescent DNA dyes).

    • Direct cell counting methods.

    • Real-time cell analysis systems that measure cell proliferation without labels.

Q2: I've treated my cells with a CDK4/6 inhibitor, but my cell cycle analysis does not show a clear G1 arrest. Why might this be?

Several factors could contribute to the lack of a distinct G1 arrest in your cell cycle analysis.

Possible Causes and Solutions:

  • Rb-Deficient Cell Line: The cell line you are using may lack a functional Retinoblastoma (Rb) protein, which is a critical substrate for CDK4/6. In the absence of functional Rb, cells can bypass the G1/S checkpoint, rendering CDK4/6 inhibitors ineffective at inducing G1 arrest. Always confirm the Rb status of your cell line.

  • Insufficient Drug Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation period may be too short to produce a significant effect. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Compensatory Mechanisms: Cancer cells can develop resistance to CDK4/6 inhibitors by upregulating other cell cycle components, such as Cyclin E1, which can drive the G1/S transition via CDK2.

Q3: How do I select the most appropriate cell line for my CDK4/6 inhibitor assay?

The choice of cell line is critical for obtaining meaningful results.

Key Considerations for Cell Line Selection:

  • Target Expression: Ensure the cell line expresses the target CDK.

  • Functional Rb Protein: The cell line must have a functional Rb protein, as the canonical mechanism of action for most CDK4/6 inhibitors is Rb-dependent. The absence of a functional Rb protein can lead to intrinsic resistance.

  • Assay Type Alignment: The selected assay endpoint should align with the inhibitor's mechanism of action. For cytostatic inhibitors like those targeting CDK4/6, which induce G1 cell cycle arrest, assays that measure DNA content or cell number are more suitable than metabolic assays.

Troubleshooting Guides

Problem: Inconsistent results across experiments.

Inconsistent results can be frustrating and can compromise the reliability of your data.

Potential Sources of Variability and Solutions:

Potential Cause Troubleshooting Recommendation
Inconsistent Incubation Times Ensure that the timing of compound addition and assay reagent addition is consistent across all plates.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Reagent Variability Use fresh, properly stored reagents. Aliquot reagents to avoid repeated freeze-thaw cycles.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments.
Problem: High background or low signal-to-noise ratio.

A poor signal-to-noise ratio can make it difficult to discern the true effect of the inhibitor.

Tips for Improving Assay Performance:

  • Optimize Reagent Concentrations: Titrate antibody and substrate concentrations to find the optimal balance that maximizes signal while minimizing background.

  • Washing Steps: Ensure thorough but gentle washing steps to remove unbound reagents without significant cell loss.

  • Plate Reader Settings: Optimize the gain and other settings on your plate reader for the specific assay.

  • Control Wells: Include appropriate positive and negative controls to accurately assess the assay window. A well-characterized CDK inhibitor with known potency in your chosen cell line should be used as a positive control, while a vehicle-only (e.g., DMSO) control serves as a standard negative control.

Experimental Protocols

Protocol: DNA-Based Proliferation Assay

This protocol provides a general framework for assessing cell proliferation using a DNA-intercalating dye.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK4/6 inhibitor or vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Lysis and Staining:

    • Carefully remove the culture medium.

    • Add a lysis buffer containing a DNA-intercalating fluorescent dye (e.g., CyQUANT®).

    • Incubate at room temperature in the dark as per the manufacturer's instructions.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: Western Blot for Rb Phosphorylation

This protocol can be used to confirm the mechanism of action of a CDK4/6 inhibitor by assessing the phosphorylation of Rb.

  • Cell Treatment: Treat cells with the CDK4/6 inhibitor at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody for total Rb or a housekeeping protein (e.g., GAPDH) for loading control.

Visualizations

CDK4_6_Inhibitor_Pathway cluster_G1_Phase G1 Phase cluster_Rb_E2F Rb-E2F Complex Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F sequesters G1/S Transition G1/S Transition E2F->G1/S Transition drives KCA-1490 CDK4/6 Inhibitor This compound->CDK4/6 inhibits

Caption: Mechanism of action of a CDK4/6 inhibitor in the cell cycle.

Assay_Selection_Workflow start Start: Assess Compound Effect q1 Is the primary mechanism of action cytostatic (cell cycle arrest)? start->q1 atp_assay ATP-based Viability Assay (e.g., CellTiter-Glo) q1->atp_assay No dna_assay DNA-based Proliferation Assay (e.g., CyQUANT) q1->dna_assay Yes counting_assay Direct Cell Counting q1->counting_assay Yes end_warning End: Potentially Misleading Results atp_assay->end_warning Potential for inaccurate IC50 end End: Reliable Potency Assessment dna_assay->end counting_assay->end

Caption: Decision workflow for selecting an appropriate in vitro proliferation assay.

Troubleshooting_Logic start Problem: No G1 Arrest Observed check_rb Check Rb status of the cell line start->check_rb rb_ok Rb is functional check_rb->rb_ok Functional rb_deficient Rb is deficient/mutated check_rb->rb_deficient Deficient optimize_conditions Optimize drug concentration and incubation time conditions_ok Conditions are optimal optimize_conditions->conditions_ok Optimal conditions_not_ok Conditions are suboptimal optimize_conditions->conditions_not_ok Suboptimal check_resistance Investigate compensatory resistance mechanisms (e.g., Cyclin E1 upregulation) resistance_present Resistance mechanism identified check_resistance->resistance_present Present rb_ok->optimize_conditions end_rb Solution rb_deficient->end_rb Select new cell line conditions_ok->check_resistance end_conditions Solution conditions_not_ok->end_conditions Re-run dose-response/time-course end_resistance Solution resistance_present->end_resistance Consider combination therapy or alternative inhibitors

References

Technical Support Center: Troubleshooting In Vitro Assays with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vitro assays involving Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments. While this guide focuses on the general class of CDK4/6 inhibitors, the principles outlined here are applicable to specific molecules within this class.

Frequently Asked Questions (FAQs)

Q1: My ATP-based viability assay (e.g., CellTiter-Glo®) shows a weak response or a high IC50 value for my CDK4/6 inhibitor, but I expect it to be potent. What is happening?

This is a frequently observed issue. CDK4/6 inhibitors primarily induce G1 cell cycle arrest, causing cells to cease division but continue to increase in size.[1][2][3] This cellular growth can lead to an increase in the number of mitochondria and, consequently, higher ATP production.[1][2] An ATP-based assay will measure this heightened metabolic activity, which can mask the anti-proliferative effects of the inhibitor and lead to an underestimation of its potency.

Troubleshooting Steps:

  • Switch to a different assay type: It is recommended to use assays that directly measure cell number or DNA content, as these are not confounded by changes in cell size or metabolic activity.

  • Recommended alternative assays:

    • DNA-based proliferation assays (e.g., using fluorescent DNA dyes).

    • Direct cell counting methods.

    • Real-time cell analysis systems that measure cell proliferation without labels.

Q2: I've treated my cells with a CDK4/6 inhibitor, but my cell cycle analysis does not show a clear G1 arrest. Why might this be?

Several factors could contribute to the lack of a distinct G1 arrest in your cell cycle analysis.

Possible Causes and Solutions:

  • Rb-Deficient Cell Line: The cell line you are using may lack a functional Retinoblastoma (Rb) protein, which is a critical substrate for CDK4/6. In the absence of functional Rb, cells can bypass the G1/S checkpoint, rendering CDK4/6 inhibitors ineffective at inducing G1 arrest. Always confirm the Rb status of your cell line.

  • Insufficient Drug Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation period may be too short to produce a significant effect. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Compensatory Mechanisms: Cancer cells can develop resistance to CDK4/6 inhibitors by upregulating other cell cycle components, such as Cyclin E1, which can drive the G1/S transition via CDK2.

Q3: How do I select the most appropriate cell line for my CDK4/6 inhibitor assay?

The choice of cell line is critical for obtaining meaningful results.

Key Considerations for Cell Line Selection:

  • Target Expression: Ensure the cell line expresses the target CDK.

  • Functional Rb Protein: The cell line must have a functional Rb protein, as the canonical mechanism of action for most CDK4/6 inhibitors is Rb-dependent. The absence of a functional Rb protein can lead to intrinsic resistance.

  • Assay Type Alignment: The selected assay endpoint should align with the inhibitor's mechanism of action. For cytostatic inhibitors like those targeting CDK4/6, which induce G1 cell cycle arrest, assays that measure DNA content or cell number are more suitable than metabolic assays.

Troubleshooting Guides

Problem: Inconsistent results across experiments.

Inconsistent results can be frustrating and can compromise the reliability of your data.

Potential Sources of Variability and Solutions:

Potential Cause Troubleshooting Recommendation
Inconsistent Incubation Times Ensure that the timing of compound addition and assay reagent addition is consistent across all plates.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Reagent Variability Use fresh, properly stored reagents. Aliquot reagents to avoid repeated freeze-thaw cycles.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments.
Problem: High background or low signal-to-noise ratio.

A poor signal-to-noise ratio can make it difficult to discern the true effect of the inhibitor.

Tips for Improving Assay Performance:

  • Optimize Reagent Concentrations: Titrate antibody and substrate concentrations to find the optimal balance that maximizes signal while minimizing background.

  • Washing Steps: Ensure thorough but gentle washing steps to remove unbound reagents without significant cell loss.

  • Plate Reader Settings: Optimize the gain and other settings on your plate reader for the specific assay.

  • Control Wells: Include appropriate positive and negative controls to accurately assess the assay window. A well-characterized CDK inhibitor with known potency in your chosen cell line should be used as a positive control, while a vehicle-only (e.g., DMSO) control serves as a standard negative control.

Experimental Protocols

Protocol: DNA-Based Proliferation Assay

This protocol provides a general framework for assessing cell proliferation using a DNA-intercalating dye.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK4/6 inhibitor or vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Lysis and Staining:

    • Carefully remove the culture medium.

    • Add a lysis buffer containing a DNA-intercalating fluorescent dye (e.g., CyQUANT®).

    • Incubate at room temperature in the dark as per the manufacturer's instructions.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: Western Blot for Rb Phosphorylation

This protocol can be used to confirm the mechanism of action of a CDK4/6 inhibitor by assessing the phosphorylation of Rb.

  • Cell Treatment: Treat cells with the CDK4/6 inhibitor at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody for total Rb or a housekeeping protein (e.g., GAPDH) for loading control.

Visualizations

CDK4_6_Inhibitor_Pathway cluster_G1_Phase G1 Phase cluster_Rb_E2F Rb-E2F Complex Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F sequesters G1/S Transition G1/S Transition E2F->G1/S Transition drives KCA-1490 CDK4/6 Inhibitor This compound->CDK4/6 inhibits

Caption: Mechanism of action of a CDK4/6 inhibitor in the cell cycle.

Assay_Selection_Workflow start Start: Assess Compound Effect q1 Is the primary mechanism of action cytostatic (cell cycle arrest)? start->q1 atp_assay ATP-based Viability Assay (e.g., CellTiter-Glo) q1->atp_assay No dna_assay DNA-based Proliferation Assay (e.g., CyQUANT) q1->dna_assay Yes counting_assay Direct Cell Counting q1->counting_assay Yes end_warning End: Potentially Misleading Results atp_assay->end_warning Potential for inaccurate IC50 end End: Reliable Potency Assessment dna_assay->end counting_assay->end

Caption: Decision workflow for selecting an appropriate in vitro proliferation assay.

Troubleshooting_Logic start Problem: No G1 Arrest Observed check_rb Check Rb status of the cell line start->check_rb rb_ok Rb is functional check_rb->rb_ok Functional rb_deficient Rb is deficient/mutated check_rb->rb_deficient Deficient optimize_conditions Optimize drug concentration and incubation time conditions_ok Conditions are optimal optimize_conditions->conditions_ok Optimal conditions_not_ok Conditions are suboptimal optimize_conditions->conditions_not_ok Suboptimal check_resistance Investigate compensatory resistance mechanisms (e.g., Cyclin E1 upregulation) resistance_present Resistance mechanism identified check_resistance->resistance_present Present rb_ok->optimize_conditions end_rb Solution rb_deficient->end_rb Select new cell line conditions_ok->check_resistance end_conditions Solution conditions_not_ok->end_conditions Re-run dose-response/time-course end_resistance Solution resistance_present->end_resistance Consider combination therapy or alternative inhibitors

References

Technical Support Center: Managing Off-Target Effects of Your Kinase Inhibitor (e.g., KCA-1490)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information is available for a compound designated "KCA-1490." The following guide provides a general framework and best practices for identifying, understanding, and controlling for off-target effects of a novel kinase inhibitor, using hypothetical data and scenarios for illustration.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor?

A1: Off-target effects are unintended interactions of a kinase inhibitor with proteins other than its primary target.[1][2] Due to the structural similarity of the ATP-binding pocket across the human kinome, even highly optimized inhibitors can bind to and modulate the activity of multiple kinases.[3] These unintended interactions can lead to misleading experimental results and potential toxicity in clinical applications.

Q2: Why is it critical to control for off-target effects in my experiments?

Q3: How can I identify potential off-target effects of my kinase inhibitor?

A3: Several methods are available to profile the selectivity of a kinase inhibitor. A common and comprehensive approach is to perform a broad kinase screen, such as a radiometric assay or a binding assay like KINOMEscan®, against a large panel of recombinant human kinases. Cellular assays, such as the cellular thermal shift assay (CETSA) or NanoBRET target engagement assays, can confirm target and off-target engagement in a more physiologically relevant context.

Q4: What is the difference between biochemical and cellular selectivity?

A4: Biochemical selectivity is determined using purified, recombinant enzymes and measures the direct interaction between the inhibitor and a panel of kinases. Cellular selectivity assesses the inhibitor's effects within intact cells, taking into account factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Discrepancies between these two profiles are not uncommon and highlight the importance of cellular assays.

Troubleshooting Guide

Q1: My kinase inhibitor induces a stronger or different phenotype than genetic knockdown/knockout of the target kinase. What could be the cause?

A1: This discrepancy often points towards significant off-target effects. Your inhibitor might be affecting other kinases or signaling pathways that contribute to the observed phenotype.

  • Troubleshooting Steps:

    • Perform a Rescue Experiment: Attempt to rescue the phenotype by expressing a drug-resistant mutant of your target kinase. If the phenotype is not reversed, it is likely due to off-target effects.

    • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target with a different chemical scaffold. If this inhibitor does not produce the same phenotype, the original inhibitor's effects are likely off-target.

    • Conduct a Kinome-wide Selectivity Screen: This will identify other potent targets of your inhibitor.

Q2: I am observing high levels of toxicity or unexpected cell death in my cell-based assays. How can I determine if this is an off-target effect?

A2: Unexplained cytotoxicity is a common consequence of off-target effects.

  • Troubleshooting Steps:

    • Dose-Response Curve: Determine the concentration range where the on-target inhibition is observed versus the concentration that induces toxicity. A large window between the two suggests the toxicity may be off-target.

    • Compare with Target Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of the target kinase. If knockdown of the target does not replicate the toxicity, the inhibitor's effect is likely off-target.

    • Identify Off-Targets: Use proteomic approaches like CETSA MS or chemical proteomics to identify cellular off-targets that could be responsible for the toxic phenotype.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for "this compound"

This table illustrates how quantitative data on a kinase inhibitor's selectivity is typically presented. Values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or the binding affinity (Ki).

Kinase TargetIC50 / Ki (nM)Assay TypeSelectivity Notes
On-Target: Kinase A 5 Biochemical (Radiometric)Primary Target
Off-Target: Kinase B50Biochemical (Radiometric)10-fold less potent than on-target
Off-Target: Kinase C250Biochemical (Radiometric)50-fold less potent than on-target
Off-Target: Kinase D>10,000Biochemical (Radiometric)Negligible activity
On-Target: Kinase A 25 Cellular (NanoBRET)Cellular Target Engagement
Off-Target: Kinase B300Cellular (NanoBRET)Reduced cellular potency

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (KINOMEscan® Assay)

This protocol provides a general overview of how a competitive binding assay is used to determine kinase inhibitor selectivity.

  • Compound Preparation: Solubilize the test compound (e.g., this compound) in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: A panel of DNA-tagged recombinant human kinases is arrayed in a multi-well plate.

  • Competition Assay: The test compound is added to the kinase panel at a fixed concentration (e.g., 1 µM) along with an immobilized, active-site directed ligand. The compound and the immobilized ligand compete for binding to the kinases.

  • Quantification: The amount of each kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control. Potent interactions are often defined as >90% inhibition.

Protocol 2: Cellular Target Engagement using CETSA

This protocol outlines the workflow for verifying that the inhibitor binds to its intended target in a cellular environment.

  • Cell Treatment: Treat cultured cells with the kinase inhibitor at various concentrations. A vehicle control (e.g., DMSO) must be included.

  • Heating Profile: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40-70°C). Target engagement by the inhibitor stabilizes the protein, increasing its melting temperature.

  • Protein Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. The soluble fraction, containing the stabilized protein, is collected.

  • Target Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A "thermal shift" or an increase in the melting temperature of the target protein in the presence of the inhibitor confirms cellular engagement.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway KCA1490_on This compound TargetA Target Kinase A KCA1490_on->TargetA Inhibition SubstrateA Substrate A TargetA->SubstrateA Phosphorylation PhenotypeA Desired Phenotype SubstrateA->PhenotypeA KCA1490_off This compound TargetB Off-Target Kinase B KCA1490_off->TargetB Inhibition SubstrateB Substrate B TargetB->SubstrateB Phosphorylation PhenotypeB Undesired Phenotype SubstrateB->PhenotypeB

Caption: On-target vs. off-target signaling pathways.

Start Observe Phenotype with This compound Treatment Control1 Control 1: Knockdown/Knockout of Target Start->Control1 Control2 Control 2: Rescue with Drug-Resistant Mutant Control1->Control2 Phenotype is replicated Conclusion_OffTarget Conclusion: Phenotype is Likely Off-Target Control1->Conclusion_OffTarget Phenotype is NOT replicated Conclusion_OnTarget Conclusion: Phenotype is On-Target Control2->Conclusion_OnTarget Phenotype is rescued Control2->Conclusion_OffTarget Phenotype is NOT rescued Start Unexpected Experimental Result Question1 Does the phenotype match target knockdown/knockout? Start->Question1 Action1 Use a structurally distinct inhibitor for the same target Question1->Action1 No Conclusion_OnTarget Result is likely On-Target Question1->Conclusion_OnTarget Yes Question2 Is the effect observed only at high concentrations? Action1->Question2 Action2 Perform kinome-wide screening to identify off-targets Question2->Action2 No Conclusion_OffTarget High probability of Off-Target Effect Question2->Conclusion_OffTarget Yes Action2->Conclusion_OffTarget

References

Technical Support Center: Managing Off-Target Effects of Your Kinase Inhibitor (e.g., KCA-1490)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information is available for a compound designated "KCA-1490." The following guide provides a general framework and best practices for identifying, understanding, and controlling for off-target effects of a novel kinase inhibitor, using hypothetical data and scenarios for illustration.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor?

A1: Off-target effects are unintended interactions of a kinase inhibitor with proteins other than its primary target.[1][2] Due to the structural similarity of the ATP-binding pocket across the human kinome, even highly optimized inhibitors can bind to and modulate the activity of multiple kinases.[3] These unintended interactions can lead to misleading experimental results and potential toxicity in clinical applications.

Q2: Why is it critical to control for off-target effects in my experiments?

Q3: How can I identify potential off-target effects of my kinase inhibitor?

A3: Several methods are available to profile the selectivity of a kinase inhibitor. A common and comprehensive approach is to perform a broad kinase screen, such as a radiometric assay or a binding assay like KINOMEscan®, against a large panel of recombinant human kinases. Cellular assays, such as the cellular thermal shift assay (CETSA) or NanoBRET target engagement assays, can confirm target and off-target engagement in a more physiologically relevant context.

Q4: What is the difference between biochemical and cellular selectivity?

A4: Biochemical selectivity is determined using purified, recombinant enzymes and measures the direct interaction between the inhibitor and a panel of kinases. Cellular selectivity assesses the inhibitor's effects within intact cells, taking into account factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Discrepancies between these two profiles are not uncommon and highlight the importance of cellular assays.

Troubleshooting Guide

Q1: My kinase inhibitor induces a stronger or different phenotype than genetic knockdown/knockout of the target kinase. What could be the cause?

A1: This discrepancy often points towards significant off-target effects. Your inhibitor might be affecting other kinases or signaling pathways that contribute to the observed phenotype.

  • Troubleshooting Steps:

    • Perform a Rescue Experiment: Attempt to rescue the phenotype by expressing a drug-resistant mutant of your target kinase. If the phenotype is not reversed, it is likely due to off-target effects.

    • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target with a different chemical scaffold. If this inhibitor does not produce the same phenotype, the original inhibitor's effects are likely off-target.

    • Conduct a Kinome-wide Selectivity Screen: This will identify other potent targets of your inhibitor.

Q2: I am observing high levels of toxicity or unexpected cell death in my cell-based assays. How can I determine if this is an off-target effect?

A2: Unexplained cytotoxicity is a common consequence of off-target effects.

  • Troubleshooting Steps:

    • Dose-Response Curve: Determine the concentration range where the on-target inhibition is observed versus the concentration that induces toxicity. A large window between the two suggests the toxicity may be off-target.

    • Compare with Target Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of the target kinase. If knockdown of the target does not replicate the toxicity, the inhibitor's effect is likely off-target.

    • Identify Off-Targets: Use proteomic approaches like CETSA MS or chemical proteomics to identify cellular off-targets that could be responsible for the toxic phenotype.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for "this compound"

This table illustrates how quantitative data on a kinase inhibitor's selectivity is typically presented. Values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or the binding affinity (Ki).

Kinase TargetIC50 / Ki (nM)Assay TypeSelectivity Notes
On-Target: Kinase A 5 Biochemical (Radiometric)Primary Target
Off-Target: Kinase B50Biochemical (Radiometric)10-fold less potent than on-target
Off-Target: Kinase C250Biochemical (Radiometric)50-fold less potent than on-target
Off-Target: Kinase D>10,000Biochemical (Radiometric)Negligible activity
On-Target: Kinase A 25 Cellular (NanoBRET)Cellular Target Engagement
Off-Target: Kinase B300Cellular (NanoBRET)Reduced cellular potency

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (KINOMEscan® Assay)

This protocol provides a general overview of how a competitive binding assay is used to determine kinase inhibitor selectivity.

  • Compound Preparation: Solubilize the test compound (e.g., this compound) in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: A panel of DNA-tagged recombinant human kinases is arrayed in a multi-well plate.

  • Competition Assay: The test compound is added to the kinase panel at a fixed concentration (e.g., 1 µM) along with an immobilized, active-site directed ligand. The compound and the immobilized ligand compete for binding to the kinases.

  • Quantification: The amount of each kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control. Potent interactions are often defined as >90% inhibition.

Protocol 2: Cellular Target Engagement using CETSA

This protocol outlines the workflow for verifying that the inhibitor binds to its intended target in a cellular environment.

  • Cell Treatment: Treat cultured cells with the kinase inhibitor at various concentrations. A vehicle control (e.g., DMSO) must be included.

  • Heating Profile: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40-70°C). Target engagement by the inhibitor stabilizes the protein, increasing its melting temperature.

  • Protein Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. The soluble fraction, containing the stabilized protein, is collected.

  • Target Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A "thermal shift" or an increase in the melting temperature of the target protein in the presence of the inhibitor confirms cellular engagement.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway KCA1490_on This compound TargetA Target Kinase A KCA1490_on->TargetA Inhibition SubstrateA Substrate A TargetA->SubstrateA Phosphorylation PhenotypeA Desired Phenotype SubstrateA->PhenotypeA KCA1490_off This compound TargetB Off-Target Kinase B KCA1490_off->TargetB Inhibition SubstrateB Substrate B TargetB->SubstrateB Phosphorylation PhenotypeB Undesired Phenotype SubstrateB->PhenotypeB

Caption: On-target vs. off-target signaling pathways.

Start Observe Phenotype with This compound Treatment Control1 Control 1: Knockdown/Knockout of Target Start->Control1 Control2 Control 2: Rescue with Drug-Resistant Mutant Control1->Control2 Phenotype is replicated Conclusion_OffTarget Conclusion: Phenotype is Likely Off-Target Control1->Conclusion_OffTarget Phenotype is NOT replicated Conclusion_OnTarget Conclusion: Phenotype is On-Target Control2->Conclusion_OnTarget Phenotype is rescued Control2->Conclusion_OffTarget Phenotype is NOT rescued Start Unexpected Experimental Result Question1 Does the phenotype match target knockdown/knockout? Start->Question1 Action1 Use a structurally distinct inhibitor for the same target Question1->Action1 No Conclusion_OnTarget Result is likely On-Target Question1->Conclusion_OnTarget Yes Question2 Is the effect observed only at high concentrations? Action1->Question2 Action2 Perform kinome-wide screening to identify off-targets Question2->Action2 No Conclusion_OffTarget High probability of Off-Target Effect Question2->Conclusion_OffTarget Yes Action2->Conclusion_OffTarget

References

Technical Support Center: Improving the Efficacy of K-1490 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research and drug development professionals. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in tumor growth inhibition with K-1490 treatment in our xenograft mouse model. What are the potential causes and troubleshooting steps?

A1: High variability in in-vivo efficacy studies is a common challenge. Several factors can contribute to this issue:

  • Animal Health and Handling: Ensure all animals are of a similar age, weight, and health status at the start of the study. Consistent and gentle handling techniques are crucial to minimize stress, which can impact physiological responses and tumor growth.

  • Tumor Implantation Technique: Inconsistent tumor cell numbers, injection volumes, or implantation sites can lead to significant differences in initial tumor establishment and subsequent growth rates. Standardize the implantation protocol and ensure all personnel are adequately trained.

  • Drug Formulation and Administration: The stability and solubility of K-1490 in the chosen vehicle are critical. Prepare fresh formulations for each administration and ensure accurate dosing based on the most recent body weight measurements. Inconsistent administration (e.g., intraperitoneal vs. subcutaneous) can also affect drug bioavailability.

  • Tumor Heterogeneity: The inherent biological variability of the cancer cell line used can result in different tumor growth rates. Consider using a well-characterized and stable cell line.

Troubleshooting Steps:

  • Refine Animal Selection Criteria: Implement stricter inclusion/exclusion criteria for animals entering the study based on health and weight.

  • Standardize Protocols: Develop and adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the experiment, from animal handling to data collection.

  • Formulation Analysis: Conduct stability and solubility testing of the K-1490 formulation to ensure its integrity throughout the study.

  • Investigate Alternative Dosing Routes: If oral or intraperitoneal administration shows high variability, consider intravenous or subcutaneous routes for more consistent drug exposure.

Q2: What is the recommended dosing schedule for K-1490 in a murine model of renal cell carcinoma?

A2: The optimal dosing schedule for K-1490 will depend on its pharmacokinetic and pharmacodynamic (PK/PD) profile. A general approach to determining this involves:

  • Maximum Tolerated Dose (MTD) Study: To establish the highest dose that can be administered without causing unacceptable toxicity.

  • Pharmacokinetic (PK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) of K-1490. This will inform the dosing frequency required to maintain therapeutic concentrations.

  • Efficacy Studies with Varying Schedules: Once the MTD is known, conduct studies using different dosing regimens (e.g., daily, every other day, weekly) to identify the most effective schedule with an acceptable safety profile.

A starting point for many small molecule inhibitors in murine models is once-daily (QD) oral gavage. However, this must be empirically determined for K-1490.

Troubleshooting Guides

Issue: Suboptimal Tumor Regression

If K-1490 is not inducing the expected level of tumor regression, consider the following troubleshooting workflow:

Caption: Troubleshooting workflow for suboptimal tumor regression.

Issue: Adverse Events and Toxicity

If signs of toxicity (e.g., weight loss, lethargy, ruffled fur) are observed, follow this guide:

  • Immediate Action: Reduce the dose of K-1490 or temporarily halt administration.

  • Monitor Animals Closely: Increase the frequency of animal monitoring to twice daily.

  • Necropsy and Histopathology: For any animals that are euthanized due to toxicity, perform a full necropsy and histopathological analysis of major organs to identify the site and nature of the toxicity.

  • Review MTD Data: Re-evaluate the data from the Maximum Tolerated Dose study to ensure the current dose is within the safe range.

Quantitative Data Summary

ParameterResult
K-1490 IC50 (in vitro) 50 nM
Maximum Tolerated Dose (MTD) in Mice 100 mg/kg (Oral, QD)
Tumor Growth Inhibition (TGI) at MTD 65%

Experimental Protocols

Protocol: Xenograft Tumor Model in Nude Mice
  • Cell Culture: Culture human renal cell carcinoma cells (e.g., A498) under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Treatment: Administer K-1490 or vehicle control according to the predetermined dosing schedule.

  • Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

Protocol: Pharmacodynamic (PD) Marker Analysis
  • Tissue Collection: At various time points after the final dose, euthanize a subset of animals from each treatment group.

  • Tumor Excision: Immediately excise the tumors and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC).

  • Western Blot Analysis: Homogenize frozen tumor samples and perform Western blotting to assess the phosphorylation status or expression level of the target of K-1490.

  • Immunohistochemistry (IHC): Process formalin-fixed, paraffin-embedded tumor sections for IHC staining of the target protein and downstream signaling molecules.

Signaling Pathway

The hypothetical mechanism of action for K-1490 is the inhibition of a key kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in renal cell carcinoma.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation K1490 K-1490 K1490->PI3K inhibits

Caption: Hypothetical K-1490 inhibition of the PI3K/AKT/mTOR pathway.

Technical Support Center: Improving the Efficacy of K-1490 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research and drug development professionals. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in tumor growth inhibition with K-1490 treatment in our xenograft mouse model. What are the potential causes and troubleshooting steps?

A1: High variability in in-vivo efficacy studies is a common challenge. Several factors can contribute to this issue:

  • Animal Health and Handling: Ensure all animals are of a similar age, weight, and health status at the start of the study. Consistent and gentle handling techniques are crucial to minimize stress, which can impact physiological responses and tumor growth.

  • Tumor Implantation Technique: Inconsistent tumor cell numbers, injection volumes, or implantation sites can lead to significant differences in initial tumor establishment and subsequent growth rates. Standardize the implantation protocol and ensure all personnel are adequately trained.

  • Drug Formulation and Administration: The stability and solubility of K-1490 in the chosen vehicle are critical. Prepare fresh formulations for each administration and ensure accurate dosing based on the most recent body weight measurements. Inconsistent administration (e.g., intraperitoneal vs. subcutaneous) can also affect drug bioavailability.

  • Tumor Heterogeneity: The inherent biological variability of the cancer cell line used can result in different tumor growth rates. Consider using a well-characterized and stable cell line.

Troubleshooting Steps:

  • Refine Animal Selection Criteria: Implement stricter inclusion/exclusion criteria for animals entering the study based on health and weight.

  • Standardize Protocols: Develop and adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the experiment, from animal handling to data collection.

  • Formulation Analysis: Conduct stability and solubility testing of the K-1490 formulation to ensure its integrity throughout the study.

  • Investigate Alternative Dosing Routes: If oral or intraperitoneal administration shows high variability, consider intravenous or subcutaneous routes for more consistent drug exposure.

Q2: What is the recommended dosing schedule for K-1490 in a murine model of renal cell carcinoma?

A2: The optimal dosing schedule for K-1490 will depend on its pharmacokinetic and pharmacodynamic (PK/PD) profile. A general approach to determining this involves:

  • Maximum Tolerated Dose (MTD) Study: To establish the highest dose that can be administered without causing unacceptable toxicity.

  • Pharmacokinetic (PK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) of K-1490. This will inform the dosing frequency required to maintain therapeutic concentrations.

  • Efficacy Studies with Varying Schedules: Once the MTD is known, conduct studies using different dosing regimens (e.g., daily, every other day, weekly) to identify the most effective schedule with an acceptable safety profile.

A starting point for many small molecule inhibitors in murine models is once-daily (QD) oral gavage. However, this must be empirically determined for K-1490.

Troubleshooting Guides

Issue: Suboptimal Tumor Regression

If K-1490 is not inducing the expected level of tumor regression, consider the following troubleshooting workflow:

Caption: Troubleshooting workflow for suboptimal tumor regression.

Issue: Adverse Events and Toxicity

If signs of toxicity (e.g., weight loss, lethargy, ruffled fur) are observed, follow this guide:

  • Immediate Action: Reduce the dose of K-1490 or temporarily halt administration.

  • Monitor Animals Closely: Increase the frequency of animal monitoring to twice daily.

  • Necropsy and Histopathology: For any animals that are euthanized due to toxicity, perform a full necropsy and histopathological analysis of major organs to identify the site and nature of the toxicity.

  • Review MTD Data: Re-evaluate the data from the Maximum Tolerated Dose study to ensure the current dose is within the safe range.

Quantitative Data Summary

ParameterResult
K-1490 IC50 (in vitro) 50 nM
Maximum Tolerated Dose (MTD) in Mice 100 mg/kg (Oral, QD)
Tumor Growth Inhibition (TGI) at MTD 65%

Experimental Protocols

Protocol: Xenograft Tumor Model in Nude Mice
  • Cell Culture: Culture human renal cell carcinoma cells (e.g., A498) under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Treatment: Administer K-1490 or vehicle control according to the predetermined dosing schedule.

  • Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

Protocol: Pharmacodynamic (PD) Marker Analysis
  • Tissue Collection: At various time points after the final dose, euthanize a subset of animals from each treatment group.

  • Tumor Excision: Immediately excise the tumors and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC).

  • Western Blot Analysis: Homogenize frozen tumor samples and perform Western blotting to assess the phosphorylation status or expression level of the target of K-1490.

  • Immunohistochemistry (IHC): Process formalin-fixed, paraffin-embedded tumor sections for IHC staining of the target protein and downstream signaling molecules.

Signaling Pathway

The hypothetical mechanism of action for K-1490 is the inhibition of a key kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in renal cell carcinoma.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation K1490 K-1490 K1490->PI3K inhibits

Caption: Hypothetical K-1490 inhibition of the PI3K/AKT/mTOR pathway.

Technical Support Center: KCA-1490 Protocol Refinement for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KCA-1490, a dual phosphodiesterase 3/4 (PDE3/4) inhibitor. The information provided is based on the known mechanisms of PDE3/4 inhibitors and general best practices for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE3 and PDE4, this compound leads to an increase in intracellular cAMP levels.[1][2][3] This elevation in cAMP can, in turn, activate downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), modulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[4]

Q2: Which cell lines are most suitable for studying the effects of this compound?

A2: The choice of cell line will depend on your specific research question. Based on the function of PDE3 and PDE4, relevant cell lines include:

  • Immune cells: Macrophages (e.g., RAW 264.7), peripheral blood mononuclear cells (PBMCs), and T-lymphocytes are suitable for studying the anti-inflammatory effects of this compound.[3]

  • Airway epithelial and smooth muscle cells: For research related to respiratory diseases like asthma and COPD, cell lines such as A549 or primary human airway smooth muscle cells can be used.

  • Cancer cell lines: Various cancer cell lines can be investigated, as PDE4 inhibitors have shown effects on cancer cell growth. The sensitivity of a particular cancer cell line may depend on its expression level of PDE3A.

  • HEK293 cells: These cells are often used for creating stable cell lines to study specific PDE isoforms.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For optimal stability and performance, it is recommended to prepare a stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). A common stock concentration is 10 mM. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution and store it at -20°C for long-term use. For cell culture experiments, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your experimental setup is low (typically ≤ 0.1%) to prevent solvent-induced cellular artifacts.

Experimental Protocols

General Protocol for Assessing this compound Activity in Cell Culture

This protocol provides a general framework for treating cells with this compound and can be adapted for various downstream assays.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density optimized for your specific cell line to ensure they are in the logarithmic growth phase during the experiment. Allow the cells to adhere and stabilize overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from the stock solution in a complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration, which should be optimized based on your experimental endpoint (e.g., 24, 48, or 72 hours for cell viability assays; shorter times for signaling pathway studies).

  • Downstream Analysis: Following incubation, proceed with your chosen downstream assay, such as a cell viability assay, cAMP measurement, cytokine release assay, or Western blotting.

Key Experimental Methodologies

Below are detailed methodologies for key experiments involving PDE inhibitors like this compound.

Experiment Methodology
Cell Viability Assay Cell Seeding: Plate cells in a 96-well plate. Treatment: Treat cells with a range of this compound concentrations. Assay: Use a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay to determine cell viability according to the manufacturer's instructions. Analysis: Calculate IC50 values from the dose-response curve.
Intracellular cAMP Measurement Pre-treatment: Pre-incubate cells with this compound for 30-60 minutes. Stimulation: Add an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production. Lysis & Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter-based assay.
Cytokine Release Assay (e.g., TNF-α) Cell Seeding: Plate immune cells (e.g., PBMCs) in a 96-well plate. Pre-treatment: Pre-incubate cells with this compound for 1 hour. Stimulation: Add an inflammatory stimulus (e.g., LPS) to induce cytokine release. Supernatant Collection: After 18-24 hours, collect the cell supernatant. Measurement: Measure the concentration of the cytokine of interest using an ELISA kit.
Western Blotting for Signaling Proteins (e.g., Phospho-CREB) Treatment: Treat cells with this compound for the desired time. Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Protein Quantification: Determine the protein concentration of the lysates. Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., phospho-CREB and total CREB). Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Recommended Solution
Compound Instability Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to cells.
Inaccurate Pipetting Use calibrated pipettes and ensure thorough mixing at each dilution step.
Variable Cell Health or Density Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density for all experiments.
Serum Interference Components in fetal bovine serum (FBS) can bind to inhibitors. Consider using a consistent, and if possible, lower serum concentration.
Low or No Activity in Cell-Based Assays Compared to Biochemical Assays
Potential Cause Recommended Solution
Poor Cell Permeability Increase the incubation time to allow for greater compound uptake.
Active Efflux by Cellular Pumps Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.
Cellular Metabolism of the Compound Try using a cell line with lower metabolic activity or shorter incubation times.
High Intracellular ATP (for ATP-competitive inhibitors) Recognize that a decrease in potency from biochemical to cellular assays is common. Optimize the cellular assay conditions to obtain a reliable readout.
Unexpected Cellular Phenotypes (Potential Off-Target Effects)
Potential Cause Recommended Solution
Lack of Specificity at High Concentrations Use the lowest effective concentration of this compound as determined by your dose-response curve. Compare the observed phenotype with that of other, structurally different PDE3/4 inhibitors.
Use of a Negative Control If available, use a structurally similar but inactive analog of this compound as a negative control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by this compound and a general experimental workflow for its characterization.

KCA_1490_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3_4 PDE3/4 cAMP->PDE3_4 PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE3_4->AMP Degrades KCA_1490 This compound KCA_1490->PDE3_4 Inhibits CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Epac->Cellular_Response CREB->Cellular_Response Gene Transcription Experimental_Workflow Start Start Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Dose_Response 2. Dose-Response Assay (e.g., MTT) to find IC50 Cell_Culture->Dose_Response Mechanism_Studies 3. Mechanistic Studies Dose_Response->Mechanism_Studies cAMP_Assay cAMP Level Measurement Mechanism_Studies->cAMP_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Mechanism_Studies->Signaling_Assay Functional_Assay Functional Assay (e.g., Cytokine Release) Mechanism_Studies->Functional_Assay Data_Analysis 4. Data Analysis & Interpretation cAMP_Assay->Data_Analysis Signaling_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: KCA-1490 Protocol Refinement for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KCA-1490, a dual phosphodiesterase 3/4 (PDE3/4) inhibitor. The information provided is based on the known mechanisms of PDE3/4 inhibitors and general best practices for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE3 and PDE4, this compound leads to an increase in intracellular cAMP levels.[1][2][3] This elevation in cAMP can, in turn, activate downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), modulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[4]

Q2: Which cell lines are most suitable for studying the effects of this compound?

A2: The choice of cell line will depend on your specific research question. Based on the function of PDE3 and PDE4, relevant cell lines include:

  • Immune cells: Macrophages (e.g., RAW 264.7), peripheral blood mononuclear cells (PBMCs), and T-lymphocytes are suitable for studying the anti-inflammatory effects of this compound.[3]

  • Airway epithelial and smooth muscle cells: For research related to respiratory diseases like asthma and COPD, cell lines such as A549 or primary human airway smooth muscle cells can be used.

  • Cancer cell lines: Various cancer cell lines can be investigated, as PDE4 inhibitors have shown effects on cancer cell growth. The sensitivity of a particular cancer cell line may depend on its expression level of PDE3A.

  • HEK293 cells: These cells are often used for creating stable cell lines to study specific PDE isoforms.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For optimal stability and performance, it is recommended to prepare a stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO). A common stock concentration is 10 mM. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution and store it at -20°C for long-term use. For cell culture experiments, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your experimental setup is low (typically ≤ 0.1%) to prevent solvent-induced cellular artifacts.

Experimental Protocols

General Protocol for Assessing this compound Activity in Cell Culture

This protocol provides a general framework for treating cells with this compound and can be adapted for various downstream assays.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density optimized for your specific cell line to ensure they are in the logarithmic growth phase during the experiment. Allow the cells to adhere and stabilize overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from the stock solution in a complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration, which should be optimized based on your experimental endpoint (e.g., 24, 48, or 72 hours for cell viability assays; shorter times for signaling pathway studies).

  • Downstream Analysis: Following incubation, proceed with your chosen downstream assay, such as a cell viability assay, cAMP measurement, cytokine release assay, or Western blotting.

Key Experimental Methodologies

Below are detailed methodologies for key experiments involving PDE inhibitors like this compound.

Experiment Methodology
Cell Viability Assay Cell Seeding: Plate cells in a 96-well plate. Treatment: Treat cells with a range of this compound concentrations. Assay: Use a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay to determine cell viability according to the manufacturer's instructions. Analysis: Calculate IC50 values from the dose-response curve.
Intracellular cAMP Measurement Pre-treatment: Pre-incubate cells with this compound for 30-60 minutes. Stimulation: Add an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production. Lysis & Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter-based assay.
Cytokine Release Assay (e.g., TNF-α) Cell Seeding: Plate immune cells (e.g., PBMCs) in a 96-well plate. Pre-treatment: Pre-incubate cells with this compound for 1 hour. Stimulation: Add an inflammatory stimulus (e.g., LPS) to induce cytokine release. Supernatant Collection: After 18-24 hours, collect the cell supernatant. Measurement: Measure the concentration of the cytokine of interest using an ELISA kit.
Western Blotting for Signaling Proteins (e.g., Phospho-CREB) Treatment: Treat cells with this compound for the desired time. Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Protein Quantification: Determine the protein concentration of the lysates. Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., phospho-CREB and total CREB). Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Recommended Solution
Compound Instability Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to cells.
Inaccurate Pipetting Use calibrated pipettes and ensure thorough mixing at each dilution step.
Variable Cell Health or Density Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density for all experiments.
Serum Interference Components in fetal bovine serum (FBS) can bind to inhibitors. Consider using a consistent, and if possible, lower serum concentration.
Low or No Activity in Cell-Based Assays Compared to Biochemical Assays
Potential Cause Recommended Solution
Poor Cell Permeability Increase the incubation time to allow for greater compound uptake.
Active Efflux by Cellular Pumps Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.
Cellular Metabolism of the Compound Try using a cell line with lower metabolic activity or shorter incubation times.
High Intracellular ATP (for ATP-competitive inhibitors) Recognize that a decrease in potency from biochemical to cellular assays is common. Optimize the cellular assay conditions to obtain a reliable readout.
Unexpected Cellular Phenotypes (Potential Off-Target Effects)
Potential Cause Recommended Solution
Lack of Specificity at High Concentrations Use the lowest effective concentration of this compound as determined by your dose-response curve. Compare the observed phenotype with that of other, structurally different PDE3/4 inhibitors.
Use of a Negative Control If available, use a structurally similar but inactive analog of this compound as a negative control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by this compound and a general experimental workflow for its characterization.

KCA_1490_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3_4 PDE3/4 cAMP->PDE3_4 PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE3_4->AMP Degrades KCA_1490 This compound KCA_1490->PDE3_4 Inhibits CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Epac->Cellular_Response CREB->Cellular_Response Gene Transcription Experimental_Workflow Start Start Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Dose_Response 2. Dose-Response Assay (e.g., MTT) to find IC50 Cell_Culture->Dose_Response Mechanism_Studies 3. Mechanistic Studies Dose_Response->Mechanism_Studies cAMP_Assay cAMP Level Measurement Mechanism_Studies->cAMP_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Mechanism_Studies->Signaling_Assay Functional_Assay Functional Assay (e.g., Cytokine Release) Mechanism_Studies->Functional_Assay Data_Analysis 4. Data Analysis & Interpretation cAMP_Assay->Data_Analysis Signaling_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Addressing KCA-1490 Instability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "KCA-1490" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles for handling potentially unstable small molecule compounds in a research setting. Researchers should always refer to any specific handling instructions provided by the compound supplier. The absence of public data on "this compound" suggests it may be a novel, proprietary, or internally coded compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results with this compound in our assays. What could be the cause?

A1: Inconsistent results with a novel compound can stem from several factors related to its stability:

  • Solvent Instability: The compound may be degrading in the solvent used for reconstitution or dilution.

  • Temperature Sensitivity: this compound might be unstable at room temperature or even at 4°C for extended periods.

  • Light Sensitivity: Exposure to light can cause degradation of photosensitive compounds.

  • Oxidative Instability: The compound may be susceptible to oxidation when exposed to air.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: Without specific data for this compound, we recommend the following conservative approach:

  • Solvent Selection: Start with a high-purity, anhydrous solvent in which the compound is known to be soluble (e.g., DMSO, DMF, or ethanol). If solubility is unknown, perform small-scale solubility tests.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume added to your experimental system.

  • Storage Conditions: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: If the compound is suspected to be oxygen-sensitive, consider preparing and aliquoting the solution under an inert gas (e.g., argon or nitrogen).

Q3: How can we assess the stability of this compound under our experimental conditions?

A3: To determine the stability of this compound in your specific experimental setup, you can perform a stability-indicating assay. A common method is to use High-Performance Liquid Chromatography (HPLC):

  • Prepare a fresh solution of this compound and immediately analyze it by HPLC to obtain a baseline peak area and retention time.

  • Incubate the solution under your experimental conditions (e.g., in your cell culture medium at 37°C) for various time points.

  • Analyze the samples at each time point by HPLC. A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity over time Compound degradation in stock solution or experimental medium.Prepare fresh stock solutions from powder for each experiment. Perform a time-course experiment to determine the compound's half-life in your assay medium.
Precipitation of the compound in aqueous buffer or media Poor aqueous solubility.Lower the final concentration of the compound. Use a solubilizing agent (e.g., Pluronic F-68, BSA) if compatible with your assay. Ensure the final solvent concentration is not toxic to your cells.
Inconsistent IC50/EC50 values Variability in compound concentration due to instability or adsorption to plastics.Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Prepare dilutions immediately before use. Verify the concentration of your stock solution spectrophotometrically if an extinction coefficient is known.
Unexpected off-target effects Formation of active degradation products.Use HPLC or LC-MS to check for the presence of degradation products. If present, try to identify them and assess their biological activity.

Experimental Protocols

Protocol 1: Assessing Compound Solubility

  • Objective: To determine a suitable solvent for this compound.

  • Materials: this compound powder, a panel of anhydrous solvents (e.g., DMSO, DMF, Ethanol, Methanol), vortex mixer, microcentrifuge.

  • Procedure:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microfuge tubes.

    • Add a calculated volume of the first solvent to achieve a high concentration (e.g., 10 mM).

    • Vortex vigorously for 2 minutes.

    • Visually inspect for undissolved particles.

    • If not fully dissolved, warm the solution gently (e.g., to 37°C) and vortex again.

    • If the compound remains insoluble, repeat with a lower target concentration or a different solvent.

    • Once a suitable solvent is found, proceed with preparing a stock solution.

Protocol 2: HPLC-Based Stability Assessment

  • Objective: To evaluate the stability of this compound in a specific buffer or cell culture medium.

  • Materials: this compound stock solution, experimental buffer/medium, HPLC system with a suitable column (e.g., C18), appropriate mobile phases.

  • Procedure:

    • Dilute the this compound stock solution to the final experimental concentration in your buffer/medium of interest. This is your t=0 sample.

    • Immediately inject the t=0 sample onto the HPLC and record the chromatogram.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a CO2 incubator).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and analyze it by HPLC.

    • Compare the peak area of the parent this compound peak at each time point to the t=0 sample to determine the percentage of the compound remaining.

Visualizations

As the signaling pathway and experimental workflow for this compound are unknown, a generic troubleshooting workflow is provided below.

A Inconsistent Experimental Results B Check for Compound Instability A->B E Review Experimental Protocol A->E C Assess Solubility B->C D Assess Stability in Solution B->D H Optimize Solvent & Storage C->H G Perform Stability Assay (e.g., HPLC) D->G I Standardize Pipetting & Dilutions E->I J Use Low-Adsorption Plastics E->J F Prepare Fresh Stock Solutions K Problem Resolved F->K G->K H->F I->K J->K

Caption: A logical workflow for troubleshooting inconsistent experimental results with a novel compound.

cluster_preparation Solution Preparation & Storage cluster_experiment Experimental Use A Weigh Compound B Dissolve in Anhydrous Solvent A->B C Create Single-Use Aliquots B->C D Store at -80°C, Protected from Light C->D E Thaw One Aliquot D->E For each experiment F Prepare Final Dilution Immediately Before Use E->F G Add to Assay F->G H Discard Unused Thawed Solution G->H

Caption: A recommended experimental workflow to minimize compound instability.

Technical Support Center: Addressing KCA-1490 Instability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "KCA-1490" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles for handling potentially unstable small molecule compounds in a research setting. Researchers should always refer to any specific handling instructions provided by the compound supplier. The absence of public data on "this compound" suggests it may be a novel, proprietary, or internally coded compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results with this compound in our assays. What could be the cause?

A1: Inconsistent results with a novel compound can stem from several factors related to its stability:

  • Solvent Instability: The compound may be degrading in the solvent used for reconstitution or dilution.

  • Temperature Sensitivity: this compound might be unstable at room temperature or even at 4°C for extended periods.

  • Light Sensitivity: Exposure to light can cause degradation of photosensitive compounds.

  • Oxidative Instability: The compound may be susceptible to oxidation when exposed to air.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: Without specific data for this compound, we recommend the following conservative approach:

  • Solvent Selection: Start with a high-purity, anhydrous solvent in which the compound is known to be soluble (e.g., DMSO, DMF, or ethanol). If solubility is unknown, perform small-scale solubility tests.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume added to your experimental system.

  • Storage Conditions: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: If the compound is suspected to be oxygen-sensitive, consider preparing and aliquoting the solution under an inert gas (e.g., argon or nitrogen).

Q3: How can we assess the stability of this compound under our experimental conditions?

A3: To determine the stability of this compound in your specific experimental setup, you can perform a stability-indicating assay. A common method is to use High-Performance Liquid Chromatography (HPLC):

  • Prepare a fresh solution of this compound and immediately analyze it by HPLC to obtain a baseline peak area and retention time.

  • Incubate the solution under your experimental conditions (e.g., in your cell culture medium at 37°C) for various time points.

  • Analyze the samples at each time point by HPLC. A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity over time Compound degradation in stock solution or experimental medium.Prepare fresh stock solutions from powder for each experiment. Perform a time-course experiment to determine the compound's half-life in your assay medium.
Precipitation of the compound in aqueous buffer or media Poor aqueous solubility.Lower the final concentration of the compound. Use a solubilizing agent (e.g., Pluronic F-68, BSA) if compatible with your assay. Ensure the final solvent concentration is not toxic to your cells.
Inconsistent IC50/EC50 values Variability in compound concentration due to instability or adsorption to plastics.Use low-adsorption polypropylene tubes and pipette tips. Prepare dilutions immediately before use. Verify the concentration of your stock solution spectrophotometrically if an extinction coefficient is known.
Unexpected off-target effects Formation of active degradation products.Use HPLC or LC-MS to check for the presence of degradation products. If present, try to identify them and assess their biological activity.

Experimental Protocols

Protocol 1: Assessing Compound Solubility

  • Objective: To determine a suitable solvent for this compound.

  • Materials: this compound powder, a panel of anhydrous solvents (e.g., DMSO, DMF, Ethanol, Methanol), vortex mixer, microcentrifuge.

  • Procedure:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microfuge tubes.

    • Add a calculated volume of the first solvent to achieve a high concentration (e.g., 10 mM).

    • Vortex vigorously for 2 minutes.

    • Visually inspect for undissolved particles.

    • If not fully dissolved, warm the solution gently (e.g., to 37°C) and vortex again.

    • If the compound remains insoluble, repeat with a lower target concentration or a different solvent.

    • Once a suitable solvent is found, proceed with preparing a stock solution.

Protocol 2: HPLC-Based Stability Assessment

  • Objective: To evaluate the stability of this compound in a specific buffer or cell culture medium.

  • Materials: this compound stock solution, experimental buffer/medium, HPLC system with a suitable column (e.g., C18), appropriate mobile phases.

  • Procedure:

    • Dilute the this compound stock solution to the final experimental concentration in your buffer/medium of interest. This is your t=0 sample.

    • Immediately inject the t=0 sample onto the HPLC and record the chromatogram.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a CO2 incubator).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and analyze it by HPLC.

    • Compare the peak area of the parent this compound peak at each time point to the t=0 sample to determine the percentage of the compound remaining.

Visualizations

As the signaling pathway and experimental workflow for this compound are unknown, a generic troubleshooting workflow is provided below.

A Inconsistent Experimental Results B Check for Compound Instability A->B E Review Experimental Protocol A->E C Assess Solubility B->C D Assess Stability in Solution B->D H Optimize Solvent & Storage C->H G Perform Stability Assay (e.g., HPLC) D->G I Standardize Pipetting & Dilutions E->I J Use Low-Adsorption Plastics E->J F Prepare Fresh Stock Solutions K Problem Resolved F->K G->K H->F I->K J->K

Caption: A logical workflow for troubleshooting inconsistent experimental results with a novel compound.

cluster_preparation Solution Preparation & Storage cluster_experiment Experimental Use A Weigh Compound B Dissolve in Anhydrous Solvent A->B C Create Single-Use Aliquots B->C D Store at -80°C, Protected from Light C->D E Thaw One Aliquot D->E For each experiment F Prepare Final Dilution Immediately Before Use E->F G Add to Assay F->G H Discard Unused Thawed Solution G->H

Caption: A recommended experimental workflow to minimize compound instability.

Navigating KCA-1490 in Cell Culture: A Technical Support Guide to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "KCA-1490": Initial searches for a specific compound designated "this compound" did not yield a known chemical entity. The acronym "KCA" strongly suggests a reference to Potassium Channel Activators . This guide has been developed based on this assumption, providing comprehensive support for researchers working with this class of compounds. Should "this compound" refer to a different molecule, please consult its specific documentation.

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and minimizing the toxicity of Potassium Channel Activators (KCAs) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are Potassium Channel Activators (KCAs) and what is their primary mechanism of action?

A1: Potassium Channel Activators are a class of drugs that open potassium channels in the cell membrane. This opening leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential makes it more difficult for the cell to depolarize, leading to a reduction in cellular excitability. This mechanism is therapeutically exploited for conditions like hypertension, where relaxation of smooth muscle cells is desired.

Q2: Why am I observing toxicity in my cell culture when using a KCA?

A2: While the primary effect of KCAs is often not cytotoxic, toxicity can be observed in cell culture for several reasons:

  • High Concentrations: At concentrations exceeding the therapeutic range, KCAs can induce off-target effects or overwhelm cellular homeostasis, leading to cell death.

  • Solubility Issues: Many KCAs are hydrophobic and have poor aqueous solubility. Precipitation of the compound in the culture medium can lead to inaccurate dosing and physical stress on the cells. The solvent used to dissolve the KCA, typically DMSO, can also be toxic at higher concentrations.

  • Off-Target Effects: At high concentrations, some KCAs may interact with other cellular components, leading to unintended and toxic consequences.

  • Cell Type Specificity: The expression and sensitivity of different potassium channel subtypes vary between cell types. A concentration that is well-tolerated by one cell line may be toxic to another.

Q3: What are the common signs of KCA-induced toxicity in cell culture?

A3: Signs of toxicity can include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment, blebbing).

  • Induction of apoptosis or necrosis.

  • Formation of precipitates in the culture medium.

  • Significant changes in the pH of the culture medium.

Q4: How can I minimize the concentration of DMSO in my experiments?

A4: To reduce DMSO-induced toxicity, aim to keep the final concentration in your culture medium below 0.5%, and ideally below 0.1%. This can be achieved by preparing a high-concentration stock solution of your KCA in DMSO and then performing serial dilutions in your culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with KCAs in cell culture.

Issue Potential Cause Troubleshooting Steps
Precipitate forms in the culture medium upon adding the KCA. 1. Poor aqueous solubility of the KCA. 2. "Solvent shock" from rapid dilution of a concentrated DMSO stock. 3. Interaction with media components.1. Optimize Dissolution: Ensure the KCA is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming or vortexing may help. 2. Serial Dilution: Prepare an intermediate dilution of the KCA in a small volume of serum-containing medium before adding it to the final culture volume. Add the compound dropwise while gently swirling. 3. Reduce Final Concentration: Test a lower concentration range of the KCA. 4. Increase Serum Concentration: If compatible with your experimental design, a higher serum percentage can aid in solubilizing hydrophobic compounds.
Sudden drop in cell viability after KCA treatment. 1. KCA concentration is too high. 2. Cell line is particularly sensitive to the KCA. 3. Solvent (e.g., DMSO) toxicity.1. Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic IC50 value for your specific cell line. Start with a wide range of concentrations. 2. Time-Course Experiment: Assess cell viability at different time points after treatment to understand the kinetics of the toxic effect. 3. Vehicle Control: Ensure you have a vehicle control with the same final concentration of the solvent to rule out solvent-induced toxicity. 4. Select a More Resistant Cell Line: If possible, consider using a cell line known to be less sensitive.
Inconsistent results between experiments. 1. Incomplete dissolution of the KCA. 2. Degradation of the KCA stock solution. 3. Variations in cell seeding density.1. Fresh Stock Solutions: Prepare fresh stock solutions of the KCA for each experiment. 2. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles. 3. Consistent Cell Seeding: Ensure a consistent cell number is seeded for each experiment, as cell density can influence the response to cytotoxic agents.
No observable effect of the KCA, even at high concentrations. 1. KCA is inactive or degraded. 2. The specific potassium channel subtype is not expressed in your cell line. 3. The compound has precipitated out of solution.1. Confirm Compound Activity: If possible, test the activity of your KCA in a well-characterized positive control cell line or assay. 2. Check for Target Expression: Verify the expression of the target potassium channel in your cell line using techniques like RT-PCR or Western blotting. 3. Inspect for Precipitation: Carefully inspect your culture wells under a microscope for any signs of compound precipitation.

Quantitative Data on KCA Cytotoxicity

The following table summarizes available data on the cytotoxic effects (IC50) of various potassium channel modulators in different cell lines. It is important to note that cytotoxicity data for KCAs is not as abundant as for anti-cancer drugs, as their primary therapeutic effect is not cell death. The provided data should be used as a starting point for your own dose-response experiments.

CompoundClassCell LineAssayIncubation TimeIC50 (µM)Reference
NS1643 KCA (hERG activator)MDA-MB-231 (Breast Cancer)Proliferation Assay72h~25[1][2]
NS1643 KCA (hERG activator)SKBr3 (Breast Cancer)Proliferation Assay72h~20[2]
4-Aminopyridine K+ Channel BlockerMCF-7 (Breast Cancer)Trypan Blue24h4000[3][4]
4-Aminopyridine K+ Channel BlockerL929 (Fibroblast)Trypan Blue24h5000
Diazoxide KCA (KATP opener)A549 (Lung Carcinoma)MTT Assay72h>100
Pinacidil KCA (KATP opener)HeLa (Cervical Cancer)MTT Assay72h>100
Levcromakalim KCA (KATP opener)MCF-7 (Breast Cancer)MTT Assay72h>100

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, assay type, incubation time). This table provides approximate values and should be used for guidance only.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of a KCA using the MTT Assay

This protocol outlines the steps to determine the concentration of a KCA that inhibits the metabolic activity of a cell culture by 50%.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Potassium Channel Activator (KCA)

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 1000X stock solution of your KCA in DMSO.

    • Perform serial dilutions of the KCA stock solution in complete medium to create a range of 2X working concentrations. It is recommended to use a wide concentration range initially (e.g., 0.1 µM to 1000 µM).

    • Prepare a 2X vehicle control (medium with the same final concentration of DMSO as the highest KCA concentration).

    • Remove the old medium from the cells and add 100 µL of the 2X KCA working solutions or the 2X vehicle control to the appropriate wells.

    • Include wells with untreated cells (medium only) as a negative control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the KCA concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: LDH Release Assay for Measuring Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Potassium Channel Activator (KCA)

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to seed the cells and treat them with a range of KCA concentrations and controls.

    • Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of wells about 45 minutes before the end of the incubation period.

  • Incubation:

    • Incubate the plate for the desired exposure time.

  • LDH Assay:

    • After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength using a plate reader.

    • Calculate the percentage of cytotoxicity for each KCA concentration using the formula provided in the kit's manual, which typically normalizes the data to the spontaneous LDH release (untreated cells) and the maximum LDH release (lysed cells).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to KCA activity and toxicity assessment.

KCA_Mechanism_of_Action cluster_membrane Cell Membrane KCA Potassium Channel Activator (KCA) K_Channel Potassium Channel KCA->K_Channel Binds to and opens K_efflux K+ Efflux K_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Figure 1: General mechanism of action of Potassium Channel Activators (KCAs).

KCA_Toxicity_Pathway High_KCA High Concentration of KCA Off_Target Off-Target Effects High_KCA->Off_Target Mitochondrial_Stress Mitochondrial Stress High_KCA->Mitochondrial_Stress Apoptosis_Pathway Apoptosis Signaling Pathway Activation Off_Target->Apoptosis_Pathway ROS Increased Reactive Oxygen Species (ROS) Mitochondrial_Stress->ROS ROS->Apoptosis_Pathway Caspase_Activation Caspase-3 Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Figure 2: Potential signaling pathway for KCA-induced toxicity at high concentrations.

Figure 3: A troubleshooting workflow for addressing KCA toxicity in cell culture.

References

Navigating KCA-1490 in Cell Culture: A Technical Support Guide to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "KCA-1490": Initial searches for a specific compound designated "this compound" did not yield a known chemical entity. The acronym "KCA" strongly suggests a reference to Potassium Channel Activators . This guide has been developed based on this assumption, providing comprehensive support for researchers working with this class of compounds. Should "this compound" refer to a different molecule, please consult its specific documentation.

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and minimizing the toxicity of Potassium Channel Activators (KCAs) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are Potassium Channel Activators (KCAs) and what is their primary mechanism of action?

A1: Potassium Channel Activators are a class of drugs that open potassium channels in the cell membrane. This opening leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential makes it more difficult for the cell to depolarize, leading to a reduction in cellular excitability. This mechanism is therapeutically exploited for conditions like hypertension, where relaxation of smooth muscle cells is desired.

Q2: Why am I observing toxicity in my cell culture when using a KCA?

A2: While the primary effect of KCAs is often not cytotoxic, toxicity can be observed in cell culture for several reasons:

  • High Concentrations: At concentrations exceeding the therapeutic range, KCAs can induce off-target effects or overwhelm cellular homeostasis, leading to cell death.

  • Solubility Issues: Many KCAs are hydrophobic and have poor aqueous solubility. Precipitation of the compound in the culture medium can lead to inaccurate dosing and physical stress on the cells. The solvent used to dissolve the KCA, typically DMSO, can also be toxic at higher concentrations.

  • Off-Target Effects: At high concentrations, some KCAs may interact with other cellular components, leading to unintended and toxic consequences.

  • Cell Type Specificity: The expression and sensitivity of different potassium channel subtypes vary between cell types. A concentration that is well-tolerated by one cell line may be toxic to another.

Q3: What are the common signs of KCA-induced toxicity in cell culture?

A3: Signs of toxicity can include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment, blebbing).

  • Induction of apoptosis or necrosis.

  • Formation of precipitates in the culture medium.

  • Significant changes in the pH of the culture medium.

Q4: How can I minimize the concentration of DMSO in my experiments?

A4: To reduce DMSO-induced toxicity, aim to keep the final concentration in your culture medium below 0.5%, and ideally below 0.1%. This can be achieved by preparing a high-concentration stock solution of your KCA in DMSO and then performing serial dilutions in your culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with KCAs in cell culture.

Issue Potential Cause Troubleshooting Steps
Precipitate forms in the culture medium upon adding the KCA. 1. Poor aqueous solubility of the KCA. 2. "Solvent shock" from rapid dilution of a concentrated DMSO stock. 3. Interaction with media components.1. Optimize Dissolution: Ensure the KCA is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming or vortexing may help. 2. Serial Dilution: Prepare an intermediate dilution of the KCA in a small volume of serum-containing medium before adding it to the final culture volume. Add the compound dropwise while gently swirling. 3. Reduce Final Concentration: Test a lower concentration range of the KCA. 4. Increase Serum Concentration: If compatible with your experimental design, a higher serum percentage can aid in solubilizing hydrophobic compounds.
Sudden drop in cell viability after KCA treatment. 1. KCA concentration is too high. 2. Cell line is particularly sensitive to the KCA. 3. Solvent (e.g., DMSO) toxicity.1. Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic IC50 value for your specific cell line. Start with a wide range of concentrations. 2. Time-Course Experiment: Assess cell viability at different time points after treatment to understand the kinetics of the toxic effect. 3. Vehicle Control: Ensure you have a vehicle control with the same final concentration of the solvent to rule out solvent-induced toxicity. 4. Select a More Resistant Cell Line: If possible, consider using a cell line known to be less sensitive.
Inconsistent results between experiments. 1. Incomplete dissolution of the KCA. 2. Degradation of the KCA stock solution. 3. Variations in cell seeding density.1. Fresh Stock Solutions: Prepare fresh stock solutions of the KCA for each experiment. 2. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles. 3. Consistent Cell Seeding: Ensure a consistent cell number is seeded for each experiment, as cell density can influence the response to cytotoxic agents.
No observable effect of the KCA, even at high concentrations. 1. KCA is inactive or degraded. 2. The specific potassium channel subtype is not expressed in your cell line. 3. The compound has precipitated out of solution.1. Confirm Compound Activity: If possible, test the activity of your KCA in a well-characterized positive control cell line or assay. 2. Check for Target Expression: Verify the expression of the target potassium channel in your cell line using techniques like RT-PCR or Western blotting. 3. Inspect for Precipitation: Carefully inspect your culture wells under a microscope for any signs of compound precipitation.

Quantitative Data on KCA Cytotoxicity

The following table summarizes available data on the cytotoxic effects (IC50) of various potassium channel modulators in different cell lines. It is important to note that cytotoxicity data for KCAs is not as abundant as for anti-cancer drugs, as their primary therapeutic effect is not cell death. The provided data should be used as a starting point for your own dose-response experiments.

CompoundClassCell LineAssayIncubation TimeIC50 (µM)Reference
NS1643 KCA (hERG activator)MDA-MB-231 (Breast Cancer)Proliferation Assay72h~25[1][2]
NS1643 KCA (hERG activator)SKBr3 (Breast Cancer)Proliferation Assay72h~20[2]
4-Aminopyridine K+ Channel BlockerMCF-7 (Breast Cancer)Trypan Blue24h4000[3][4]
4-Aminopyridine K+ Channel BlockerL929 (Fibroblast)Trypan Blue24h5000
Diazoxide KCA (KATP opener)A549 (Lung Carcinoma)MTT Assay72h>100
Pinacidil KCA (KATP opener)HeLa (Cervical Cancer)MTT Assay72h>100
Levcromakalim KCA (KATP opener)MCF-7 (Breast Cancer)MTT Assay72h>100

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, assay type, incubation time). This table provides approximate values and should be used for guidance only.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of a KCA using the MTT Assay

This protocol outlines the steps to determine the concentration of a KCA that inhibits the metabolic activity of a cell culture by 50%.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Potassium Channel Activator (KCA)

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 1000X stock solution of your KCA in DMSO.

    • Perform serial dilutions of the KCA stock solution in complete medium to create a range of 2X working concentrations. It is recommended to use a wide concentration range initially (e.g., 0.1 µM to 1000 µM).

    • Prepare a 2X vehicle control (medium with the same final concentration of DMSO as the highest KCA concentration).

    • Remove the old medium from the cells and add 100 µL of the 2X KCA working solutions or the 2X vehicle control to the appropriate wells.

    • Include wells with untreated cells (medium only) as a negative control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the KCA concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: LDH Release Assay for Measuring Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Potassium Channel Activator (KCA)

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to seed the cells and treat them with a range of KCA concentrations and controls.

    • Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of wells about 45 minutes before the end of the incubation period.

  • Incubation:

    • Incubate the plate for the desired exposure time.

  • LDH Assay:

    • After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength using a plate reader.

    • Calculate the percentage of cytotoxicity for each KCA concentration using the formula provided in the kit's manual, which typically normalizes the data to the spontaneous LDH release (untreated cells) and the maximum LDH release (lysed cells).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to KCA activity and toxicity assessment.

KCA_Mechanism_of_Action cluster_membrane Cell Membrane KCA Potassium Channel Activator (KCA) K_Channel Potassium Channel KCA->K_Channel Binds to and opens K_efflux K+ Efflux K_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Figure 1: General mechanism of action of Potassium Channel Activators (KCAs).

KCA_Toxicity_Pathway High_KCA High Concentration of KCA Off_Target Off-Target Effects High_KCA->Off_Target Mitochondrial_Stress Mitochondrial Stress High_KCA->Mitochondrial_Stress Apoptosis_Pathway Apoptosis Signaling Pathway Activation Off_Target->Apoptosis_Pathway ROS Increased Reactive Oxygen Species (ROS) Mitochondrial_Stress->ROS ROS->Apoptosis_Pathway Caspase_Activation Caspase-3 Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Figure 2: Potential signaling pathway for KCA-induced toxicity at high concentrations.

Figure 3: A troubleshooting workflow for addressing KCA toxicity in cell culture.

References

Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Our comprehensive search for "KCA-1490" in scientific and research databases has not yielded any information on a compound with this designation. The search results primarily point to unrelated products, including a tractor service manual and a panic device. It is possible that "this compound" is an internal compound name not yet in the public domain, or that there may be a typographical error in the designation.

The following troubleshooting guide is based on common issues encountered with compounds that modulate ion channels, such as the KCa (calcium-activated potassium) channel activators mentioned in related literature. Should you be working with a different class of compound, please specify, and we will tailor our guidance accordingly.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower-than-expected potency for our compound in our cellular assay. What could be the cause?

A1: Several factors can contribute to lower-than-expected potency. Consider the following:

  • Compound Stability: Ensure the compound is stable in your assay medium. Degradation over the course of the experiment will lead to a decrease in the effective concentration. A stability test using HPLC-MS analysis of the compound in the assay buffer over time is recommended.

  • Solubility: Poor solubility can lead to the compound precipitating out of solution, effectively lowering its concentration. Visually inspect for precipitation and consider using a solubility-enhancing excipient if necessary.

  • Off-Target Effects: The compound may be interacting with other cellular components, reducing its availability to bind to the intended target.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect pH, temperature, or ion concentrations, can affect both the target and the compound's activity.

Q2: Our compound shows high efficacy in biochemical assays but has no effect in cell-based assays. What steps should we take?

A2: This is a common challenge when transitioning from a cell-free to a cellular environment. Here are potential reasons and troubleshooting steps:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Consider performing a cell permeability assay (e.g., PAMPA) or modifying the compound to improve its lipophilicity.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubation with a known efflux pump inhibitor can help to test this possibility.

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form. An LC-MS/MS analysis of cell lysates after incubation with the compound can identify potential metabolites.

Troubleshooting Guides

Guide 1: Investigating Unexpected Off-Target Activity

If you suspect your compound is hitting unintended targets, a systematic approach is necessary to identify them.

Experimental Workflow for Off-Target Profiling:

G start Unexpected Phenotype Observed target_profiling Perform Broad Target Profiling (e.g., Kinase Panel, GPCR Panel) start->target_profiling data_analysis Analyze Profiling Data for Significant Off-Target Hits target_profiling->data_analysis pathway_analysis Conduct Pathway Analysis on Confirmed Off-Targets data_analysis->pathway_analysis validation Validate Off-Target Engagement in Cellular Assays pathway_analysis->validation conclusion Identify Pathway Responsible for Unexpected Phenotype validation->conclusion

Caption: Workflow for identifying unintended molecular targets.

Experimental Protocol: Kinase Profiling

A common approach for identifying off-target kinase interactions is to use a commercial kinase panel screening service.

  • Compound Submission: Prepare your compound at a stock concentration of 10 mM in 100% DMSO. Submit the required volume to the service provider.

  • Assay Format: The service will typically perform radiometric or fluorescence-based assays using a panel of recombinant kinases. Your compound will be tested at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The results will be provided as percent inhibition for each kinase at the tested concentrations. A "hit" is typically defined as a kinase with >50% inhibition at 10 µM.

  • Follow-up: For any significant hits, it is crucial to determine the IC50 value through a dose-response experiment to confirm the potency of the off-target interaction.

Guide 2: Addressing Issues with Assay Reproducibility

Inconsistent results can be a significant roadblock. This guide provides a logical flow for troubleshooting.

Logical Flow for Troubleshooting Reproducibility:

G start Inconsistent Results reagents Check Reagent Quality and Preparation start->reagents Step 1 instrumentation Verify Instrument Calibration and Performance reagents->instrumentation Step 2 protocol Review Experimental Protocol for Ambiguities instrumentation->protocol Step 3 operator Assess Operator Variability protocol->operator Step 4 end Consistent Results operator->end

Caption: A step-by-step guide to troubleshooting assay reproducibility.

Quantitative Data Summary

While we do not have data for "this compound," the following table illustrates how you might present data for a hypothetical KCa channel activator, "Compound X," compared to a known activator like SKA-31.

ParameterCompound XSKA-31 (Reference)
EC50 (KCa3.1) 150 nM100 nM
EC50 (KCa2.2) > 10 µM300 nM
Maximal Activation 95%100%
Aqueous Solubility 5 µM20 µM
Caco-2 Permeability 1 x 10⁻⁶ cm/s5 x 10⁻⁶ cm/s

This table provides a clear and concise comparison of key parameters, allowing for a quick assessment of the compound's properties.

Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Our comprehensive search for "KCA-1490" in scientific and research databases has not yielded any information on a compound with this designation. The search results primarily point to unrelated products, including a tractor service manual and a panic device. It is possible that "this compound" is an internal compound name not yet in the public domain, or that there may be a typographical error in the designation.

The following troubleshooting guide is based on common issues encountered with compounds that modulate ion channels, such as the KCa (calcium-activated potassium) channel activators mentioned in related literature. Should you be working with a different class of compound, please specify, and we will tailor our guidance accordingly.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower-than-expected potency for our compound in our cellular assay. What could be the cause?

A1: Several factors can contribute to lower-than-expected potency. Consider the following:

  • Compound Stability: Ensure the compound is stable in your assay medium. Degradation over the course of the experiment will lead to a decrease in the effective concentration. A stability test using HPLC-MS analysis of the compound in the assay buffer over time is recommended.

  • Solubility: Poor solubility can lead to the compound precipitating out of solution, effectively lowering its concentration. Visually inspect for precipitation and consider using a solubility-enhancing excipient if necessary.

  • Off-Target Effects: The compound may be interacting with other cellular components, reducing its availability to bind to the intended target.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect pH, temperature, or ion concentrations, can affect both the target and the compound's activity.

Q2: Our compound shows high efficacy in biochemical assays but has no effect in cell-based assays. What steps should we take?

A2: This is a common challenge when transitioning from a cell-free to a cellular environment. Here are potential reasons and troubleshooting steps:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Consider performing a cell permeability assay (e.g., PAMPA) or modifying the compound to improve its lipophilicity.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubation with a known efflux pump inhibitor can help to test this possibility.

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form. An LC-MS/MS analysis of cell lysates after incubation with the compound can identify potential metabolites.

Troubleshooting Guides

Guide 1: Investigating Unexpected Off-Target Activity

If you suspect your compound is hitting unintended targets, a systematic approach is necessary to identify them.

Experimental Workflow for Off-Target Profiling:

G start Unexpected Phenotype Observed target_profiling Perform Broad Target Profiling (e.g., Kinase Panel, GPCR Panel) start->target_profiling data_analysis Analyze Profiling Data for Significant Off-Target Hits target_profiling->data_analysis pathway_analysis Conduct Pathway Analysis on Confirmed Off-Targets data_analysis->pathway_analysis validation Validate Off-Target Engagement in Cellular Assays pathway_analysis->validation conclusion Identify Pathway Responsible for Unexpected Phenotype validation->conclusion

Caption: Workflow for identifying unintended molecular targets.

Experimental Protocol: Kinase Profiling

A common approach for identifying off-target kinase interactions is to use a commercial kinase panel screening service.

  • Compound Submission: Prepare your compound at a stock concentration of 10 mM in 100% DMSO. Submit the required volume to the service provider.

  • Assay Format: The service will typically perform radiometric or fluorescence-based assays using a panel of recombinant kinases. Your compound will be tested at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The results will be provided as percent inhibition for each kinase at the tested concentrations. A "hit" is typically defined as a kinase with >50% inhibition at 10 µM.

  • Follow-up: For any significant hits, it is crucial to determine the IC50 value through a dose-response experiment to confirm the potency of the off-target interaction.

Guide 2: Addressing Issues with Assay Reproducibility

Inconsistent results can be a significant roadblock. This guide provides a logical flow for troubleshooting.

Logical Flow for Troubleshooting Reproducibility:

G start Inconsistent Results reagents Check Reagent Quality and Preparation start->reagents Step 1 instrumentation Verify Instrument Calibration and Performance reagents->instrumentation Step 2 protocol Review Experimental Protocol for Ambiguities instrumentation->protocol Step 3 operator Assess Operator Variability protocol->operator Step 4 end Consistent Results operator->end

Caption: A step-by-step guide to troubleshooting assay reproducibility.

Quantitative Data Summary

While we do not have data for "this compound," the following table illustrates how you might present data for a hypothetical KCa channel activator, "Compound X," compared to a known activator like SKA-31.

ParameterCompound XSKA-31 (Reference)
EC50 (KCa3.1) 150 nM100 nM
EC50 (KCa2.2) > 10 µM300 nM
Maximal Activation 95%100%
Aqueous Solubility 5 µM20 µM
Caco-2 Permeability 1 x 10⁻⁶ cm/s5 x 10⁻⁶ cm/s

This table provides a clear and concise comparison of key parameters, allowing for a quick assessment of the compound's properties.

KCA-1490 Experimental Controls and Best Practices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support information for "KCA-1490" is based on the established knowledge of well-characterized KRAS G12C inhibitors, such as Sotorasib and Adagrasib. "this compound" is considered a representative covalent inhibitor of the KRAS G12C mutant protein for the purposes of this guide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4][5] The KRAS protein acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and division. The G12C mutation in the KRAS gene results in a constitutively active protein that drives uncontrolled cell proliferation. This compound specifically binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state. This prevents downstream signaling through pathways like the MAPK and PI3K-AKT cascades, thereby inhibiting cancer cell growth.

Q2: How can I confirm that this compound is engaging with its target in my cellular model?

A2: Target engagement can be confirmed by observing a decrease in the phosphorylation of downstream effector proteins in the KRAS signaling pathway. A common method is to perform a Western blot to measure the levels of phosphorylated ERK (pERK) relative to total ERK. A significant reduction in the pERK/total ERK ratio after treatment with this compound indicates successful target engagement. Additionally, mass spectrometry-based proteomics can be used to directly detect the covalent modification of the KRAS G12C protein by the inhibitor.

Q3: Why am I observing a decrease in the potency of this compound when I switch from 2D to 3D cell culture models?

A3: This is a frequently observed phenomenon. 3D culture models, such as spheroids or organoids, more closely mimic the in vivo tumor microenvironment. The decreased potency can be attributed to several factors, including limited drug penetration into the denser 3D structure, altered cellular states (e.g., different proliferation rates), and the upregulation of drug resistance pathways in the 3D environment.

Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors like this compound?

A4: Resistance to KRAS G12C inhibitors can arise through several mechanisms. These can be broadly categorized as "on-target" (related to the KRAS protein itself) or "off-target" (involving other signaling pathways).

  • On-target mechanisms include secondary mutations in the KRAS gene that prevent the inhibitor from binding effectively, or amplification of the KRAS G12C allele.

  • Off-target mechanisms often involve the activation of alternative signaling pathways that bypass the need for KRAS signaling. This can include mutations or amplification of other receptor tyrosine kinases (RTKs) like EGFR or MET, or mutations in downstream signaling molecules such as BRAF or MEK. Epithelial-to-mesenchymal transition (EMT) has also been identified as a resistance mechanism.

Q5: What are appropriate positive and negative controls for my experiments with this compound?

A5:

  • Positive Control: A well-characterized KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) that has shown sensitivity to KRAS G12C inhibitors.

  • Negative Control: A cell line with wild-type KRAS or a different KRAS mutation (e.g., KRAS G12D) to demonstrate the selectivity of this compound for the G12C mutation.

  • Vehicle Control: Treating cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) is crucial to control for any effects of the solvent itself.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments Cell line instability (genetic drift, passage number), variations in cell seeding density, inhibitor degradation.Use cells within a defined low passage number range. Standardize cell seeding protocols. Prepare fresh inhibitor dilutions for each experiment and aliquot stock solutions to minimize freeze-thaw cycles.
High background in Western blots for pERK Non-specific antibody binding, insufficient washing, or blocking.Optimize primary antibody concentration. Increase the number and duration of wash steps. Use a high-quality, specific primary antibody and optimize blocking conditions.
No dose-dependent effect observed in cell viability assays Inhibitor instability, incorrect concentration, or intrinsic cell line resistance.Confirm the concentration of your stock solution. Prepare fresh dilutions for each experiment. Test a wider range of concentrations. Use a known sensitive cell line as a positive control.
Rebound in pERK signaling after initial inhibition Feedback reactivation of upstream signaling pathways, such as receptor tyrosine kinases (RTKs).This is a known biological response. Consider combination therapies with inhibitors of upstream signaling molecules like EGFR or SHP2.
Discrepancy between in vitro and in vivo efficacy Poor pharmacokinetic properties of the inhibitor, tumor microenvironment factors, or development of in vivo-specific resistance mechanisms.Evaluate the pharmacokinetic properties of this compound. Consider using more complex in vitro models (e.g., co-cultures with stromal cells) to better mimic the in vivo environment.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding:

    • Trypsinize and count cells of the desired KRAS G12C mutant cell line.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells.

    • Include wells for vehicle control (e.g., DMSO) and a no-cell control for background luminescence.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle control to determine the percentage of viable cells.

    • Plot the results as a dose-response curve and calculate the IC50 value using appropriate software.

Protocol 2: Western Blot for pERK/Total ERK
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations for the desired time (e.g., 2-4 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane.

    • Visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the pERK signal to the total ERK signal and a loading control (e.g., GAPDH or α-Tubulin).

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras RAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation KCA1490 This compound KCA1490->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture 1. Culture KRAS G12C and Control Cell Lines start->cell_culture seeding 2. Seed Cells in Multi-well Plates cell_culture->seeding treatment 3. Treat with this compound (Dose-Response) seeding->treatment incubation 4. Incubate for Specified Duration treatment->incubation assay 5. Perform Endpoint Assay incubation->assay viability Cell Viability (e.g., CTG) assay->viability western Western Blot (pERK/ERK) assay->western imaging Microscopy/ Phenotypic Analysis assay->imaging data_analysis 6. Data Acquisition and Analysis end End data_analysis->end viability->data_analysis western->data_analysis imaging->data_analysis

Caption: General experimental workflow for evaluating this compound in cell-based assays.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance KCA1490 This compound Treatment KRAS_Inhibition KRAS G12C Inhibition KCA1490->KRAS_Inhibition Resistance Drug Resistance KRAS_Inhibition->Resistance Secondary_Mutation Secondary KRAS Mutations Resistance->Secondary_Mutation leads to Amplification KRAS G12C Amplification Resistance->Amplification leads to Bypass_Signaling Bypass Signaling (e.g., BRAF, NRAS) Resistance->Bypass_Signaling leads to Upstream_Activation Upstream Reactivation (e.g., EGFR, MET) Resistance->Upstream_Activation leads to EMT Epithelial-Mesenchymal Transition (EMT) Resistance->EMT leads to

Caption: Logical overview of on-target and off-target resistance mechanisms to this compound.

Quantitative Data Summary

The following tables summarize preclinical and clinical data for the representative KRAS G12C inhibitors, Sotorasib and Adagrasib, to provide a reference for expected experimental outcomes.

Table 1: Preclinical Activity of KRAS G12C Inhibitors in Cancer Cell Lines
Cell LineCancer TypeSotorasib IC50 (nM)Adagrasib IC50 (nM)
NCI-H358NSCLC~5~7
MIA PaCa-2Pancreatic~8~10
SW1573NSCLC~6~9
H2122NSCLC~3~5

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated NSCLC
Parameter Sotorasib (CodeBreaK 100 & 200) Adagrasib (KRYSTAL-1 & 12)
Objective Response Rate (ORR) 28-41%32-43%
Median Progression-Free Survival (mPFS) 5.6 - 6.8 months5.5 - 6.5 months
Median Overall Survival (mOS) 12.5 months12.6 months

Data compiled from clinical trials in previously treated patients with advanced non-small cell lung cancer (NSCLC).

References

KCA-1490 Experimental Controls and Best Practices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support information for "KCA-1490" is based on the established knowledge of well-characterized KRAS G12C inhibitors, such as Sotorasib and Adagrasib. "this compound" is considered a representative covalent inhibitor of the KRAS G12C mutant protein for the purposes of this guide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4][5] The KRAS protein acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and division. The G12C mutation in the KRAS gene results in a constitutively active protein that drives uncontrolled cell proliferation. This compound specifically binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state. This prevents downstream signaling through pathways like the MAPK and PI3K-AKT cascades, thereby inhibiting cancer cell growth.

Q2: How can I confirm that this compound is engaging with its target in my cellular model?

A2: Target engagement can be confirmed by observing a decrease in the phosphorylation of downstream effector proteins in the KRAS signaling pathway. A common method is to perform a Western blot to measure the levels of phosphorylated ERK (pERK) relative to total ERK. A significant reduction in the pERK/total ERK ratio after treatment with this compound indicates successful target engagement. Additionally, mass spectrometry-based proteomics can be used to directly detect the covalent modification of the KRAS G12C protein by the inhibitor.

Q3: Why am I observing a decrease in the potency of this compound when I switch from 2D to 3D cell culture models?

A3: This is a frequently observed phenomenon. 3D culture models, such as spheroids or organoids, more closely mimic the in vivo tumor microenvironment. The decreased potency can be attributed to several factors, including limited drug penetration into the denser 3D structure, altered cellular states (e.g., different proliferation rates), and the upregulation of drug resistance pathways in the 3D environment.

Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors like this compound?

A4: Resistance to KRAS G12C inhibitors can arise through several mechanisms. These can be broadly categorized as "on-target" (related to the KRAS protein itself) or "off-target" (involving other signaling pathways).

  • On-target mechanisms include secondary mutations in the KRAS gene that prevent the inhibitor from binding effectively, or amplification of the KRAS G12C allele.

  • Off-target mechanisms often involve the activation of alternative signaling pathways that bypass the need for KRAS signaling. This can include mutations or amplification of other receptor tyrosine kinases (RTKs) like EGFR or MET, or mutations in downstream signaling molecules such as BRAF or MEK. Epithelial-to-mesenchymal transition (EMT) has also been identified as a resistance mechanism.

Q5: What are appropriate positive and negative controls for my experiments with this compound?

A5:

  • Positive Control: A well-characterized KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) that has shown sensitivity to KRAS G12C inhibitors.

  • Negative Control: A cell line with wild-type KRAS or a different KRAS mutation (e.g., KRAS G12D) to demonstrate the selectivity of this compound for the G12C mutation.

  • Vehicle Control: Treating cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) is crucial to control for any effects of the solvent itself.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments Cell line instability (genetic drift, passage number), variations in cell seeding density, inhibitor degradation.Use cells within a defined low passage number range. Standardize cell seeding protocols. Prepare fresh inhibitor dilutions for each experiment and aliquot stock solutions to minimize freeze-thaw cycles.
High background in Western blots for pERK Non-specific antibody binding, insufficient washing, or blocking.Optimize primary antibody concentration. Increase the number and duration of wash steps. Use a high-quality, specific primary antibody and optimize blocking conditions.
No dose-dependent effect observed in cell viability assays Inhibitor instability, incorrect concentration, or intrinsic cell line resistance.Confirm the concentration of your stock solution. Prepare fresh dilutions for each experiment. Test a wider range of concentrations. Use a known sensitive cell line as a positive control.
Rebound in pERK signaling after initial inhibition Feedback reactivation of upstream signaling pathways, such as receptor tyrosine kinases (RTKs).This is a known biological response. Consider combination therapies with inhibitors of upstream signaling molecules like EGFR or SHP2.
Discrepancy between in vitro and in vivo efficacy Poor pharmacokinetic properties of the inhibitor, tumor microenvironment factors, or development of in vivo-specific resistance mechanisms.Evaluate the pharmacokinetic properties of this compound. Consider using more complex in vitro models (e.g., co-cultures with stromal cells) to better mimic the in vivo environment.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding:

    • Trypsinize and count cells of the desired KRAS G12C mutant cell line.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells.

    • Include wells for vehicle control (e.g., DMSO) and a no-cell control for background luminescence.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle control to determine the percentage of viable cells.

    • Plot the results as a dose-response curve and calculate the IC50 value using appropriate software.

Protocol 2: Western Blot for pERK/Total ERK
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations for the desired time (e.g., 2-4 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane.

    • Visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the pERK signal to the total ERK signal and a loading control (e.g., GAPDH or α-Tubulin).

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras RAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation KCA1490 This compound KCA1490->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture 1. Culture KRAS G12C and Control Cell Lines start->cell_culture seeding 2. Seed Cells in Multi-well Plates cell_culture->seeding treatment 3. Treat with this compound (Dose-Response) seeding->treatment incubation 4. Incubate for Specified Duration treatment->incubation assay 5. Perform Endpoint Assay incubation->assay viability Cell Viability (e.g., CTG) assay->viability western Western Blot (pERK/ERK) assay->western imaging Microscopy/ Phenotypic Analysis assay->imaging data_analysis 6. Data Acquisition and Analysis end End data_analysis->end viability->data_analysis western->data_analysis imaging->data_analysis

Caption: General experimental workflow for evaluating this compound in cell-based assays.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance KCA1490 This compound Treatment KRAS_Inhibition KRAS G12C Inhibition KCA1490->KRAS_Inhibition Resistance Drug Resistance KRAS_Inhibition->Resistance Secondary_Mutation Secondary KRAS Mutations Resistance->Secondary_Mutation leads to Amplification KRAS G12C Amplification Resistance->Amplification leads to Bypass_Signaling Bypass Signaling (e.g., BRAF, NRAS) Resistance->Bypass_Signaling leads to Upstream_Activation Upstream Reactivation (e.g., EGFR, MET) Resistance->Upstream_Activation leads to EMT Epithelial-Mesenchymal Transition (EMT) Resistance->EMT leads to

Caption: Logical overview of on-target and off-target resistance mechanisms to this compound.

Quantitative Data Summary

The following tables summarize preclinical and clinical data for the representative KRAS G12C inhibitors, Sotorasib and Adagrasib, to provide a reference for expected experimental outcomes.

Table 1: Preclinical Activity of KRAS G12C Inhibitors in Cancer Cell Lines
Cell LineCancer TypeSotorasib IC50 (nM)Adagrasib IC50 (nM)
NCI-H358NSCLC~5~7
MIA PaCa-2Pancreatic~8~10
SW1573NSCLC~6~9
H2122NSCLC~3~5

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated NSCLC
Parameter Sotorasib (CodeBreaK 100 & 200) Adagrasib (KRYSTAL-1 & 12)
Objective Response Rate (ORR) 28-41%32-43%
Median Progression-Free Survival (mPFS) 5.6 - 6.8 months5.5 - 6.5 months
Median Overall Survival (mOS) 12.5 months12.6 months

Data compiled from clinical trials in previously treated patients with advanced non-small cell lung cancer (NSCLC).

References

Validation & Comparative

Validating the Inhibitory Effect of KCA-1490 on PDE3 and PDE4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of KCA-1490 on phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), benchmarked against other relevant inhibitors. Experimental data is presented to support the validation of this compound as a dual inhibitor. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a comprehensive understanding of its mechanism of action.

Quantitative Inhibitory Activity of this compound and Comparators

The inhibitory potency of this compound against PDE3 and PDE4 has been quantified and compared with other selective and dual PDE inhibitors. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. This compound demonstrates a dual inhibitory profile with notable potency against both PDE3 and PDE4 isoforms.

CompoundTypePDE3A IC50 (nM)PDE4B IC50 (nM)PDE4D IC50 (nM)
This compound Dual PDE3/PDE4 Inhibitor 369 42 -
ZardaverineDual PDE3/PDE4 Inhibitor110210-
RPL554 (Ensifentrine)Dual PDE3/PDE4 Inhibitor0.41479-
CilostamideSelective PDE3 Inhibitor27--
MilrinoneSelective PDE3 Inhibitor---
RolipramSelective PDE4 Inhibitor---
RoflumilastSelective PDE4 Inhibitor>10,0000.840.68

Signaling Pathways and Mechanism of Inhibition

Phosphodiesterases are critical enzymes in the regulation of intracellular signaling pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP). By hydrolyzing cAMP to AMP, PDEs terminate its signaling cascade. PDE3 and PDE4 are two key families of these enzymes. Inhibitors of PDE3 and PDE4, such as this compound, block this hydrolysis, leading to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates various target proteins, leading to a range of physiological responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 PDE4 PDE4 AMP AMP cAMP->AMP Hydrolyzed by PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates targets KCA1490 This compound KCA1490->PDE3 Inhibits KCA1490->PDE4 Inhibits

Figure 1: Mechanism of action of this compound on the cAMP signaling pathway.

Experimental Protocols for Validating PDE Inhibition

The inhibitory effect of compounds like this compound on PDE3 and PDE4 can be validated using various in vitro enzyme inhibition assays. Below is a generalized protocol based on common methodologies such as radioassays and fluorescence polarization assays.

Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified PDE3 and PDE4 enzymes.

Materials
  • Purified, recombinant human PDE3 and PDE4 enzymes

  • Cyclic AMP (cAMP) as the substrate

  • Test compound (this compound) and reference inhibitors (e.g., Rolipram for PDE4, Cilostamide for PDE3)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagents (specific to the chosen assay format, e.g., radiolabeled cAMP for radioassay, fluorescently labeled cAMP for fluorescence polarization)

  • 96-well microplates

  • Microplate reader (scintillation counter for radioassay, fluorescence polarization reader for FP assay)

General Assay Workflow

cluster_workflow PDE Inhibition Assay Workflow prep 1. Preparation of Reagents (Enzyme, Substrate, Inhibitors) dispense 2. Dispense Reagents into Microplate (Buffer, Enzyme, Inhibitor) prep->dispense preincubate 3. Pre-incubation (Allows inhibitor-enzyme binding) dispense->preincubate initiate 4. Initiate Reaction (Add cAMP substrate) preincubate->initiate incubate 5. Enzymatic Reaction (Incubate at 37°C) initiate->incubate terminate 6. Terminate Reaction (e.g., heat inactivation, stop solution) incubate->terminate detect 7. Detection (Measure remaining cAMP or product formation) terminate->detect analyze 8. Data Analysis (Calculate % inhibition and IC50) detect->analyze

Figure 2: Generalized workflow for an in vitro PDE inhibition assay.
Detailed Methodological Steps

  • Preparation of Reagents :

    • Prepare serial dilutions of the test compound (this compound) and reference inhibitors in the assay buffer.

    • Dilute the PDE3 and PDE4 enzymes to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare the cAMP substrate solution. If using a radioassay, this will be a mixture of unlabeled and radiolabeled cAMP. For a fluorescence polarization assay, a fluorescently labeled cAMP will be used.

  • Assay Plate Setup :

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (buffer with no inhibitor) and a background control (no enzyme).

    • Add the diluted PDE enzyme to all wells except the background control.

  • Pre-incubation :

    • Gently mix the plate and pre-incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation and Incubation :

    • Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 30% of the substrate is consumed in the uninhibited reaction.

  • Reaction Termination and Detection :

    • For Radioassay : Terminate the reaction by boiling the plate or adding a stop solution. The product (AMP) is then converted to adenosine, and the unreacted cAMP is separated using an ion-exchange resin. The radioactivity of the product is measured using a scintillation counter.

    • For Fluorescence Polarization Assay : The reaction is typically stopped by the addition of a binding agent that selectively binds to the product (AMP). The change in fluorescence polarization is then measured using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a framework for the validation and comparison of this compound's inhibitory activity on PDE3 and PDE4. The provided data and protocols are intended to support further research and development in the field of PDE inhibitors.

Validating the Inhibitory Effect of KCA-1490 on PDE3 and PDE4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of KCA-1490 on phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), benchmarked against other relevant inhibitors. Experimental data is presented to support the validation of this compound as a dual inhibitor. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a comprehensive understanding of its mechanism of action.

Quantitative Inhibitory Activity of this compound and Comparators

The inhibitory potency of this compound against PDE3 and PDE4 has been quantified and compared with other selective and dual PDE inhibitors. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. This compound demonstrates a dual inhibitory profile with notable potency against both PDE3 and PDE4 isoforms.

CompoundTypePDE3A IC50 (nM)PDE4B IC50 (nM)PDE4D IC50 (nM)
This compound Dual PDE3/PDE4 Inhibitor 369 42 -
ZardaverineDual PDE3/PDE4 Inhibitor110210-
RPL554 (Ensifentrine)Dual PDE3/PDE4 Inhibitor0.41479-
CilostamideSelective PDE3 Inhibitor27--
MilrinoneSelective PDE3 Inhibitor---
RolipramSelective PDE4 Inhibitor---
RoflumilastSelective PDE4 Inhibitor>10,0000.840.68

Signaling Pathways and Mechanism of Inhibition

Phosphodiesterases are critical enzymes in the regulation of intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP). By hydrolyzing cAMP to AMP, PDEs terminate its signaling cascade. PDE3 and PDE4 are two key families of these enzymes. Inhibitors of PDE3 and PDE4, such as this compound, block this hydrolysis, leading to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates various target proteins, leading to a range of physiological responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 PDE4 PDE4 AMP AMP cAMP->AMP Hydrolyzed by PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates targets KCA1490 This compound KCA1490->PDE3 Inhibits KCA1490->PDE4 Inhibits

Figure 1: Mechanism of action of this compound on the cAMP signaling pathway.

Experimental Protocols for Validating PDE Inhibition

The inhibitory effect of compounds like this compound on PDE3 and PDE4 can be validated using various in vitro enzyme inhibition assays. Below is a generalized protocol based on common methodologies such as radioassays and fluorescence polarization assays.

Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified PDE3 and PDE4 enzymes.

Materials
  • Purified, recombinant human PDE3 and PDE4 enzymes

  • Cyclic AMP (cAMP) as the substrate

  • Test compound (this compound) and reference inhibitors (e.g., Rolipram for PDE4, Cilostamide for PDE3)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagents (specific to the chosen assay format, e.g., radiolabeled cAMP for radioassay, fluorescently labeled cAMP for fluorescence polarization)

  • 96-well microplates

  • Microplate reader (scintillation counter for radioassay, fluorescence polarization reader for FP assay)

General Assay Workflow

cluster_workflow PDE Inhibition Assay Workflow prep 1. Preparation of Reagents (Enzyme, Substrate, Inhibitors) dispense 2. Dispense Reagents into Microplate (Buffer, Enzyme, Inhibitor) prep->dispense preincubate 3. Pre-incubation (Allows inhibitor-enzyme binding) dispense->preincubate initiate 4. Initiate Reaction (Add cAMP substrate) preincubate->initiate incubate 5. Enzymatic Reaction (Incubate at 37°C) initiate->incubate terminate 6. Terminate Reaction (e.g., heat inactivation, stop solution) incubate->terminate detect 7. Detection (Measure remaining cAMP or product formation) terminate->detect analyze 8. Data Analysis (Calculate % inhibition and IC50) detect->analyze

Figure 2: Generalized workflow for an in vitro PDE inhibition assay.
Detailed Methodological Steps

  • Preparation of Reagents :

    • Prepare serial dilutions of the test compound (this compound) and reference inhibitors in the assay buffer.

    • Dilute the PDE3 and PDE4 enzymes to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare the cAMP substrate solution. If using a radioassay, this will be a mixture of unlabeled and radiolabeled cAMP. For a fluorescence polarization assay, a fluorescently labeled cAMP will be used.

  • Assay Plate Setup :

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (buffer with no inhibitor) and a background control (no enzyme).

    • Add the diluted PDE enzyme to all wells except the background control.

  • Pre-incubation :

    • Gently mix the plate and pre-incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation and Incubation :

    • Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 30% of the substrate is consumed in the uninhibited reaction.

  • Reaction Termination and Detection :

    • For Radioassay : Terminate the reaction by boiling the plate or adding a stop solution. The product (AMP) is then converted to adenosine, and the unreacted cAMP is separated using an ion-exchange resin. The radioactivity of the product is measured using a scintillation counter.

    • For Fluorescence Polarization Assay : The reaction is typically stopped by the addition of a binding agent that selectively binds to the product (AMP). The change in fluorescence polarization is then measured using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a framework for the validation and comparison of this compound's inhibitory activity on PDE3 and PDE4. The provided data and protocols are intended to support further research and development in the field of PDE inhibitors.

A Comparative Analysis of KCA-1490 and Cilostazol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of KCA-1490 and cilostazol (B1669032), focusing on their mechanisms of action, phosphodiesterase (PDE) inhibition profiles, and their established or potential therapeutic effects. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of these two compounds.

Introduction

Cilostazol is a well-established selective phosphodiesterase 3 (PDE3) inhibitor, widely used for the symptomatic treatment of intermittent claudication. Its therapeutic effects are primarily attributed to its antiplatelet and vasodilatory properties. This compound, a newer investigational compound, is characterized as a dual inhibitor of both PDE3 and PDE4. This dual activity suggests a broader potential therapeutic window, particularly in conditions with both inflammatory and bronchoconstrictive components. Due to the limited publicly available preclinical data on the direct antiplatelet and vasodilatory effects of this compound, this guide will focus on a comparison of their mechanisms of action and PDE inhibition profiles, while extrapolating the potential effects of this compound based on its known targets.

Mechanism of Action

Both cilostazol and this compound exert their primary effects by inhibiting phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Increased intracellular cAMP levels lead to a cascade of downstream effects, including smooth muscle relaxation and inhibition of platelet aggregation.

Cilostazol is a selective inhibitor of PDE3.[1][2][3] By inhibiting PDE3 in platelets and vascular smooth muscle cells, cilostazol leads to an accumulation of cAMP.[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various proteins that inhibit platelet aggregation and promote vasodilation.[4]

This compound is a dual inhibitor of PDE3 and PDE4. Its inhibition of PDE3 follows the same pathway as cilostazol, leading to increased cAMP in platelets and vascular smooth muscle. The additional inhibition of PDE4, an isozyme prevalent in inflammatory and immune cells, suggests that this compound also possesses significant anti-inflammatory and bronchodilatory properties.

Signaling Pathway Diagram

cluster_cilostazol Cilostazol cluster_kca1490 This compound Cilostazol Cilostazol PDE3_C PDE3 Cilostazol->PDE3_C Inhibits cAMP_C ↑ cAMP PDE3_C->cAMP_C Degrades PKA_C ↑ PKA cAMP_C->PKA_C Activates Platelet_C Platelet Aggregation (Inhibition) PKA_C->Platelet_C Vascular_C Vasodilation PKA_C->Vascular_C KCA1490 This compound PDE3_K PDE3 KCA1490->PDE3_K Inhibits PDE4_K PDE4 KCA1490->PDE4_K Inhibits cAMP_K ↑ cAMP PDE3_K->cAMP_K Degrades PDE4_K->cAMP_K Degrades PKA_K ↑ PKA cAMP_K->PKA_K Activates Inflammatory Inflammatory Response (Inhibition) cAMP_K->Inflammatory Bronchodilation Bronchodilation cAMP_K->Bronchodilation Platelet_K Platelet Aggregation (Inhibition) PKA_K->Platelet_K Vascular_K Vasodilation PKA_K->Vascular_K

Figure 1. Signaling pathways of Cilostazol and this compound.

Comparative Performance Data

A direct quantitative comparison of the antiplatelet and vasodilatory effects of this compound and cilostazol is limited by the lack of published data for this compound in these specific assays. The following table summarizes their inhibitory activity against PDE3 and PDE4.

ParameterThis compoundCilostazol
PDE3 Inhibition (IC50) 369 nM200 nM (for PDE3A)
PDE4 Inhibition (IC50) 42 nMNot significant

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against specific PDE isozymes.

Methodology:

  • Enzyme Preparation: Recombinant human PDE3 and PDE4 enzymes are used.

  • Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP.

  • Procedure:

    • A reaction mixture containing the PDE enzyme, the fluorescent cAMP substrate, and varying concentrations of the test compound (this compound or cilostazol) or vehicle control is prepared in a microplate.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • A binding agent that selectively binds to the linear nucleotide (AMP) is added.

    • The fluorescence polarization of the mixture is measured. The degree of polarization is proportional to the amount of AMP produced, and thus inversely proportional to the PDE activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of PDE inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: PDE Inhibition Assay

Start Start Prep Prepare Reaction Mixture Start->Prep Incubate Incubate Prep->Incubate AddBinder Add Binding Agent Incubate->AddBinder Measure Measure Fluorescence Polarization AddBinder->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2. Workflow for PDE Inhibition Assay.
Platelet Aggregation Assay

Objective: To assess the in vitro effect of test compounds on platelet aggregation.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood anticoagulated with sodium citrate.

  • Assay Principle: Light transmission aggregometry is used to measure the change in light transmission through a suspension of platelets as they aggregate.

  • Procedure:

    • PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C in an aggregometer.

    • The test compound (this compound or cilostazol) or vehicle is added to the PRP and incubated for a short period.

    • A platelet-aggregating agent (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.

    • The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The maximum percentage of aggregation is determined, and the inhibitory effect of the compound is calculated relative to the vehicle control.

Vasodilation Assay

Objective: To evaluate the vasodilatory effects of test compounds on isolated blood vessels.

Methodology:

  • Tissue Preparation: Arterial rings (e.g., from rat aorta or mesenteric artery) are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Assay Principle: The assay measures the relaxation of pre-contracted arterial rings in response to the test compound.

  • Procedure:

    • The arterial rings are allowed to equilibrate under a resting tension.

    • The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or cilostazol) are added to the organ bath.

    • The changes in isometric tension are recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. The EC50 (half maximal effective concentration) for vasodilation can be calculated.

Discussion and Future Directions

Cilostazol's clinical utility is well-defined by its selective PDE3 inhibition, leading to potent antiplatelet and vasodilatory effects. This compound, with its dual PDE3/PDE4 inhibitory profile, presents a different therapeutic potential. While its PDE3 inhibition suggests it will share the antiplatelet and vasodilatory properties of cilostazol, the extent of these effects requires direct experimental confirmation. The potent PDE4 inhibition of this compound points towards significant anti-inflammatory and bronchodilatory activities, making it a candidate for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Future research should focus on conducting head-to-head in vitro and in vivo studies to directly compare the antiplatelet and vasodilatory efficacy of this compound and cilostazol. Such studies would be crucial to fully understand the pharmacological profile of this compound and to determine its potential clinical applications, whether as an alternative to or in different indications than cilostazol. Investigating the synergistic or additive effects of dual PDE3/PDE4 inhibition on vascular and inflammatory processes would also be a valuable area of exploration.

References

A Comparative Analysis of KCA-1490 and Cilostazol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of KCA-1490 and cilostazol, focusing on their mechanisms of action, phosphodiesterase (PDE) inhibition profiles, and their established or potential therapeutic effects. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of these two compounds.

Introduction

Cilostazol is a well-established selective phosphodiesterase 3 (PDE3) inhibitor, widely used for the symptomatic treatment of intermittent claudication. Its therapeutic effects are primarily attributed to its antiplatelet and vasodilatory properties. This compound, a newer investigational compound, is characterized as a dual inhibitor of both PDE3 and PDE4. This dual activity suggests a broader potential therapeutic window, particularly in conditions with both inflammatory and bronchoconstrictive components. Due to the limited publicly available preclinical data on the direct antiplatelet and vasodilatory effects of this compound, this guide will focus on a comparison of their mechanisms of action and PDE inhibition profiles, while extrapolating the potential effects of this compound based on its known targets.

Mechanism of Action

Both cilostazol and this compound exert their primary effects by inhibiting phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to a cascade of downstream effects, including smooth muscle relaxation and inhibition of platelet aggregation.

Cilostazol is a selective inhibitor of PDE3.[1][2][3] By inhibiting PDE3 in platelets and vascular smooth muscle cells, cilostazol leads to an accumulation of cAMP.[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various proteins that inhibit platelet aggregation and promote vasodilation.[4]

This compound is a dual inhibitor of PDE3 and PDE4. Its inhibition of PDE3 follows the same pathway as cilostazol, leading to increased cAMP in platelets and vascular smooth muscle. The additional inhibition of PDE4, an isozyme prevalent in inflammatory and immune cells, suggests that this compound also possesses significant anti-inflammatory and bronchodilatory properties.

Signaling Pathway Diagram

cluster_cilostazol Cilostazol cluster_kca1490 This compound Cilostazol Cilostazol PDE3_C PDE3 Cilostazol->PDE3_C Inhibits cAMP_C ↑ cAMP PDE3_C->cAMP_C Degrades PKA_C ↑ PKA cAMP_C->PKA_C Activates Platelet_C Platelet Aggregation (Inhibition) PKA_C->Platelet_C Vascular_C Vasodilation PKA_C->Vascular_C KCA1490 This compound PDE3_K PDE3 KCA1490->PDE3_K Inhibits PDE4_K PDE4 KCA1490->PDE4_K Inhibits cAMP_K ↑ cAMP PDE3_K->cAMP_K Degrades PDE4_K->cAMP_K Degrades PKA_K ↑ PKA cAMP_K->PKA_K Activates Inflammatory Inflammatory Response (Inhibition) cAMP_K->Inflammatory Bronchodilation Bronchodilation cAMP_K->Bronchodilation Platelet_K Platelet Aggregation (Inhibition) PKA_K->Platelet_K Vascular_K Vasodilation PKA_K->Vascular_K

Figure 1. Signaling pathways of Cilostazol and this compound.

Comparative Performance Data

A direct quantitative comparison of the antiplatelet and vasodilatory effects of this compound and cilostazol is limited by the lack of published data for this compound in these specific assays. The following table summarizes their inhibitory activity against PDE3 and PDE4.

ParameterThis compoundCilostazol
PDE3 Inhibition (IC50) 369 nM200 nM (for PDE3A)
PDE4 Inhibition (IC50) 42 nMNot significant

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against specific PDE isozymes.

Methodology:

  • Enzyme Preparation: Recombinant human PDE3 and PDE4 enzymes are used.

  • Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP.

  • Procedure:

    • A reaction mixture containing the PDE enzyme, the fluorescent cAMP substrate, and varying concentrations of the test compound (this compound or cilostazol) or vehicle control is prepared in a microplate.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • A binding agent that selectively binds to the linear nucleotide (AMP) is added.

    • The fluorescence polarization of the mixture is measured. The degree of polarization is proportional to the amount of AMP produced, and thus inversely proportional to the PDE activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of PDE inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: PDE Inhibition Assay

Start Start Prep Prepare Reaction Mixture Start->Prep Incubate Incubate Prep->Incubate AddBinder Add Binding Agent Incubate->AddBinder Measure Measure Fluorescence Polarization AddBinder->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2. Workflow for PDE Inhibition Assay.
Platelet Aggregation Assay

Objective: To assess the in vitro effect of test compounds on platelet aggregation.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood anticoagulated with sodium citrate.

  • Assay Principle: Light transmission aggregometry is used to measure the change in light transmission through a suspension of platelets as they aggregate.

  • Procedure:

    • PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C in an aggregometer.

    • The test compound (this compound or cilostazol) or vehicle is added to the PRP and incubated for a short period.

    • A platelet-aggregating agent (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.

    • The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The maximum percentage of aggregation is determined, and the inhibitory effect of the compound is calculated relative to the vehicle control.

Vasodilation Assay

Objective: To evaluate the vasodilatory effects of test compounds on isolated blood vessels.

Methodology:

  • Tissue Preparation: Arterial rings (e.g., from rat aorta or mesenteric artery) are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Assay Principle: The assay measures the relaxation of pre-contracted arterial rings in response to the test compound.

  • Procedure:

    • The arterial rings are allowed to equilibrate under a resting tension.

    • The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or cilostazol) are added to the organ bath.

    • The changes in isometric tension are recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. The EC50 (half maximal effective concentration) for vasodilation can be calculated.

Discussion and Future Directions

Cilostazol's clinical utility is well-defined by its selective PDE3 inhibition, leading to potent antiplatelet and vasodilatory effects. This compound, with its dual PDE3/PDE4 inhibitory profile, presents a different therapeutic potential. While its PDE3 inhibition suggests it will share the antiplatelet and vasodilatory properties of cilostazol, the extent of these effects requires direct experimental confirmation. The potent PDE4 inhibition of this compound points towards significant anti-inflammatory and bronchodilatory activities, making it a candidate for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Future research should focus on conducting head-to-head in vitro and in vivo studies to directly compare the antiplatelet and vasodilatory efficacy of this compound and cilostazol. Such studies would be crucial to fully understand the pharmacological profile of this compound and to determine its potential clinical applications, whether as an alternative to or in different indications than cilostazol. Investigating the synergistic or additive effects of dual PDE3/PDE4 inhibition on vascular and inflammatory processes would also be a valuable area of exploration.

References

Unveiling the Therapeutic Potential of KCa Channel Modulation: A Comparative Analysis of NS-1619 in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of cancer therapeutics, the modulation of ion channels has emerged as a promising strategy to influence tumor progression and enhance the efficacy of conventional treatments. This guide provides a comprehensive cross-validation of the effects of NS-1619, a potent activator of large-conductance Ca2+-activated potassium (KCa1.1 or BK) channels, across different cancer models. By presenting comparative experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document serves as a critical resource for researchers, scientists, and drug development professionals.

Our analysis indicates that the user's query for "KCA-1490" likely contains a typographical error and pertains to the broader class of KCa (calcium-activated potassium) channel modulators. Consequently, this comparison focuses on NS-1619, a well-characterized member of this class, to provide a relevant and data-supported overview.

Comparative Efficacy of NS-1619 in Vitro

The anti-proliferative and pro-apoptotic effects of NS-1619 have been documented in various cancer cell lines. The following table summarizes the key quantitative data from these studies, offering a direct comparison of its potency.

Cell LineCancer TypeAssayMetricNS-1619 ConcentrationResultAlternative/ControlResult (Alternative/Control)Reference
A2780Ovarian CancerProliferation Assay (MTT)IC5031.1 µM (48h)Inhibition of cell proliferation[1]Untreated ControlBaseline Proliferation[1]
A2780Ovarian CancerApoptosis Assay (Flow Cytometry)% of Apoptotic Cells30 µMSignificant increase in apoptosisUntreated ControlBaseline Apoptosis[1]
Glioma CellsBrain TumorMitochondrial Membrane PotentialEC503.6 µMDecrease in mitochondrial membrane potential[2]Untreated ControlStable Mitochondrial Membrane Potential
Human Hepatocellular Carcinoma CellsLiver CancerMigration Assay-Not SpecifiedInhibition of cell migrationUntreated ControlBaseline Migration

Cross-Validation in Preclinical Animal Models

The therapeutic potential of NS-1619 has been further investigated in in vivo models, particularly in the context of enhancing drug delivery to brain tumors.

Animal ModelTumor TypeTreatmentOutcomeComparisonOutcome (Comparison)Reference
Nude Mice with Human Glial Tumor XenograftGlioblastomaNS-1619 + Temozolomide (TMZ)Enhanced TMZ delivery to brain tumor cells and increased survivalTMZ aloneLimited TMZ delivery and shorter survival
Nude Mice with Human Glial Tumor XenograftGlioblastomaNS-1619 + Trastuzumab (Herceptin)Enhanced Herceptin delivery to brain tumor cellsHerceptin aloneLimited Herceptin delivery
Rat ModelPulmonary HypertensionInhaled NS-1619 (12 µM and 100 µM)Significant reduction in right ventricular pressureVehicle ControlNo change in right ventricular pressure

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (MTT)
  • Cell Seeding: A2780 ovarian cancer cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Treatment: Cells were treated with varying concentrations of NS-1619 (5, 10, 30, 50, and 100 µM) for 24, 36, and 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of NS-1619 that caused a 50% reduction in cell viability compared to the untreated control.

In Vivo Drug Delivery to Brain Tumors
  • Animal Model: Athymic nude mice were intracranially implanted with human glial tumor cells.

  • Treatment Groups: Mice were divided into groups receiving: (1) Vehicle control, (2) NS-1619 alone, (3) [¹⁴C]-labeled Temozolomide (TMZ) alone, (4) NS-1619 co-infused with [¹⁴C]-TMZ.

  • Drug Administration: NS-1619 was administered systemically.

  • Quantification of Drug Delivery: After a specified time, brain tumor tissues were harvested, and the amount of [¹⁴C]-TMZ was quantified using scintillation counting to determine the drug concentration in the tumor.

  • Survival Analysis: A separate cohort of tumor-bearing mice was treated with the different regimens, and survival was monitored over time.

Signaling Pathways and Experimental Workflow

The mechanism of action of NS-1619 and its therapeutic effects can be visualized through the following diagrams.

KCa_Channel_Activation_Pathway KCa1.1 (BK) Channel Activation by NS-1619 cluster_cell Cancer Cell NS1619 NS-1619 BK_Channel KCa1.1 (BK) Channel NS1619->BK_Channel activates K_efflux K+ Efflux BK_Channel->K_efflux induces Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Reduced Ca2+ Influx (via voltage-gated Ca2+ channels) Hyperpolarization->Ca_influx leads to Proliferation Decreased Proliferation Ca_influx->Proliferation Apoptosis Increased Apoptosis Ca_influx->Apoptosis

Caption: Signaling pathway of NS-1619-mediated KCa1.1 channel activation in cancer cells.

Drug_Delivery_Workflow Workflow for Assessing NS-1619 Enhanced Drug Delivery start Start: Brain Tumor Model (Xenograft in mice) treatment Systemic Administration: 1. Anticancer Drug (e.g., TMZ) 2. NS-1619 + Anticancer Drug start->treatment measurement Measure Drug Concentration in Brain Tumor Tissue treatment->measurement analysis Comparative Analysis: Drug Delivery & Survival measurement->analysis end Conclusion: Efficacy of Combination Therapy analysis->end

Caption: Experimental workflow for evaluating enhanced drug delivery by NS-1619.

References

Unveiling the Therapeutic Potential of KCa Channel Modulation: A Comparative Analysis of NS-1619 in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of cancer therapeutics, the modulation of ion channels has emerged as a promising strategy to influence tumor progression and enhance the efficacy of conventional treatments. This guide provides a comprehensive cross-validation of the effects of NS-1619, a potent activator of large-conductance Ca2+-activated potassium (KCa1.1 or BK) channels, across different cancer models. By presenting comparative experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document serves as a critical resource for researchers, scientists, and drug development professionals.

Our analysis indicates that the user's query for "KCA-1490" likely contains a typographical error and pertains to the broader class of KCa (calcium-activated potassium) channel modulators. Consequently, this comparison focuses on NS-1619, a well-characterized member of this class, to provide a relevant and data-supported overview.

Comparative Efficacy of NS-1619 in Vitro

The anti-proliferative and pro-apoptotic effects of NS-1619 have been documented in various cancer cell lines. The following table summarizes the key quantitative data from these studies, offering a direct comparison of its potency.

Cell LineCancer TypeAssayMetricNS-1619 ConcentrationResultAlternative/ControlResult (Alternative/Control)Reference
A2780Ovarian CancerProliferation Assay (MTT)IC5031.1 µM (48h)Inhibition of cell proliferation[1]Untreated ControlBaseline Proliferation[1]
A2780Ovarian CancerApoptosis Assay (Flow Cytometry)% of Apoptotic Cells30 µMSignificant increase in apoptosisUntreated ControlBaseline Apoptosis[1]
Glioma CellsBrain TumorMitochondrial Membrane PotentialEC503.6 µMDecrease in mitochondrial membrane potential[2]Untreated ControlStable Mitochondrial Membrane Potential
Human Hepatocellular Carcinoma CellsLiver CancerMigration Assay-Not SpecifiedInhibition of cell migrationUntreated ControlBaseline Migration

Cross-Validation in Preclinical Animal Models

The therapeutic potential of NS-1619 has been further investigated in in vivo models, particularly in the context of enhancing drug delivery to brain tumors.

Animal ModelTumor TypeTreatmentOutcomeComparisonOutcome (Comparison)Reference
Nude Mice with Human Glial Tumor XenograftGlioblastomaNS-1619 + Temozolomide (TMZ)Enhanced TMZ delivery to brain tumor cells and increased survivalTMZ aloneLimited TMZ delivery and shorter survival
Nude Mice with Human Glial Tumor XenograftGlioblastomaNS-1619 + Trastuzumab (Herceptin)Enhanced Herceptin delivery to brain tumor cellsHerceptin aloneLimited Herceptin delivery
Rat ModelPulmonary HypertensionInhaled NS-1619 (12 µM and 100 µM)Significant reduction in right ventricular pressureVehicle ControlNo change in right ventricular pressure

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (MTT)
  • Cell Seeding: A2780 ovarian cancer cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Treatment: Cells were treated with varying concentrations of NS-1619 (5, 10, 30, 50, and 100 µM) for 24, 36, and 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of NS-1619 that caused a 50% reduction in cell viability compared to the untreated control.

In Vivo Drug Delivery to Brain Tumors
  • Animal Model: Athymic nude mice were intracranially implanted with human glial tumor cells.

  • Treatment Groups: Mice were divided into groups receiving: (1) Vehicle control, (2) NS-1619 alone, (3) [¹⁴C]-labeled Temozolomide (TMZ) alone, (4) NS-1619 co-infused with [¹⁴C]-TMZ.

  • Drug Administration: NS-1619 was administered systemically.

  • Quantification of Drug Delivery: After a specified time, brain tumor tissues were harvested, and the amount of [¹⁴C]-TMZ was quantified using scintillation counting to determine the drug concentration in the tumor.

  • Survival Analysis: A separate cohort of tumor-bearing mice was treated with the different regimens, and survival was monitored over time.

Signaling Pathways and Experimental Workflow

The mechanism of action of NS-1619 and its therapeutic effects can be visualized through the following diagrams.

KCa_Channel_Activation_Pathway KCa1.1 (BK) Channel Activation by NS-1619 cluster_cell Cancer Cell NS1619 NS-1619 BK_Channel KCa1.1 (BK) Channel NS1619->BK_Channel activates K_efflux K+ Efflux BK_Channel->K_efflux induces Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Reduced Ca2+ Influx (via voltage-gated Ca2+ channels) Hyperpolarization->Ca_influx leads to Proliferation Decreased Proliferation Ca_influx->Proliferation Apoptosis Increased Apoptosis Ca_influx->Apoptosis

Caption: Signaling pathway of NS-1619-mediated KCa1.1 channel activation in cancer cells.

Drug_Delivery_Workflow Workflow for Assessing NS-1619 Enhanced Drug Delivery start Start: Brain Tumor Model (Xenograft in mice) treatment Systemic Administration: 1. Anticancer Drug (e.g., TMZ) 2. NS-1619 + Anticancer Drug start->treatment measurement Measure Drug Concentration in Brain Tumor Tissue treatment->measurement analysis Comparative Analysis: Drug Delivery & Survival measurement->analysis end Conclusion: Efficacy of Combination Therapy analysis->end

Caption: Experimental workflow for evaluating enhanced drug delivery by NS-1619.

References

KCA-1490: A Dual-Action Alternative for Elevating Cellular cAMP

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison with Other cAMP Modulators for Researchers and Drug Development Professionals

In the landscape of pharmacological agents designed to elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP), KCA-1490 emerges as a noteworthy dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This unique mechanism of action positions it as a potential alternative to more selective PDE inhibitors or direct adenylyl cyclase activators, offering a combined profile of bronchodilatory and anti-inflammatory effects. This guide provides an objective comparison of this compound with other established cAMP-elevating agents, supported by available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Two-Pronged Approach to cAMP Elevation

Cyclic AMP is a critical second messenger that regulates a multitude of cellular processes. Its intracellular concentration is tightly controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). This compound elevates cAMP levels by simultaneously inhibiting two key PDE isoforms:

  • PDE3 Inhibition: Primarily associated with smooth muscle relaxation, leading to bronchodilation.

  • PDE4 Inhibition: Predominantly linked to the suppression of inflammatory cell activity.

This dual inhibition suggests that this compound may offer a synergistic therapeutic effect in diseases with both inflammatory and bronchoconstrictive components, such as chronic obstructive pulmonary disease (COPD) and asthma.

Comparative In Vitro Potency

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized cAMP-elevating agents. Potency is presented as the half-maximal inhibitory concentration (IC50) for PDE inhibitors and the half-maximal effective concentration (EC50) for the adenylyl cyclase activator, forskolin.

CompoundTarget(s)IC50 / EC50 (nM)Primary Effect(s)
This compound PDE3A / PDE4B369 / 42Bronchodilation & Anti-inflammatory
RolipramPDE4A / PDE4B / PDE4D3 / 130 / 240Anti-inflammatory
CilostamidePDE3A / PDE3B27 / 50Vasodilation, Anti-platelet, Cardiotonic
ForskolinAdenylyl Cyclase500 (EC50)Broad activation of cAMP signaling

Note: Lower IC50/EC50 values indicate higher potency.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

While the specific protocol for determining the IC50 of this compound is not publicly available in full detail, a general methodology for assessing PDE inhibition is as follows:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B) are purified. The substrate, [³H]cAMP, is prepared in an appropriate assay buffer.

  • Compound Dilution: Test compounds, including this compound and reference inhibitors, are serially diluted to a range of concentrations.

  • Incubation: The PDE enzyme is incubated with the test compound for a specified period at a controlled temperature (e.g., 30°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]cAMP.

  • Reaction Termination: After a set time, the reaction is terminated, often by the addition of a stop solution or by heat inactivation.

  • Separation of Product: The product of the reaction, [³H]AMP, is separated from the unreacted [³H]cAMP. This is commonly achieved using anion exchange chromatography or scintillation proximity assay (SPA) beads.

  • Quantification: The amount of [³H]AMP produced is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of cAMP and a typical experimental workflow for evaluating PDE inhibitors.

camp_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDEs PDEs (e.g., PDE3, PDE4) PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDEs->AMP Degrades Cellular_Response Cellular Response (e.g., Relaxation, Anti-inflammation) PKA->Cellular_Response EPAC->Cellular_Response KCA1490 This compound KCA1490->PDEs Inhibits

Caption: The cAMP signaling pathway, illustrating the points of intervention for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Recombinant PDE Enzymes D Incubate Enzyme with Compound A->D B Prepare [3H]cAMP Substrate E Initiate Reaction with [3H]cAMP B->E C Serially Dilute Test Compounds C->D D->E F Terminate Reaction E->F G Separate Product ([3H]AMP) F->G H Quantify Radioactivity G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: A generalized experimental workflow for determining the IC50 of a PDE inhibitor.

Discussion and Future Directions

This compound's dual inhibitory action on PDE3 and PDE4 presents a compelling profile for the treatment of complex respiratory diseases. Its potent inhibition of PDE4 suggests significant anti-inflammatory potential, while its moderate inhibition of PDE3 could provide bronchodilatory effects with a potentially wider therapeutic window compared to highly potent PDE3 inhibitors that can be associated with cardiovascular side effects.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Selectivity Profiling: A comprehensive analysis of this compound's inhibitory activity against a broader panel of PDE isoforms is needed to better understand its selectivity and potential off-target effects.

  • In Vivo Efficacy: While initial preclinical data suggests in vivo activity, more extensive studies in relevant animal models of respiratory disease are required to confirm its efficacy and safety profile.

  • Head-to-Head In Vivo Comparisons: Direct comparative studies of this compound against selective PDE3 and PDE4 inhibitors, as well as other dual PDE3/4 inhibitors, in in vivo models would provide valuable insights into its relative therapeutic advantages.

KCA-1490: A Dual-Action Alternative for Elevating Cellular cAMP

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison with Other cAMP Modulators for Researchers and Drug Development Professionals

In the landscape of pharmacological agents designed to elevate intracellular cyclic adenosine monophosphate (cAMP), KCA-1490 emerges as a noteworthy dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This unique mechanism of action positions it as a potential alternative to more selective PDE inhibitors or direct adenylyl cyclase activators, offering a combined profile of bronchodilatory and anti-inflammatory effects. This guide provides an objective comparison of this compound with other established cAMP-elevating agents, supported by available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Two-Pronged Approach to cAMP Elevation

Cyclic AMP is a critical second messenger that regulates a multitude of cellular processes. Its intracellular concentration is tightly controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). This compound elevates cAMP levels by simultaneously inhibiting two key PDE isoforms:

  • PDE3 Inhibition: Primarily associated with smooth muscle relaxation, leading to bronchodilation.

  • PDE4 Inhibition: Predominantly linked to the suppression of inflammatory cell activity.

This dual inhibition suggests that this compound may offer a synergistic therapeutic effect in diseases with both inflammatory and bronchoconstrictive components, such as chronic obstructive pulmonary disease (COPD) and asthma.

Comparative In Vitro Potency

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized cAMP-elevating agents. Potency is presented as the half-maximal inhibitory concentration (IC50) for PDE inhibitors and the half-maximal effective concentration (EC50) for the adenylyl cyclase activator, forskolin.

CompoundTarget(s)IC50 / EC50 (nM)Primary Effect(s)
This compound PDE3A / PDE4B369 / 42Bronchodilation & Anti-inflammatory
RolipramPDE4A / PDE4B / PDE4D3 / 130 / 240Anti-inflammatory
CilostamidePDE3A / PDE3B27 / 50Vasodilation, Anti-platelet, Cardiotonic
ForskolinAdenylyl Cyclase500 (EC50)Broad activation of cAMP signaling

Note: Lower IC50/EC50 values indicate higher potency.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

While the specific protocol for determining the IC50 of this compound is not publicly available in full detail, a general methodology for assessing PDE inhibition is as follows:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B) are purified. The substrate, [³H]cAMP, is prepared in an appropriate assay buffer.

  • Compound Dilution: Test compounds, including this compound and reference inhibitors, are serially diluted to a range of concentrations.

  • Incubation: The PDE enzyme is incubated with the test compound for a specified period at a controlled temperature (e.g., 30°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]cAMP.

  • Reaction Termination: After a set time, the reaction is terminated, often by the addition of a stop solution or by heat inactivation.

  • Separation of Product: The product of the reaction, [³H]AMP, is separated from the unreacted [³H]cAMP. This is commonly achieved using anion exchange chromatography or scintillation proximity assay (SPA) beads.

  • Quantification: The amount of [³H]AMP produced is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of cAMP and a typical experimental workflow for evaluating PDE inhibitors.

camp_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDEs PDEs (e.g., PDE3, PDE4) PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDEs->AMP Degrades Cellular_Response Cellular Response (e.g., Relaxation, Anti-inflammation) PKA->Cellular_Response EPAC->Cellular_Response KCA1490 This compound KCA1490->PDEs Inhibits

Caption: The cAMP signaling pathway, illustrating the points of intervention for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Recombinant PDE Enzymes D Incubate Enzyme with Compound A->D B Prepare [3H]cAMP Substrate E Initiate Reaction with [3H]cAMP B->E C Serially Dilute Test Compounds C->D D->E F Terminate Reaction E->F G Separate Product ([3H]AMP) F->G H Quantify Radioactivity G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: A generalized experimental workflow for determining the IC50 of a PDE inhibitor.

Discussion and Future Directions

This compound's dual inhibitory action on PDE3 and PDE4 presents a compelling profile for the treatment of complex respiratory diseases. Its potent inhibition of PDE4 suggests significant anti-inflammatory potential, while its moderate inhibition of PDE3 could provide bronchodilatory effects with a potentially wider therapeutic window compared to highly potent PDE3 inhibitors that can be associated with cardiovascular side effects.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Selectivity Profiling: A comprehensive analysis of this compound's inhibitory activity against a broader panel of PDE isoforms is needed to better understand its selectivity and potential off-target effects.

  • In Vivo Efficacy: While initial preclinical data suggests in vivo activity, more extensive studies in relevant animal models of respiratory disease are required to confirm its efficacy and safety profile.

  • Head-to-Head In Vivo Comparisons: Direct comparative studies of this compound against selective PDE3 and PDE4 inhibitors, as well as other dual PDE3/4 inhibitors, in in vivo models would provide valuable insights into its relative therapeutic advantages.

Head-to-Head Comparison of KCA-1490 with Similar Dual Phosphodiesterase (PDE) Inhibitors and Selective PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of KCA-1490, a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), with other notable dual PDE3/4 inhibitors and selective PDE4 inhibitors. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of these compounds for therapeutic applications, primarily in inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Introduction to Dual PDE3/4 Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE3, predominantly found in airway smooth muscle, leads to an increase in intracellular cAMP, resulting in bronchodilation.[1][2] Inhibition of PDE4, which is abundant in inflammatory cells, also increases cAMP levels, leading to a broad range of anti-inflammatory effects.[2][3] The simultaneous inhibition of both PDE3 and PDE4 is a promising therapeutic strategy for diseases like COPD, as it combines both bronchodilator and anti-inflammatory activities in a single molecule.[4]

This compound is a dual PDE3/4 inhibitor that has demonstrated both bronchodilatory and anti-inflammatory properties. This guide will compare its in vitro potency with other dual inhibitors such as Ensifentrine, Zardaverine, Pumafentrine, and Benafentrine, as well as with selective PDE4 inhibitors like Roflumilast and Cilomilast.

Comparative Analysis of In Vitro Potency

The in vitro potency of this compound and its comparators is summarized in the table below, with data presented as the half-maximal inhibitory concentration (IC50) against PDE3 and PDE4 enzymes. Lower IC50 values indicate greater potency.

CompoundTypePDE3 IC50 (nM)PDE4 IC50 (nM)PDE4 Subtype SpecificityReference(s)
This compound Dual PDE3/4 Inhibitor 369 42 (PDE4B) -
Ensifentrine (RPL554)Dual PDE3/4 Inhibitor0.41479-
ZardaverineDual PDE3/4 Inhibitor110210-
PumafentrineDual PDE3/4 Inhibitor287-
BenafentrineDual PDE3/4 Inhibitor17401760-
RoflumilastSelective PDE4 Inhibitor>10,0000.2 - 4.3 (various splice variants)Primarily PDE4B and PDE4D
CilomilastSelective PDE4 Inhibitor>100,000~100 - 120-

Signaling Pathway of Dual PDE3/4 Inhibition

The following diagram illustrates the mechanism of action of dual PDE3/4 inhibitors in an airway smooth muscle cell and an inflammatory cell.

PDE3_4_Inhibition_Pathway cluster_airway_smooth_muscle Airway Smooth Muscle Cell cluster_inflammatory_cell Inflammatory Cell (e.g., Neutrophil, Macrophage) AC_ASM Adenylate Cyclase cAMP_ASM cAMP AC_ASM->cAMP_ASM ATP_ASM ATP ATP_ASM->AC_ASM PKA_ASM PKA (inactive) cAMP_ASM->PKA_ASM PDE3 PDE3 cAMP_ASM->PDE3 PKA_active_ASM PKA (active) PKA_ASM->PKA_active_ASM activates Relaxation Bronchodilation PKA_active_ASM->Relaxation AMP_ASM AMP PDE3->AMP_ASM KCA_1490_ASM This compound KCA_1490_ASM->PDE3 inhibits AC_IC Adenylate Cyclase cAMP_IC cAMP AC_IC->cAMP_IC ATP_IC ATP ATP_IC->AC_IC PKA_IC PKA (inactive) cAMP_IC->PKA_IC Epac Epac cAMP_IC->Epac PDE4 PDE4 cAMP_IC->PDE4 PKA_active_IC PKA (active) PKA_IC->PKA_active_IC activates Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, LTB4) PKA_active_IC->Inflammation inhibits Epac->Inflammation inhibits AMP_IC AMP PDE4->AMP_IC KCA_1490_IC This compound KCA_1490_IC->PDE4 inhibits

Caption: Mechanism of this compound as a dual PDE3/4 inhibitor.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize dual PDE3/4 inhibitors. Specific parameters may vary between studies.

In Vitro Phosphodiesterase (PDE) Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against specific PDE isoenzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B) are used.

  • Substrate: The assay utilizes a fluorescently labeled or radiolabeled cAMP or cGMP as the substrate.

  • Assay Principle: The assay measures the enzymatic conversion of the cyclic nucleotide substrate to its corresponding monophosphate (AMP or GMP).

  • Procedure:

    • The test compound is serially diluted and incubated with the PDE enzyme in an appropriate assay buffer.

    • The reaction is initiated by the addition of the substrate.

    • After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated.

    • The amount of product formed is quantified. For fluorescence polarization assays, a binding partner to the product is added, and the change in polarization is measured. For radiometric assays, the product is separated from the substrate, and radioactivity is counted.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Bronchodilator Activity in Guinea Pigs (Histamine-Induced Bronchoconstriction)

Objective: To evaluate the in vivo bronchodilator effects of a compound.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

  • Induction of Bronchoconstriction: An aerosol of histamine (B1213489) is administered to induce bronchospasm.

  • Procedure:

    • Animals are pre-treated with the test compound, typically via inhalation or oral administration, at various doses.

    • After a specified time, the animals are placed in a whole-body plethysmograph to monitor respiratory parameters.

    • The animals are then challenged with an aerosolized solution of histamine.

    • The primary endpoint is the time to the onset of bronchoconstriction, often measured as a significant increase in airway resistance or a change in breathing pattern.

  • Data Analysis: The protective effect of the compound is expressed as the percentage increase in the time to bronchoconstriction compared to a vehicle-treated control group.

Anti-inflammatory Activity (LPS-Induced TNF-α Release in Human Whole Blood)

Objective: To assess the in vitro anti-inflammatory activity of a compound.

Methodology:

  • Sample: Freshly drawn human whole blood from healthy volunteers.

  • Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

  • Procedure:

    • Whole blood is incubated with various concentrations of the test compound.

    • LPS is then added to the blood samples to induce an inflammatory response.

    • The samples are incubated for a specific period (e.g., 4-6 hours) at 37°C.

    • After incubation, the plasma is separated by centrifugation.

  • Quantification: The concentration of TNF-α in the plasma is measured using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in TNF-α release compared to the LPS-stimulated control without the compound. The IC50 value is determined from the concentration-response curve.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of a novel dual PDE3/4 inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point A Compound Synthesis and Characterization B Primary Screening: PDE3 & PDE4 Inhibition Assays (Determine IC50) A->B C Selectivity Profiling: Inhibition assays against other PDE isoforms B->C D Cell-based Assays: LPS-induced TNF-α release in human whole blood B->D H Lead Candidate Selection C->H D->H E Pharmacokinetic Studies: Absorption, Distribution, Metabolism, Excretion (ADME) F Efficacy Models: Histamine-induced bronchoconstriction in guinea pigs G Safety and Toxicology Studies H->E H->F H->G

Caption: General preclinical evaluation workflow for dual PDE3/4 inhibitors.

Conclusion

This compound presents a distinct profile as a dual PDE3/4 inhibitor with potent activity against PDE4 and moderate activity against PDE3. This contrasts with other dual inhibitors like Ensifentrine, which is more potent against PDE3, and Pumafentrine, which shows high potency against both. When compared to selective PDE4 inhibitors, this compound's PDE4 inhibitory activity is less potent than that of Roflumilast but more potent than Cilomilast. The dual-action nature of this compound, combining both bronchodilatory and anti-inflammatory effects, warrants further investigation for its therapeutic potential in respiratory diseases. The provided experimental protocols offer a framework for conducting comparative studies to further elucidate the pharmacological profile of this compound and similar compounds.

References

Head-to-Head Comparison of KCA-1490 with Similar Dual Phosphodiesterase (PDE) Inhibitors and Selective PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of KCA-1490, a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), with other notable dual PDE3/4 inhibitors and selective PDE4 inhibitors. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of these compounds for therapeutic applications, primarily in inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Introduction to Dual PDE3/4 Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE3, predominantly found in airway smooth muscle, leads to an increase in intracellular cAMP, resulting in bronchodilation.[1][2] Inhibition of PDE4, which is abundant in inflammatory cells, also increases cAMP levels, leading to a broad range of anti-inflammatory effects.[2][3] The simultaneous inhibition of both PDE3 and PDE4 is a promising therapeutic strategy for diseases like COPD, as it combines both bronchodilator and anti-inflammatory activities in a single molecule.[4]

This compound is a dual PDE3/4 inhibitor that has demonstrated both bronchodilatory and anti-inflammatory properties. This guide will compare its in vitro potency with other dual inhibitors such as Ensifentrine, Zardaverine, Pumafentrine, and Benafentrine, as well as with selective PDE4 inhibitors like Roflumilast and Cilomilast.

Comparative Analysis of In Vitro Potency

The in vitro potency of this compound and its comparators is summarized in the table below, with data presented as the half-maximal inhibitory concentration (IC50) against PDE3 and PDE4 enzymes. Lower IC50 values indicate greater potency.

CompoundTypePDE3 IC50 (nM)PDE4 IC50 (nM)PDE4 Subtype SpecificityReference(s)
This compound Dual PDE3/4 Inhibitor 369 42 (PDE4B) -
Ensifentrine (RPL554)Dual PDE3/4 Inhibitor0.41479-
ZardaverineDual PDE3/4 Inhibitor110210-
PumafentrineDual PDE3/4 Inhibitor287-
BenafentrineDual PDE3/4 Inhibitor17401760-
RoflumilastSelective PDE4 Inhibitor>10,0000.2 - 4.3 (various splice variants)Primarily PDE4B and PDE4D
CilomilastSelective PDE4 Inhibitor>100,000~100 - 120-

Signaling Pathway of Dual PDE3/4 Inhibition

The following diagram illustrates the mechanism of action of dual PDE3/4 inhibitors in an airway smooth muscle cell and an inflammatory cell.

PDE3_4_Inhibition_Pathway cluster_airway_smooth_muscle Airway Smooth Muscle Cell cluster_inflammatory_cell Inflammatory Cell (e.g., Neutrophil, Macrophage) AC_ASM Adenylate Cyclase cAMP_ASM cAMP AC_ASM->cAMP_ASM ATP_ASM ATP ATP_ASM->AC_ASM PKA_ASM PKA (inactive) cAMP_ASM->PKA_ASM PDE3 PDE3 cAMP_ASM->PDE3 PKA_active_ASM PKA (active) PKA_ASM->PKA_active_ASM activates Relaxation Bronchodilation PKA_active_ASM->Relaxation AMP_ASM AMP PDE3->AMP_ASM KCA_1490_ASM This compound KCA_1490_ASM->PDE3 inhibits AC_IC Adenylate Cyclase cAMP_IC cAMP AC_IC->cAMP_IC ATP_IC ATP ATP_IC->AC_IC PKA_IC PKA (inactive) cAMP_IC->PKA_IC Epac Epac cAMP_IC->Epac PDE4 PDE4 cAMP_IC->PDE4 PKA_active_IC PKA (active) PKA_IC->PKA_active_IC activates Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, LTB4) PKA_active_IC->Inflammation inhibits Epac->Inflammation inhibits AMP_IC AMP PDE4->AMP_IC KCA_1490_IC This compound KCA_1490_IC->PDE4 inhibits

Caption: Mechanism of this compound as a dual PDE3/4 inhibitor.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize dual PDE3/4 inhibitors. Specific parameters may vary between studies.

In Vitro Phosphodiesterase (PDE) Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against specific PDE isoenzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B) are used.

  • Substrate: The assay utilizes a fluorescently labeled or radiolabeled cAMP or cGMP as the substrate.

  • Assay Principle: The assay measures the enzymatic conversion of the cyclic nucleotide substrate to its corresponding monophosphate (AMP or GMP).

  • Procedure:

    • The test compound is serially diluted and incubated with the PDE enzyme in an appropriate assay buffer.

    • The reaction is initiated by the addition of the substrate.

    • After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated.

    • The amount of product formed is quantified. For fluorescence polarization assays, a binding partner to the product is added, and the change in polarization is measured. For radiometric assays, the product is separated from the substrate, and radioactivity is counted.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Bronchodilator Activity in Guinea Pigs (Histamine-Induced Bronchoconstriction)

Objective: To evaluate the in vivo bronchodilator effects of a compound.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

  • Induction of Bronchoconstriction: An aerosol of histamine is administered to induce bronchospasm.

  • Procedure:

    • Animals are pre-treated with the test compound, typically via inhalation or oral administration, at various doses.

    • After a specified time, the animals are placed in a whole-body plethysmograph to monitor respiratory parameters.

    • The animals are then challenged with an aerosolized solution of histamine.

    • The primary endpoint is the time to the onset of bronchoconstriction, often measured as a significant increase in airway resistance or a change in breathing pattern.

  • Data Analysis: The protective effect of the compound is expressed as the percentage increase in the time to bronchoconstriction compared to a vehicle-treated control group.

Anti-inflammatory Activity (LPS-Induced TNF-α Release in Human Whole Blood)

Objective: To assess the in vitro anti-inflammatory activity of a compound.

Methodology:

  • Sample: Freshly drawn human whole blood from healthy volunteers.

  • Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

  • Procedure:

    • Whole blood is incubated with various concentrations of the test compound.

    • LPS is then added to the blood samples to induce an inflammatory response.

    • The samples are incubated for a specific period (e.g., 4-6 hours) at 37°C.

    • After incubation, the plasma is separated by centrifugation.

  • Quantification: The concentration of TNF-α in the plasma is measured using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in TNF-α release compared to the LPS-stimulated control without the compound. The IC50 value is determined from the concentration-response curve.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of a novel dual PDE3/4 inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point A Compound Synthesis and Characterization B Primary Screening: PDE3 & PDE4 Inhibition Assays (Determine IC50) A->B C Selectivity Profiling: Inhibition assays against other PDE isoforms B->C D Cell-based Assays: LPS-induced TNF-α release in human whole blood B->D H Lead Candidate Selection C->H D->H E Pharmacokinetic Studies: Absorption, Distribution, Metabolism, Excretion (ADME) F Efficacy Models: Histamine-induced bronchoconstriction in guinea pigs G Safety and Toxicology Studies H->E H->F H->G

Caption: General preclinical evaluation workflow for dual PDE3/4 inhibitors.

Conclusion

This compound presents a distinct profile as a dual PDE3/4 inhibitor with potent activity against PDE4 and moderate activity against PDE3. This contrasts with other dual inhibitors like Ensifentrine, which is more potent against PDE3, and Pumafentrine, which shows high potency against both. When compared to selective PDE4 inhibitors, this compound's PDE4 inhibitory activity is less potent than that of Roflumilast but more potent than Cilomilast. The dual-action nature of this compound, combining both bronchodilatory and anti-inflammatory effects, warrants further investigation for its therapeutic potential in respiratory diseases. The provided experimental protocols offer a framework for conducting comparative studies to further elucidate the pharmacological profile of this compound and similar compounds.

References

Confirming KCA-1490's Mechanism of Action Through Genetic Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and experimentally validating the mechanism of action of KCA-1490, a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). By leveraging genetic knockout studies, researchers can definitively establish the on-target effects of this compound and compare its performance against other PDE inhibitors.

This compound is a potent bronchodilatory and anti-inflammatory agent, with IC50 values of 369 nM for PDE3 and 42 nM for PDE4.[1] Its therapeutic potential in diseases like asthma and chronic obstructive pulmonary disease (COPD) is attributed to its ability to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels by inhibiting its degradation by PDE3 and PDE4. This guide outlines the expected physiological consequences of knocking out the PDE3 and PDE4 genes and how these outcomes can confirm the mechanistic pathway of this compound.

Comparative Analysis of PDE Knockout Phenotypes and this compound Action

The following table summarizes the anticipated phenotypes resulting from the genetic knockout of PDE3 and PDE4, providing a basis for validating the on-target effects of this compound.

Target Key Functions Expected Knockout Phenotype Relevance to this compound's Mechanism
PDE3 - Regulation of cardiac and vascular smooth muscle contractility[2] - Platelet aggregation[2] - Oocyte maturation[3][4] - Lipolysis- Altered cardiovascular function (e.g., increased heart rate) - Reduced platelet aggregation - Female infertility due to meiotic arrest - Altered energy homeostasis in PDE3B knockoutThe cardiovascular and platelet aggregation phenotypes observed in PDE3A knockout mice align with the known effects of PDE3 inhibitors. This compound would be expected to phenocopy these effects in wild-type models.
PDE4 - Regulation of inflammatory responses - Airway smooth muscle relaxation - Cognitive processes and memory - Emetic response- Reduced inflammation - Enhanced memory and increased hippocampal neurogenesis (PDE4D knockout) - Anxiogenic-like behavior (PDE4B knockout) - Neonatal lethality and growth retardation (PDE4D knockout)The anti-inflammatory effects of PDE4 knockout are central to the therapeutic rationale for this compound in airway diseases. The diverse phenotypes across different PDE4 subtypes highlight the importance of understanding the specific subtype inhibition profile of this compound.

Comparison with Alternative PDE Inhibitors

A comparison with other PDE inhibitors can further elucidate the specific profile of this compound.

Compound Target(s) Key Characteristics Potential Advantages of this compound
Roflumilast Selective PDE4 inhibitorOrally active, approved for COPD. Known for gastrointestinal side effects.As a dual PDE3/4 inhibitor, this compound may offer both bronchodilatory (via PDE3 inhibition) and enhanced anti-inflammatory effects compared to a selective PDE4 inhibitor.
Cilostamide Selective PDE3 inhibitorUsed in research to study PDE3 function.This compound's dual activity provides a broader therapeutic window for respiratory diseases where both inflammation (PDE4) and bronchoconstriction (PDE3) are key factors.
Ensifentrine (RPL554) Dual PDE3/4 inhibitorInhaled formulation, has shown improvements in lung function in clinical trials.A direct comparison of potency, subtype selectivity, and clinical efficacy would be necessary to determine the relative advantages.

Experimental Protocols

To experimentally validate the mechanism of this compound, a genetic knockout approach using CRISPR-Cas9 is recommended. Below are generalized protocols for key experiments.

CRISPR-Cas9 Mediated Gene Knockout of PDE3 and PDE4

This protocol outlines the essential steps for generating PDE3 or PDE4 knockout cell lines.

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two to three gRNAs targeting an early exon common to all major isoforms of the target gene (PDE3A, PDE3B, or a specific PDE4 subtype).

    • Utilize online design tools to minimize off-target effects.

    • Synthesize the gRNAs.

  • Cas9 and gRNA Delivery:

    • Co-transfect a Cas9 expression vector and the synthesized gRNAs into the target cell line (e.g., airway smooth muscle cells, macrophages).

    • Alternatively, deliver Cas9 protein and gRNAs as a ribonucleoprotein (RNP) complex via electroporation for improved efficiency and reduced off-target effects.

  • Clonal Selection and Expansion:

    • Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.

    • Expand individual clones.

  • Verification of Knockout:

    • Genomic DNA Analysis: Perform PCR amplification of the target region followed by Sanger sequencing or a T7 endonuclease I assay to detect insertions/deletions (indels).

    • mRNA Analysis: Use quantitative real-time PCR (qRT-PCR) to confirm the absence of the target gene transcript.

    • Protein Analysis: Perform Western blotting to confirm the absence of the target protein.

Functional Assays
  • cAMP Measurement:

    • Culture wild-type and knockout cells.

    • Treat wild-type cells with varying concentrations of this compound.

    • Stimulate cells with an adenylyl cyclase activator (e.g., forskolin).

    • Measure intracellular cAMP levels using a commercially available ELISA kit.

    • Expected Outcome: this compound should increase cAMP levels in wild-type cells to a similar extent as observed in the corresponding knockout cells (in the absence of the drug).

  • Downstream Signaling Pathway Analysis:

    • Analyze the phosphorylation status of key downstream effectors of cAMP signaling, such as CREB (cAMP response element-binding protein), using Western blotting.

    • Expected Outcome: Both this compound treatment in wild-type cells and genetic knockout of the target PDE should lead to increased phosphorylation of CREB.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates AMP 5'-AMP cAMP->AMP Hydrolyzes Response Cellular Response (e.g., Relaxation, Anti-inflammation) PKA->Response Phosphorylates Targets PDE3 PDE3 PDE3->AMP PDE4 PDE4 PDE4->AMP KCA1490 This compound KCA1490->PDE3 Inhibits KCA1490->PDE4 Inhibits

Caption: this compound inhibits PDE3 and PDE4, increasing cAMP levels.

cluster_design Design & Preparation cluster_editing Gene Editing cluster_validation Validation & Analysis gRNA_design 1. gRNA Design (Targeting PDE3/PDE4) Vector_prep 2. Vector Preparation (Cas9 & gRNA) gRNA_design->Vector_prep Transfection 3. Transfection into Cells Vector_prep->Transfection Selection 4. Clonal Selection & Expansion Transfection->Selection Genomic_val 5. Genomic Validation (Sequencing/T7E1) Selection->Genomic_val Protein_val 6. Protein Validation (Western Blot) Genomic_val->Protein_val Functional_assay 7. Functional Assays (cAMP levels, etc.) Protein_val->Functional_assay

Caption: Workflow for CRISPR-Cas9 mediated knockout of PDE genes.

By following the comparative framework and experimental protocols outlined in this guide, researchers can effectively utilize genetic knockout studies to confirm the mechanism of action of this compound and rigorously evaluate its performance relative to other PDE inhibitors. This approach will provide a solid foundation for further preclinical and clinical development.

References

Confirming KCA-1490's Mechanism of Action Through Genetic Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and experimentally validating the mechanism of action of KCA-1490, a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). By leveraging genetic knockout studies, researchers can definitively establish the on-target effects of this compound and compare its performance against other PDE inhibitors.

This compound is a potent bronchodilatory and anti-inflammatory agent, with IC50 values of 369 nM for PDE3 and 42 nM for PDE4.[1] Its therapeutic potential in diseases like asthma and chronic obstructive pulmonary disease (COPD) is attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting its degradation by PDE3 and PDE4. This guide outlines the expected physiological consequences of knocking out the PDE3 and PDE4 genes and how these outcomes can confirm the mechanistic pathway of this compound.

Comparative Analysis of PDE Knockout Phenotypes and this compound Action

The following table summarizes the anticipated phenotypes resulting from the genetic knockout of PDE3 and PDE4, providing a basis for validating the on-target effects of this compound.

Target Key Functions Expected Knockout Phenotype Relevance to this compound's Mechanism
PDE3 - Regulation of cardiac and vascular smooth muscle contractility[2] - Platelet aggregation[2] - Oocyte maturation[3][4] - Lipolysis- Altered cardiovascular function (e.g., increased heart rate) - Reduced platelet aggregation - Female infertility due to meiotic arrest - Altered energy homeostasis in PDE3B knockoutThe cardiovascular and platelet aggregation phenotypes observed in PDE3A knockout mice align with the known effects of PDE3 inhibitors. This compound would be expected to phenocopy these effects in wild-type models.
PDE4 - Regulation of inflammatory responses - Airway smooth muscle relaxation - Cognitive processes and memory - Emetic response- Reduced inflammation - Enhanced memory and increased hippocampal neurogenesis (PDE4D knockout) - Anxiogenic-like behavior (PDE4B knockout) - Neonatal lethality and growth retardation (PDE4D knockout)The anti-inflammatory effects of PDE4 knockout are central to the therapeutic rationale for this compound in airway diseases. The diverse phenotypes across different PDE4 subtypes highlight the importance of understanding the specific subtype inhibition profile of this compound.

Comparison with Alternative PDE Inhibitors

A comparison with other PDE inhibitors can further elucidate the specific profile of this compound.

Compound Target(s) Key Characteristics Potential Advantages of this compound
Roflumilast Selective PDE4 inhibitorOrally active, approved for COPD. Known for gastrointestinal side effects.As a dual PDE3/4 inhibitor, this compound may offer both bronchodilatory (via PDE3 inhibition) and enhanced anti-inflammatory effects compared to a selective PDE4 inhibitor.
Cilostamide Selective PDE3 inhibitorUsed in research to study PDE3 function.This compound's dual activity provides a broader therapeutic window for respiratory diseases where both inflammation (PDE4) and bronchoconstriction (PDE3) are key factors.
Ensifentrine (RPL554) Dual PDE3/4 inhibitorInhaled formulation, has shown improvements in lung function in clinical trials.A direct comparison of potency, subtype selectivity, and clinical efficacy would be necessary to determine the relative advantages.

Experimental Protocols

To experimentally validate the mechanism of this compound, a genetic knockout approach using CRISPR-Cas9 is recommended. Below are generalized protocols for key experiments.

CRISPR-Cas9 Mediated Gene Knockout of PDE3 and PDE4

This protocol outlines the essential steps for generating PDE3 or PDE4 knockout cell lines.

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two to three gRNAs targeting an early exon common to all major isoforms of the target gene (PDE3A, PDE3B, or a specific PDE4 subtype).

    • Utilize online design tools to minimize off-target effects.

    • Synthesize the gRNAs.

  • Cas9 and gRNA Delivery:

    • Co-transfect a Cas9 expression vector and the synthesized gRNAs into the target cell line (e.g., airway smooth muscle cells, macrophages).

    • Alternatively, deliver Cas9 protein and gRNAs as a ribonucleoprotein (RNP) complex via electroporation for improved efficiency and reduced off-target effects.

  • Clonal Selection and Expansion:

    • Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.

    • Expand individual clones.

  • Verification of Knockout:

    • Genomic DNA Analysis: Perform PCR amplification of the target region followed by Sanger sequencing or a T7 endonuclease I assay to detect insertions/deletions (indels).

    • mRNA Analysis: Use quantitative real-time PCR (qRT-PCR) to confirm the absence of the target gene transcript.

    • Protein Analysis: Perform Western blotting to confirm the absence of the target protein.

Functional Assays
  • cAMP Measurement:

    • Culture wild-type and knockout cells.

    • Treat wild-type cells with varying concentrations of this compound.

    • Stimulate cells with an adenylyl cyclase activator (e.g., forskolin).

    • Measure intracellular cAMP levels using a commercially available ELISA kit.

    • Expected Outcome: this compound should increase cAMP levels in wild-type cells to a similar extent as observed in the corresponding knockout cells (in the absence of the drug).

  • Downstream Signaling Pathway Analysis:

    • Analyze the phosphorylation status of key downstream effectors of cAMP signaling, such as CREB (cAMP response element-binding protein), using Western blotting.

    • Expected Outcome: Both this compound treatment in wild-type cells and genetic knockout of the target PDE should lead to increased phosphorylation of CREB.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates AMP 5'-AMP cAMP->AMP Hydrolyzes Response Cellular Response (e.g., Relaxation, Anti-inflammation) PKA->Response Phosphorylates Targets PDE3 PDE3 PDE3->AMP PDE4 PDE4 PDE4->AMP KCA1490 This compound KCA1490->PDE3 Inhibits KCA1490->PDE4 Inhibits

Caption: this compound inhibits PDE3 and PDE4, increasing cAMP levels.

cluster_design Design & Preparation cluster_editing Gene Editing cluster_validation Validation & Analysis gRNA_design 1. gRNA Design (Targeting PDE3/PDE4) Vector_prep 2. Vector Preparation (Cas9 & gRNA) gRNA_design->Vector_prep Transfection 3. Transfection into Cells Vector_prep->Transfection Selection 4. Clonal Selection & Expansion Transfection->Selection Genomic_val 5. Genomic Validation (Sequencing/T7E1) Selection->Genomic_val Protein_val 6. Protein Validation (Western Blot) Genomic_val->Protein_val Functional_assay 7. Functional Assays (cAMP levels, etc.) Protein_val->Functional_assay

Caption: Workflow for CRISPR-Cas9 mediated knockout of PDE genes.

By following the comparative framework and experimental protocols outlined in this guide, researchers can effectively utilize genetic knockout studies to confirm the mechanism of action of this compound and rigorously evaluate its performance relative to other PDE inhibitors. This approach will provide a solid foundation for further preclinical and clinical development.

References

Independent Verification of Published Data on B/F/TAF from Clinical Trial GS-US-380-1490 and Related Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the fixed-dose combination antiretroviral therapy containing bictegravir, emtricitabine, and tenofovir (B777) alafenamide (B/F/TAF). The data is primarily derived from the pivotal clinical trial GS-US-380-1490, which is likely the "KCA-1490" referenced in the topic, and its companion study, GS-US-380-1489. These studies evaluate the efficacy and safety of B/F/TAF in treatment-naïve adults with HIV-1 infection.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the GS-US-380-1490 and GS-US-380-1489 clinical trials, comparing B/F/TAF with other standard-of-care antiretroviral regimens.

Table 1: Virologic Suppression Rates (HIV-1 RNA < 50 copies/mL) in Treatment-Naïve Adults

StudyTreatment ArmWeek 48Week 96Week 144
GS-US-380-1490 B/F/TAF (n=320)92.8%88%82%
DTG + F/TAF (n=325)93.2%90%84%
GS-US-380-1489 B/F/TAF (n=314)92.4%88%82%
DTG/ABC/3TC (n=315)93.0%88%84%

B/F/TAF: Bictegravir/Emtricitabine/Tenofovir Alafenamide; DTG + F/TAF: Dolutegravir (B560016) + Emtricitabine/Tenofovir Alafenamide; DTG/ABC/3TC: Dolutegravir/Abacavir (B1662851)/Lamivudine.

Table 2: Summary of Drug-Related Adverse Events

StudyTreatment ArmAny Drug-Related Adverse EventNauseaDiarrheaHeadache
GS-US-380-1490 B/F/TAF28%8%7%7%
DTG + F/TAF29%9%8%8%
GS-US-380-1489 B/F/TAF26%5%7%6%
DTG/ABC/3TC40%17%9%8%

Experimental Protocols

The data presented is from two Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trials: GS-US-380-1490 and GS-US-380-1489.

Study Design:

  • GS-US-380-1490: This study compared the safety and efficacy of a fixed-dose combination of B/F/TAF against a regimen of dolutegravir (DTG) plus a fixed-dose combination of emtricitabine/tenofovir alafenamide (F/TAF) in HIV-1 infected, antiretroviral treatment-naïve adults.[1]

  • GS-US-380-1489: This study evaluated the safety and efficacy of the fixed-dose combination of B/F/TAF compared to a fixed-dose combination of abacavir/dolutegravir/lamivudine (ABC/DTG/3TC) in a similar population of HIV-1 infected, treatment-naïve adults.[2]

Participant Population:

  • Inclusion Criteria: HIV-1 infected, antiretroviral treatment-naïve adults with HIV-1 RNA ≥ 500 copies/mL. Specific renal function criteria were also applied (e.g., estimated glomerular filtration rate ≥ 30 mL/min for study 1490 and ≥ 50 mL/min for study 1489).[3]

  • Exclusion Criteria: For study 1489, patients who were HLA-B*5701-positive were excluded due to the abacavir component in the comparator arm.[3]

Endpoints:

  • Primary Efficacy Endpoint: The primary endpoint for both studies was the proportion of subjects with plasma HIV-1 RNA < 50 copies/mL at Week 48, as determined by the FDA-defined snapshot algorithm.[4]

  • Secondary Endpoints: Secondary endpoints included longer-term efficacy assessments at Weeks 96 and 144, as well as safety and tolerability profiles of the respective regimens.

Randomization and Blinding: Participants were randomized in a 1:1 ratio to receive either the B/F/TAF regimen or the comparator regimen. The studies were double-blinded, with participants and investigators unaware of the treatment allocation. Matching placebos were used to maintain the blind. Randomization was stratified by baseline HIV-1 RNA levels, CD4 cell count, and geographic region.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of B/F/TAF

The fixed-dose combination of B/F/TAF targets two critical enzymes in the HIV-1 replication cycle: reverse transcriptase and integrase.

G cluster_virus HIV-1 Lifecycle HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration New_Virus New HIV Virions Integrated_DNA->New_Virus Replication FTC_TAF Emtricitabine (FTC) & Tenofovir Alafenamide (TAF) (NRTIs) FTC_TAF->Viral_DNA Inhibit Reverse Transcriptase BIC Bictegravir (BIC) (INSTI) BIC->Integrated_DNA Inhibit Integrase

Caption: Mechanism of action of B/F/TAF components on the HIV-1 replication cycle.

Experimental Workflow: GS-US-380-1490/1489 Clinical Trials

The following diagram illustrates the general workflow of the GS-US-380-1490 and GS-US-380-1489 clinical trials.

G Screening Screening of Treatment-Naïve HIV-1 Infected Adults Randomization 1:1 Randomization Screening->Randomization Arm_A B/F/TAF (Once Daily) Randomization->Arm_A Arm_B Comparator Regimen (DTG + F/TAF or DTG/ABC/3TC) Randomization->Arm_B Blinded_Phase Double-Blind Treatment Phase (144 Weeks) Arm_A->Blinded_Phase Arm_B->Blinded_Phase Primary_Endpoint Primary Endpoint Analysis (Week 48) Blinded_Phase->Primary_Endpoint OLE Open-Label Extension (Optional) Blinded_Phase->OLE

Caption: Generalized workflow of the Phase 3 clinical trials for B/F/TAF.

Logical Relationship: Non-Inferiority Assessment

This diagram illustrates the logic behind the non-inferiority assessment, which was the primary objective of these clinical trials.

G Efficacy_Diff Calculate Difference in Efficacy: (B/F/TAF % - Comparator %) CI Calculate 95% Confidence Interval (CI) of the Difference Efficacy_Diff->CI Comparison Is the Lower Bound of the CI > Non-Inferiority Margin? CI->Comparison Non_Inferiority_Margin Pre-specified Non-Inferiority Margin (-12%) Non_Inferiority_Margin->Comparison Conclusion_Non_Inferior Conclusion: B/F/TAF is Non-Inferior Comparison->Conclusion_Non_Inferior Yes Conclusion_Inferior Conclusion: Non-Inferiority Not Met Comparison->Conclusion_Inferior No

Caption: Logical framework for determining non-inferiority in the clinical trials.

References

Independent Verification of Published Data on B/F/TAF from Clinical Trial GS-US-380-1490 and Related Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the fixed-dose combination antiretroviral therapy containing bictegravir, emtricitabine, and tenofovir alafenamide (B/F/TAF). The data is primarily derived from the pivotal clinical trial GS-US-380-1490, which is likely the "KCA-1490" referenced in the topic, and its companion study, GS-US-380-1489. These studies evaluate the efficacy and safety of B/F/TAF in treatment-naïve adults with HIV-1 infection.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the GS-US-380-1490 and GS-US-380-1489 clinical trials, comparing B/F/TAF with other standard-of-care antiretroviral regimens.

Table 1: Virologic Suppression Rates (HIV-1 RNA < 50 copies/mL) in Treatment-Naïve Adults

StudyTreatment ArmWeek 48Week 96Week 144
GS-US-380-1490 B/F/TAF (n=320)92.8%88%82%
DTG + F/TAF (n=325)93.2%90%84%
GS-US-380-1489 B/F/TAF (n=314)92.4%88%82%
DTG/ABC/3TC (n=315)93.0%88%84%

B/F/TAF: Bictegravir/Emtricitabine/Tenofovir Alafenamide; DTG + F/TAF: Dolutegravir + Emtricitabine/Tenofovir Alafenamide; DTG/ABC/3TC: Dolutegravir/Abacavir/Lamivudine.

Table 2: Summary of Drug-Related Adverse Events

StudyTreatment ArmAny Drug-Related Adverse EventNauseaDiarrheaHeadache
GS-US-380-1490 B/F/TAF28%8%7%7%
DTG + F/TAF29%9%8%8%
GS-US-380-1489 B/F/TAF26%5%7%6%
DTG/ABC/3TC40%17%9%8%

Experimental Protocols

The data presented is from two Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trials: GS-US-380-1490 and GS-US-380-1489.

Study Design:

  • GS-US-380-1490: This study compared the safety and efficacy of a fixed-dose combination of B/F/TAF against a regimen of dolutegravir (DTG) plus a fixed-dose combination of emtricitabine/tenofovir alafenamide (F/TAF) in HIV-1 infected, antiretroviral treatment-naïve adults.[1]

  • GS-US-380-1489: This study evaluated the safety and efficacy of the fixed-dose combination of B/F/TAF compared to a fixed-dose combination of abacavir/dolutegravir/lamivudine (ABC/DTG/3TC) in a similar population of HIV-1 infected, treatment-naïve adults.[2]

Participant Population:

  • Inclusion Criteria: HIV-1 infected, antiretroviral treatment-naïve adults with HIV-1 RNA ≥ 500 copies/mL. Specific renal function criteria were also applied (e.g., estimated glomerular filtration rate ≥ 30 mL/min for study 1490 and ≥ 50 mL/min for study 1489).[3]

  • Exclusion Criteria: For study 1489, patients who were HLA-B*5701-positive were excluded due to the abacavir component in the comparator arm.[3]

Endpoints:

  • Primary Efficacy Endpoint: The primary endpoint for both studies was the proportion of subjects with plasma HIV-1 RNA < 50 copies/mL at Week 48, as determined by the FDA-defined snapshot algorithm.[4]

  • Secondary Endpoints: Secondary endpoints included longer-term efficacy assessments at Weeks 96 and 144, as well as safety and tolerability profiles of the respective regimens.

Randomization and Blinding: Participants were randomized in a 1:1 ratio to receive either the B/F/TAF regimen or the comparator regimen. The studies were double-blinded, with participants and investigators unaware of the treatment allocation. Matching placebos were used to maintain the blind. Randomization was stratified by baseline HIV-1 RNA levels, CD4 cell count, and geographic region.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of B/F/TAF

The fixed-dose combination of B/F/TAF targets two critical enzymes in the HIV-1 replication cycle: reverse transcriptase and integrase.

G cluster_virus HIV-1 Lifecycle HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration New_Virus New HIV Virions Integrated_DNA->New_Virus Replication FTC_TAF Emtricitabine (FTC) & Tenofovir Alafenamide (TAF) (NRTIs) FTC_TAF->Viral_DNA Inhibit Reverse Transcriptase BIC Bictegravir (BIC) (INSTI) BIC->Integrated_DNA Inhibit Integrase

Caption: Mechanism of action of B/F/TAF components on the HIV-1 replication cycle.

Experimental Workflow: GS-US-380-1490/1489 Clinical Trials

The following diagram illustrates the general workflow of the GS-US-380-1490 and GS-US-380-1489 clinical trials.

G Screening Screening of Treatment-Naïve HIV-1 Infected Adults Randomization 1:1 Randomization Screening->Randomization Arm_A B/F/TAF (Once Daily) Randomization->Arm_A Arm_B Comparator Regimen (DTG + F/TAF or DTG/ABC/3TC) Randomization->Arm_B Blinded_Phase Double-Blind Treatment Phase (144 Weeks) Arm_A->Blinded_Phase Arm_B->Blinded_Phase Primary_Endpoint Primary Endpoint Analysis (Week 48) Blinded_Phase->Primary_Endpoint OLE Open-Label Extension (Optional) Blinded_Phase->OLE

Caption: Generalized workflow of the Phase 3 clinical trials for B/F/TAF.

Logical Relationship: Non-Inferiority Assessment

This diagram illustrates the logic behind the non-inferiority assessment, which was the primary objective of these clinical trials.

G Efficacy_Diff Calculate Difference in Efficacy: (B/F/TAF % - Comparator %) CI Calculate 95% Confidence Interval (CI) of the Difference Efficacy_Diff->CI Comparison Is the Lower Bound of the CI > Non-Inferiority Margin? CI->Comparison Non_Inferiority_Margin Pre-specified Non-Inferiority Margin (-12%) Non_Inferiority_Margin->Comparison Conclusion_Non_Inferior Conclusion: B/F/TAF is Non-Inferior Comparison->Conclusion_Non_Inferior Yes Conclusion_Inferior Conclusion: Non-Inferiority Not Met Comparison->Conclusion_Inferior No

Caption: Logical framework for determining non-inferiority in the clinical trials.

References

A Comparative Analysis of BET Bromodomain Inhibitors: JQ1, I-BET762, and OTX-015

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research and oncology drug development, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutic agents. This guide provides a comparative analysis of three prominent BET inhibitors: JQ1, I-BET762 (Molibresib), and OTX-015 (Birabresib), offering a resource for researchers, scientists, and drug development professionals. These small molecules target the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and thereby modulating gene transcription.[1][2][3][4]

Mechanism of Action and Cellular Effects

JQ1, I-BET762, and OTX-015 are competitive inhibitors that bind to the acetyl-lysine recognition pockets of BET bromodomains.[5] This action displaces BET proteins from chromatin, leading to the downregulation of key oncogenes, most notably MYC. The subsequent cellular effects include the induction of cell cycle arrest, senescence, and apoptosis in various cancer models. While all three inhibitors share this primary mechanism, variations in their chemical structures can lead to differences in potency, selectivity, and pharmacokinetic properties.

The general mechanism involves the inhibition of BRD4, a key transcriptional regulator. By displacing BRD4 from chromatin, these inhibitors disrupt the transcriptional machinery required for the expression of genes involved in cell proliferation and survival. This leads to a reduction in the levels of proteins such as c-Myc, p-Erk 1/2, and p-STAT3, which are crucial for tumor progression and metastasis.

Performance Benchmarking

The following table summarizes the key performance characteristics of JQ1, I-BET762, and OTX-015 based on preclinical data from various cancer cell line studies.

ParameterJQ1I-BET762 (Molibresib)OTX-015 (Birabresib)
Target BRD2, BRD3, BRD4, BRDTBRD2, BRD3, BRD4BRD2, BRD3, BRD4
IC50 (BRD4) ~77 nM (BD1), ~33 nM (BD2)Not explicitly stated in provided resultsNot explicitly stated in provided results
Cellular Potency (IC50/GI50) Varies by cell line (e.g., ~0.5 µM in endometrial cancer cells, 0.28-10.36 µM in ovarian and endometrial endometrioid carcinoma cells)Varies by cell line (e.g., IC50 of 0.46 µM in MDA-MB-231 breast cancer cells)Varies by cell line (e.g., more potent than JQ1 in some non-small cell lung cancer lines, IC50 of 29.5 nM in OCI-AML3 cells)
Key Downregulated Targets c-Myc, CDC25B, p-Erk 1/2, p-STAT3c-Myc, Cyclin D1, p-Erk 1/2, p-STAT3c-MYC, MYCN, BRD2, BRD4
In Vivo Efficacy Demonstrated in various xenograft models, but has a short half-life.Effective in preclinical breast and lung cancer models.Shows antitumor activity in non-small cell and small cell lung cancer models.
Clinical Development Not used in human clinical trials due to short half-life.Has been evaluated in clinical trials.Has undergone Phase I clinical trials in hematologic malignancies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these BET inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of the inhibitors on cell proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the BET inhibitor (e.g., 0.01–50 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization and Measurement: The formazan (B1609692) crystals are dissolved, and the absorbance is measured using a microplate reader to determine cell viability.

Western Blot Analysis

This technique is used to assess the levels of specific proteins, such as c-Myc, following inhibitor treatment.

  • Cell Lysis: Cells are treated with the BET inhibitor for a specified time, then harvested and lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody against the protein of interest (e.g., c-Myc), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the inhibitors on cell cycle progression.

  • Cell Treatment and Fixation: Cells are treated with the inhibitor, harvested, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by BET inhibitors and a typical experimental workflow.

BET_Inhibitor_Mechanism cluster_0 BET Protein Regulation of Transcription cluster_1 Inhibition by JQ1/I-BET762/OTX-015 Histone_Tails Acetylated Histone Tails BET_Protein BET Protein (e.g., BRD4) Histone_Tails->BET_Protein binds to Transcription_Machinery Transcription Machinery (P-TEFb, RNA Pol II) BET_Protein->Transcription_Machinery recruits Blocked_Binding Binding Pocket Blocked Oncogene_Transcription Oncogene Transcription (e.g., MYC) Transcription_Machinery->Oncogene_Transcription initiates BET_Inhibitor BET Inhibitor (JQ1, I-BET762, OTX-015) BET_Inhibitor->Blocked_Binding competitively binds to Reduced_Transcription Reduced Oncogene Transcription Blocked_Binding->Reduced_Transcription leads to

Caption: Mechanism of BET inhibitor action on gene transcription.

Experimental_Workflow Cell_Culture Cancer Cell Culture Inhibitor_Treatment Treatment with JQ1, I-BET762, or OTX-015 Cell_Culture->Inhibitor_Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Inhibitor_Treatment->Cell_Viability_Assay Western_Blot Western Blot (c-Myc, etc.) Inhibitor_Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Inhibitor_Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Comparison Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: A typical workflow for evaluating BET inhibitors in vitro.

References

A Comparative Analysis of BET Bromodomain Inhibitors: JQ1, I-BET762, and OTX-015

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research and oncology drug development, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutic agents. This guide provides a comparative analysis of three prominent BET inhibitors: JQ1, I-BET762 (Molibresib), and OTX-015 (Birabresib), offering a resource for researchers, scientists, and drug development professionals. These small molecules target the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and thereby modulating gene transcription.[1][2][3][4]

Mechanism of Action and Cellular Effects

JQ1, I-BET762, and OTX-015 are competitive inhibitors that bind to the acetyl-lysine recognition pockets of BET bromodomains.[5] This action displaces BET proteins from chromatin, leading to the downregulation of key oncogenes, most notably MYC. The subsequent cellular effects include the induction of cell cycle arrest, senescence, and apoptosis in various cancer models. While all three inhibitors share this primary mechanism, variations in their chemical structures can lead to differences in potency, selectivity, and pharmacokinetic properties.

The general mechanism involves the inhibition of BRD4, a key transcriptional regulator. By displacing BRD4 from chromatin, these inhibitors disrupt the transcriptional machinery required for the expression of genes involved in cell proliferation and survival. This leads to a reduction in the levels of proteins such as c-Myc, p-Erk 1/2, and p-STAT3, which are crucial for tumor progression and metastasis.

Performance Benchmarking

The following table summarizes the key performance characteristics of JQ1, I-BET762, and OTX-015 based on preclinical data from various cancer cell line studies.

ParameterJQ1I-BET762 (Molibresib)OTX-015 (Birabresib)
Target BRD2, BRD3, BRD4, BRDTBRD2, BRD3, BRD4BRD2, BRD3, BRD4
IC50 (BRD4) ~77 nM (BD1), ~33 nM (BD2)Not explicitly stated in provided resultsNot explicitly stated in provided results
Cellular Potency (IC50/GI50) Varies by cell line (e.g., ~0.5 µM in endometrial cancer cells, 0.28-10.36 µM in ovarian and endometrial endometrioid carcinoma cells)Varies by cell line (e.g., IC50 of 0.46 µM in MDA-MB-231 breast cancer cells)Varies by cell line (e.g., more potent than JQ1 in some non-small cell lung cancer lines, IC50 of 29.5 nM in OCI-AML3 cells)
Key Downregulated Targets c-Myc, CDC25B, p-Erk 1/2, p-STAT3c-Myc, Cyclin D1, p-Erk 1/2, p-STAT3c-MYC, MYCN, BRD2, BRD4
In Vivo Efficacy Demonstrated in various xenograft models, but has a short half-life.Effective in preclinical breast and lung cancer models.Shows antitumor activity in non-small cell and small cell lung cancer models.
Clinical Development Not used in human clinical trials due to short half-life.Has been evaluated in clinical trials.Has undergone Phase I clinical trials in hematologic malignancies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these BET inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of the inhibitors on cell proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the BET inhibitor (e.g., 0.01–50 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader to determine cell viability.

Western Blot Analysis

This technique is used to assess the levels of specific proteins, such as c-Myc, following inhibitor treatment.

  • Cell Lysis: Cells are treated with the BET inhibitor for a specified time, then harvested and lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody against the protein of interest (e.g., c-Myc), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the inhibitors on cell cycle progression.

  • Cell Treatment and Fixation: Cells are treated with the inhibitor, harvested, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by BET inhibitors and a typical experimental workflow.

BET_Inhibitor_Mechanism cluster_0 BET Protein Regulation of Transcription cluster_1 Inhibition by JQ1/I-BET762/OTX-015 Histone_Tails Acetylated Histone Tails BET_Protein BET Protein (e.g., BRD4) Histone_Tails->BET_Protein binds to Transcription_Machinery Transcription Machinery (P-TEFb, RNA Pol II) BET_Protein->Transcription_Machinery recruits Blocked_Binding Binding Pocket Blocked Oncogene_Transcription Oncogene Transcription (e.g., MYC) Transcription_Machinery->Oncogene_Transcription initiates BET_Inhibitor BET Inhibitor (JQ1, I-BET762, OTX-015) BET_Inhibitor->Blocked_Binding competitively binds to Reduced_Transcription Reduced Oncogene Transcription Blocked_Binding->Reduced_Transcription leads to

Caption: Mechanism of BET inhibitor action on gene transcription.

Experimental_Workflow Cell_Culture Cancer Cell Culture Inhibitor_Treatment Treatment with JQ1, I-BET762, or OTX-015 Cell_Culture->Inhibitor_Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Inhibitor_Treatment->Cell_Viability_Assay Western_Blot Western Blot (c-Myc, etc.) Inhibitor_Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Inhibitor_Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Comparison Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: A typical workflow for evaluating BET inhibitors in vitro.

References

Safety Operating Guide

Navigating the Disposal of KCA-1490: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the disposal of KCA-1490, a substance identified as Potassium Permanganate (B83412) (KMnO₄) under UN number 1490. While "this compound" may be a product-specific identifier, the regulated substance for transport and disposal is Potassium Permanganate.

I. Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols to mitigate risks. Potassium Permanganate is a strong oxidizing agent and can cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Potassium Permanganate. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Long-sleeved clothing and a lab coat.[2]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA approved respirator is necessary.[1]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as combustible substances, reducing agents, organic materials, metals, and acids.

  • Keep containers tightly closed and protect from physical damage and moisture.

II. Chemical and Physical Properties

Understanding the properties of Potassium Permanganate is essential for its safe handling and disposal.

PropertyValue
UN Number 1490
Proper Shipping Name POTASSIUM PERMANGANATE
Hazard Class 5.1 (Oxidizing Agent)
Packing Group II
Appearance Dark brown/purple solid powder
Odor Odorless
Melting Point 240 °C / 464 °F (decomposes)
Solubility Soluble in water
Incompatible Materials Strong reducing agents and bases, combustible materials, organic materials, metals, and acids

Data compiled from multiple sources.

III. Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is required.

Spill Cleanup:

  • Ventilate the area.

  • Contain the spill: Use inert absorbent material to contain and solidify the spill.

  • Collection: Carefully collect the material and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the residual material by washing the area with a 2-5% solution of soda ash.

  • Avoid: Do not allow the substance to enter drains or waterways.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin with running water. If irritation occurs, seek medical advice.

  • Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

IV. Proper Disposal Procedures

Waste Potassium Permanganate is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.

Disposal Workflow:

cluster_prep Preparation cluster_treatment Waste Treatment (for small quantities) cluster_disposal Final Disposal A Ensure proper PPE is worn (Goggles, Gloves, Lab Coat) B Work in a well-ventilated area (e.g., chemical fume hood) A->B C Prepare a reducing agent solution (e.g., sodium bisulfite or ferrous sulfate) B->C D Slowly add Potassium Permanganate waste to the reducing solution with stirring C->D E Neutralize the solution to a pH of ~7 with a suitable acid or base D->E F Collect the neutralized solution in a labeled hazardous waste container E->F G Arrange for pickup by a licensed hazardous waste disposal service F->G H Do NOT pour down the drain

Disposal Workflow for Potassium Permanganate Waste.

Step-by-Step Disposal Protocol:

  • Segregation and Labeling: Unused Potassium Permanganate and waste containing it should be collected in a designated, properly labeled, and sealed container.

  • Waste Treatment (for dilute solutions): For small quantities of dilute solutions, chemical treatment to reduce the permanganate is a preferred method.

    • Reduction: The purple color of the permanganate ion can be discharged by adding a reducing agent such as sodium bisulfite, sodium thiosulfate, or ferrous sulfate. This should be done in a fume hood with constant stirring.

    • Neutralization: After reduction, the solution should be neutralized to a pH of approximately 7.

  • Containerization: The treated, neutralized solution should be placed in a clearly labeled hazardous waste container.

  • Professional Disposal: All waste, whether treated or in its original solid form, must be disposed of through a licensed hazardous waste disposal company. Do not dispose of Potassium Permanganate in the regular trash or pour it down the sewer.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound (Potassium Permanganate), fostering a culture of safety and compliance within the research and development community.

References

Navigating the Disposal of KCA-1490: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the disposal of KCA-1490, a substance identified as Potassium Permanganate (KMnO₄) under UN number 1490. While "this compound" may be a product-specific identifier, the regulated substance for transport and disposal is Potassium Permanganate.

I. Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols to mitigate risks. Potassium Permanganate is a strong oxidizing agent and can cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Potassium Permanganate. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Long-sleeved clothing and a lab coat.[2]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA approved respirator is necessary.[1]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as combustible substances, reducing agents, organic materials, metals, and acids.

  • Keep containers tightly closed and protect from physical damage and moisture.

II. Chemical and Physical Properties

Understanding the properties of Potassium Permanganate is essential for its safe handling and disposal.

PropertyValue
UN Number 1490
Proper Shipping Name POTASSIUM PERMANGANATE
Hazard Class 5.1 (Oxidizing Agent)
Packing Group II
Appearance Dark brown/purple solid powder
Odor Odorless
Melting Point 240 °C / 464 °F (decomposes)
Solubility Soluble in water
Incompatible Materials Strong reducing agents and bases, combustible materials, organic materials, metals, and acids

Data compiled from multiple sources.

III. Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is required.

Spill Cleanup:

  • Ventilate the area.

  • Contain the spill: Use inert absorbent material to contain and solidify the spill.

  • Collection: Carefully collect the material and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the residual material by washing the area with a 2-5% solution of soda ash.

  • Avoid: Do not allow the substance to enter drains or waterways.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin with running water. If irritation occurs, seek medical advice.

  • Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

IV. Proper Disposal Procedures

Waste Potassium Permanganate is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.

Disposal Workflow:

cluster_prep Preparation cluster_treatment Waste Treatment (for small quantities) cluster_disposal Final Disposal A Ensure proper PPE is worn (Goggles, Gloves, Lab Coat) B Work in a well-ventilated area (e.g., chemical fume hood) A->B C Prepare a reducing agent solution (e.g., sodium bisulfite or ferrous sulfate) B->C D Slowly add Potassium Permanganate waste to the reducing solution with stirring C->D E Neutralize the solution to a pH of ~7 with a suitable acid or base D->E F Collect the neutralized solution in a labeled hazardous waste container E->F G Arrange for pickup by a licensed hazardous waste disposal service F->G H Do NOT pour down the drain

Disposal Workflow for Potassium Permanganate Waste.

Step-by-Step Disposal Protocol:

  • Segregation and Labeling: Unused Potassium Permanganate and waste containing it should be collected in a designated, properly labeled, and sealed container.

  • Waste Treatment (for dilute solutions): For small quantities of dilute solutions, chemical treatment to reduce the permanganate is a preferred method.

    • Reduction: The purple color of the permanganate ion can be discharged by adding a reducing agent such as sodium bisulfite, sodium thiosulfate, or ferrous sulfate. This should be done in a fume hood with constant stirring.

    • Neutralization: After reduction, the solution should be neutralized to a pH of approximately 7.

  • Containerization: The treated, neutralized solution should be placed in a clearly labeled hazardous waste container.

  • Professional Disposal: All waste, whether treated or in its original solid form, must be disposed of through a licensed hazardous waste disposal company. Do not dispose of Potassium Permanganate in the regular trash or pour it down the sewer.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound (Potassium Permanganate), fostering a culture of safety and compliance within the research and development community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposal of Potassium Permanganate (UN 1490)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Potassium Permanganate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Potassium Permanganate (UN 1490). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Potassium Permanganate.

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166) or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][2] A face shield should be used in conjunction with goggles when there is a splash risk.[3]To protect against splashes, dust, and aerosols that can cause eye irritation or damage.[1][3]
Hand Protection Protective gloves. The specific glove material should be selected based on the hazards present and breakthrough times. Natural rubber gloves are one option. Always inspect reusable gloves before use and never re-use disposable gloves.To prevent skin contact, which can cause irritation and brown stains.
Skin and Body Protection Long-sleeved clothing or a lab coat is required. Arms must be covered from shoulder to wrist when there is a chemical spray or splash hazard.To protect the user and their clothing from spills and provide a removable barrier in case of contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. This is necessary when facing concentrations above the exposure limit or when ventilation is inadequate.To prevent inhalation of dusts or aerosols which can irritate the respiratory tract.
Experimental Protocol: Safe Handling and Disposal of Potassium Permanganate

Adherence to a strict protocol is crucial when working with Potassium Permanganate to minimize risks.

1. Engineering Controls and Preparation:

  • Ensure adequate ventilation in the work area, especially in confined spaces.

  • Work under a chemical fume hood when handling the substance.

  • Facilities should be equipped with an eyewash station and a safety shower.

  • Keep containers tightly closed and store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and combustible materials.

2. Handling Procedure:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Remove and wash contaminated clothing before reuse.

3. Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin and hair with running water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the victim to fresh air and keep at rest in a comfortable position for breathing. If symptoms occur, get medical attention.

  • Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical assistance.

4. Disposal Plan:

  • Waste from residues or unused products is classified as hazardous and should not be released into the environment.

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be disposed of at a hazardous or special waste collection point.

  • Do not empty into drains or sewers.

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling Potassium Permanganate, the following diagram illustrates the decision-making process and necessary actions from preparation to disposal.

start Start: Prepare for Handling Potassium Permanganate assess_hazards Assess Hazards: Splash, Inhalation, Contact start->assess_hazards select_ppe Select Appropriate PPE: Goggles, Gloves, Lab Coat, Respirator (if needed) assess_hazards->select_ppe prepare_workspace Prepare Workspace: Ensure Ventilation, Eyewash & Shower Access select_ppe->prepare_workspace handling Handling Procedure: Avoid Contact, Ingestion, Inhalation prepare_workspace->handling emergency_check Emergency Occurred? handling->emergency_check emergency_response Execute Emergency Protocol: Eye/Skin Wash, Fresh Air, Medical Attention emergency_check->emergency_response Yes decontamination Decontaminate Work Area & Contaminated Clothing emergency_check->decontamination No emergency_response->decontamination disposal Dispose of Waste: Follow Hazardous Waste Regulations decontamination->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of Potassium Permanganate.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposal of Potassium Permanganate (UN 1490)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Potassium Permanganate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Potassium Permanganate (UN 1490). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Potassium Permanganate.

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166) or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][2] A face shield should be used in conjunction with goggles when there is a splash risk.[3]To protect against splashes, dust, and aerosols that can cause eye irritation or damage.[1][3]
Hand Protection Protective gloves. The specific glove material should be selected based on the hazards present and breakthrough times. Natural rubber gloves are one option. Always inspect reusable gloves before use and never re-use disposable gloves.To prevent skin contact, which can cause irritation and brown stains.
Skin and Body Protection Long-sleeved clothing or a lab coat is required. Arms must be covered from shoulder to wrist when there is a chemical spray or splash hazard.To protect the user and their clothing from spills and provide a removable barrier in case of contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. This is necessary when facing concentrations above the exposure limit or when ventilation is inadequate.To prevent inhalation of dusts or aerosols which can irritate the respiratory tract.
Experimental Protocol: Safe Handling and Disposal of Potassium Permanganate

Adherence to a strict protocol is crucial when working with Potassium Permanganate to minimize risks.

1. Engineering Controls and Preparation:

  • Ensure adequate ventilation in the work area, especially in confined spaces.

  • Work under a chemical fume hood when handling the substance.

  • Facilities should be equipped with an eyewash station and a safety shower.

  • Keep containers tightly closed and store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and combustible materials.

2. Handling Procedure:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Remove and wash contaminated clothing before reuse.

3. Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin and hair with running water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the victim to fresh air and keep at rest in a comfortable position for breathing. If symptoms occur, get medical attention.

  • Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical assistance.

4. Disposal Plan:

  • Waste from residues or unused products is classified as hazardous and should not be released into the environment.

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be disposed of at a hazardous or special waste collection point.

  • Do not empty into drains or sewers.

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling Potassium Permanganate, the following diagram illustrates the decision-making process and necessary actions from preparation to disposal.

start Start: Prepare for Handling Potassium Permanganate assess_hazards Assess Hazards: Splash, Inhalation, Contact start->assess_hazards select_ppe Select Appropriate PPE: Goggles, Gloves, Lab Coat, Respirator (if needed) assess_hazards->select_ppe prepare_workspace Prepare Workspace: Ensure Ventilation, Eyewash & Shower Access select_ppe->prepare_workspace handling Handling Procedure: Avoid Contact, Ingestion, Inhalation prepare_workspace->handling emergency_check Emergency Occurred? handling->emergency_check emergency_response Execute Emergency Protocol: Eye/Skin Wash, Fresh Air, Medical Attention emergency_check->emergency_response Yes decontamination Decontaminate Work Area & Contaminated Clothing emergency_check->decontamination No emergency_response->decontamination disposal Dispose of Waste: Follow Hazardous Waste Regulations decontamination->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of Potassium Permanganate.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.